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  • Product: (S)-1-(3-Fluorophenyl)propan-1-amine
  • CAS: 473732-89-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (S)-1-(3-Fluorophenyl)propan-1-amine

Technical Whitepaper: (S)-1-(3-Fluorophenyl)propan-1-amine Structural Dynamics, Synthetic Pathways, and Pharmaceutical Applications Executive Summary (S)-1-(3-Fluorophenyl)propan-1-amine (CAS: 473732-89-7) is a high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (S)-1-(3-Fluorophenyl)propan-1-amine

Structural Dynamics, Synthetic Pathways, and Pharmaceutical Applications

Executive Summary

(S)-1-(3-Fluorophenyl)propan-1-amine (CAS: 473732-89-7) is a high-value chiral building block employed in the synthesis of complex pharmaceutical agents, particularly those targeting the Central Nervous System (CNS) and calcium-sensing receptors. As a fluorinated


-ethylbenzylamine derivative, it occupies a critical chemical space where the metabolic stability of the C–F bond synergizes with the steric demand of the propyl backbone. This guide provides a comprehensive technical analysis of its physicochemical profile, biocatalytic synthesis, and handling protocols for research and development applications.

Chemical Identity & Structural Analysis

The molecule features a propyl backbone with a primary amine at the C1 position, creating a chiral center. The meta-fluorine substitution on the phenyl ring exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the benzylic amine compared to its non-fluorinated analog, potentially influencing blood-brain barrier (BBB) permeability and receptor binding kinetics.

Identity Data Table
ParameterTechnical Specification
IUPAC Name (1S)-1-(3-Fluorophenyl)propan-1-amine
Common Name (S)-

-Ethyl-3-fluorobenzylamine
CAS Number (Free Base) 473732-89-7
CAS Number (HCl Salt) 1310923-31-9
Molecular Formula C

H

FN
Molecular Weight 153.20 g/mol
SMILES CCC1=CC=CC(F)=C1
Chirality (S)-Enantiomer
Stereochemical Significance

The (S)-configuration is often the bioactive eutomer for targets requiring specific spatial orientation of the hydrophobic ethyl group versus the aromatic ring. In medicinal chemistry, switching from a methyl (ethylamine) to an ethyl (propylamine) side chain significantly alters the steric bulk within a receptor pocket, often enhancing selectivity for specific G-protein coupled receptors (GPCRs).

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models for the free base form.

PropertyValue / RangeContext
Physical State Colorless to pale yellow liquidFree base form
Boiling Point ~205–210 °C (Predicted)At 760 mmHg
Density ~1.05 g/cm³Liquid phase
LogP 1.8 – 2.1Moderate lipophilicity; BBB permeable
pKa (Conjugate Acid) ~9.5Typical for primary benzylic amines
Solubility Soluble in MeOH, DCM, DMSOLimited water solubility (Free base)

Synthetic Pathways: The Biocatalytic Advantage

While classical resolution of racemic mixtures using chiral acids (e.g., tartaric acid) is possible, modern industrial synthesis favors asymmetric biocatalysis using


-transaminases. This route offers higher atom economy and avoids the waste associated with resolving agents.
Mechanism: -Transaminase Mediated Synthesis

The synthesis utilizes an (S)-selective


-transaminase to convert 3'-fluoropropiophenone (a prochiral ketone) directly into the chiral amine. Isopropylamine is commonly used as the amine donor, with the equilibrium shifted by the removal of the volatile acetone coproduct.

Protocol Overview:

  • Substrate: 1-(3-Fluorophenyl)propan-1-one.

  • Enzyme: (S)-selective

    
    -Transaminase (e.g., engineered variant from Vibrio fluvialis).
    
  • Amine Donor: Isopropylamine (1-2 M excess).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Conditions: pH 7.0–8.0, 30°C, DMSO cosolvent (10-20%).

Synthetic Workflow Diagram

The following diagram illustrates the biocatalytic flow, highlighting the transamination cycle and coproduct removal strategy.

G Substrate 3'-Fluoropropiophenone (Prochiral Ketone) Enzyme (S)-omega-Transaminase (PLP Cofactor) Substrate->Enzyme Substrate Loading Donor Isopropylamine (Amine Donor) Donor->Enzyme Amine Transfer Product (S)-1-(3-Fluorophenyl) propan-1-amine Enzyme->Product (S)-Selective Amination Byproduct Acetone (Volatile Coproduct) Enzyme->Byproduct Deamination

Caption: Biocatalytic transamination pathway converting the prochiral ketone to the target (S)-amine using an amine donor.

Analytical Characterization

Verifying the enantiomeric excess (ee) is critical. Standard reverse-phase HPLC is insufficient; a chiral stationary phase is required.

  • Chiral HPLC Method:

    • Column: Chiralcel OD-H or AD-H (polysaccharide-based).

    • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

    • Detection: UV at 254 nm.

    • Retention: The (S)-enantiomer typically elutes differently than the (R)-enantiomer; specific retention times must be established with a racemic standard.

  • NMR Spectroscopy:

    • 
      F NMR:  A diagnostic singlet/multiplet around -110 to -115 ppm (referenced to CFCl
      
      
      
      ) confirms the integrity of the fluoro-phenyl ring.
    • 
      H NMR:  The chiral proton (CH -NH
      
      
      
      ) appears as a triplet or quartet at
      
      
      ~3.8–4.0 ppm, distinct from the methylene protons of the ethyl group.

Safety & Handling (SDS Summary)

As a primary amine, this compound is basic and potentially corrosive.

  • Hazards:

    • H314: Causes severe skin burns and eye damage.

    • H302: Harmful if swallowed.

  • Storage:

    • Store under inert atmosphere (Argon/Nitrogen) to prevent carbonylation (reaction with atmospheric CO

      
       to form carbamates).
      
    • Keep refrigerated (2–8°C) to minimize oxidation.

  • PPE: Nitrile gloves, chemical safety goggles, and a fume hood are mandatory during handling.

References

  • AChemBlock. (S)-1-(3-fluorophenyl)propan-1-amine Product Data. Retrieved from

  • Sigma-Aldrich. (R)-1-(3-fluorophenyl)propan-1-amine hydrochloride Product Sheet. (Used for physicochemical analog comparison). Retrieved from

  • PubChem. 3-(4-Fluorophenyl)propan-1-amine Compound Summary. (Structural analog reference). Retrieved from

  • University of Illinois.The Use of

    
    -Transaminase for Chiral Amine Synthesis. Retrieved from 
    
  • MDPI C

    
    -Transaminase-Mediated Biocatalysis. Retrieved from 
    
Exploratory

(S)-1-(3-Fluorophenyl)propan-1-amine CAS number and synonyms

An In-depth Technical Guide to (S)-1-(3-Fluorophenyl)propan-1-amine: A Key Chiral Building Block in Modern Medicinal Chemistry Introduction (S)-1-(3-Fluorophenyl)propan-1-amine is a chiral primary amine that has garnered...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-1-(3-Fluorophenyl)propan-1-amine: A Key Chiral Building Block in Modern Medicinal Chemistry

Introduction

(S)-1-(3-Fluorophenyl)propan-1-amine is a chiral primary amine that has garnered significant attention in the fields of medicinal chemistry and drug development. Its structure, which combines a stereochemically defined benzylic amine with a fluorine-substituted phenyl ring, makes it a highly valuable synthon for the synthesis of complex, biologically active molecules. The presence of the fluorine atom can significantly modulate the physicochemical properties of a parent molecule, often enhancing metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and handling of this important chiral intermediate, tailored for researchers and professionals in drug discovery.

Part 1: Chemical Identity and Physicochemical Properties

The precise identification of a chemical entity is foundational for any research and development endeavor. (S)-1-(3-Fluorophenyl)propan-1-amine is commonly handled and sold as its hydrochloride salt to improve stability and ease of handling.

Synonyms and Identifiers: The compound and its salt are known by several names:

  • (1S)-1-(3-fluorophenyl)-1-propanamine[1]

  • (S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride[1][2]

A clear distinction must be made from its isomers, such as 1-(3-Fluorophenyl)propan-2-amine[3] or the 4-fluoro analogue[4], as the position of the fluorine atom and the amine group dramatically alters the molecule's chemical and biological properties.

Physicochemical Data Summary: The table below summarizes key quantitative data for the compound, primarily referencing the hydrochloride salt which is the common commercial form.

PropertyValueSource
CAS Number 1310923-31-9 (for hydrochloride salt)[2]
Molecular Formula C₉H₁₂FN (Free Base) / C₉H₁₃ClFN (HCl Salt)[1]
Molecular Weight 153.20 g/mol (Free Base) / 189.66 g/mol (HCl Salt)[1]
InChI Key ODZRCWFYKMOLKD-FVGYRXGTSA-N (for HCl Salt)[1]
Purity Typically ≥95%[5]
Physical Form Liquid, Crystal, or Lump[5]
Storage Temperature Room Temperature[5]

Part 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure amines is a critical challenge in pharmaceutical manufacturing. The (S)-configuration of the chiral center in 1-(3-fluorophenyl)propan-1-amine is essential for the desired biological activity in its downstream targets. A common and efficient method to achieve this is through the asymmetric reductive amination of a prochiral ketone precursor.

Synthetic Pathway Overview:

The most logical synthetic route starts from 1-(3-fluorophenyl)propan-1-one[5]. This ketone can be converted to the target amine through a stereoselective process. This two-step, one-pot reaction typically involves:

  • Imine Formation: The ketone reacts with an ammonia source to form an intermediate imine or a related species.

  • Asymmetric Reduction: A chiral catalyst and a reducing agent (e.g., a borane or dihydrogen) reduce the C=N double bond, establishing the stereocenter with high enantiomeric excess.

This approach is analogous to well-established methods for preparing similar chiral amines, such as (1S)-1-phenylpropan-1-amine, which utilize chiral catalysts to control the stereochemical outcome.[6]

G cluster_0 Synthetic Workflow A 1-(3-Fluorophenyl)propan-1-one (CAS: 455-67-4) B Prochiral Imine Intermediate A->B + NH3 Source (e.g., NH4OAc) - H2O C (S)-1-(3-Fluorophenyl)propan-1-amine (Target Molecule) B->C Asymmetric Reduction (e.g., Chiral Catalyst + H2)

Caption: Synthetic pathway for (S)-1-(3-Fluorophenyl)propan-1-amine.

Causality in Experimental Design: The choice of a chiral catalyst is paramount. Catalytic systems based on transition metals (like Rhodium, Iridium, or Ruthenium) complexed with chiral phosphine ligands are often employed. The specific ligand creates a chiral pocket around the metal center, forcing the imine substrate to bind in a specific orientation. The hydride (from H₂) is then delivered to one face of the C=N bond, preferentially forming one enantiomer over the other. The solvent, temperature, and pressure are optimized to maximize both the reaction rate and the enantioselectivity.

Part 3: Applications in Drug Discovery & Development

Phenylpropan-1-amine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system.

Role as a Pharmacophore: The 3-phenoxy-3-phenylpropan-1-amine (PPPA) scaffold served as the basis for the development of several blockbuster antidepressants, including the Selective Serotonin Reuptake Inhibitor (SSRI) Fluoxetine and the Norepinephrine Reuptake Inhibitor (NRI) Atomoxetine.[7] (S)-1-(3-Fluorophenyl)propan-1-amine is a close structural analogue and a critical building block for creating novel compounds that can interact with monoamine transporters.

Significance in Modern Drug Design:

  • Monoamine Reuptake Inhibitors: This building block is ideal for synthesizing new SSRIs, NRIs, or dual-action SNRIs for treating depression, anxiety, and ADHD. The specific stereochemistry and the 3-fluoro substitution pattern are key design elements for achieving high potency and selectivity for specific neurotransmitter transporters.

  • Other CNS Targets: Beyond monoamine transporters, chiral amines are fundamental components of ligands for a wide array of receptors and enzymes in the brain. The fluorophenyl moiety can be used to fine-tune interactions with target proteins through favorable hydrogen bonding or dipole interactions.

  • Prodrug Strategies: The primary amine group provides a convenient handle for creating prodrugs. By attaching amino acids or other promoieties, researchers can improve a drug's oral bioavailability, solubility, or targeting capabilities.[8]

G cluster_1 Role in Drug Development A (S)-1-(3-Fluorophenyl) propan-1-amine (Key Building Block) B Synthetic Chemistry (Coupling Reactions, Amide Formation, etc.) A->B Input C Novel Chemical Entities (NCEs) (Potential Drug Candidates) B->C Output D Biological Targets - Serotonin Transporter (SERT) - Norepinephrine Transporter (NET) - Other CNS Receptors C->D Interacts with

Caption: Logical flow from building block to biological target.

Part 4: Experimental Protocol: Asymmetric Reductive Amination

The following is a representative, self-validating protocol for the synthesis of the target compound.

Objective: To synthesize (S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride with high enantiomeric purity.

Materials:

  • 1-(3-Fluorophenyl)propan-1-one (1.0 eq)[5]

  • Ammonium acetate (5.0 eq)

  • (S,S)-Ts-DPEN-RuCl catalyst (0.01 eq)

  • Formic acid/triethylamine azeotrope (5:2 mixture) as hydrogen source and solvent

  • Methanol (for workup)

  • Concentrated HCl (for salt formation)[6]

  • Diethyl ether (for precipitation)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottomed flask under an inert nitrogen atmosphere, add 1-(3-fluorophenyl)propan-1-one, ammonium acetate, and the chiral ruthenium catalyst.

  • Solvent Addition: Add the formic acid/triethylamine azeotropic mixture via syringe.

  • Reaction: Stir the mixture at 40°C for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ketone.

  • Quenching and Workup: After cooling to room temperature, quench the reaction by the slow addition of 1M sodium hydroxide solution until the pH is >12. Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This yields the crude free base as an oil.

  • Salt Formation: Dissolve the crude oil in a minimal amount of methanol. Cool the solution in an ice bath and add concentrated HCl dropwise until the solution is acidic (pH ~1).

  • Isolation: Add diethyl ether to the solution until a white precipitate forms. Stir the resulting suspension in the ice bath for 1 hour.

  • Filtration and Drying: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield (S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride.

  • Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess should be determined using chiral High-Performance Liquid Chromatography (HPLC).

Part 5: Safety and Handling

Like many organic amines and fluorinated compounds, proper safety precautions are essential.

  • Hazard Statements: The precursor ketone is associated with H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[5]. The final amine product, while specific data is limited, should be handled as a potential irritant and sensitizer.

  • Precautionary Statements: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid inhalation of vapors and contact with skin and eyes[5].

Conclusion

(S)-1-(3-Fluorophenyl)propan-1-amine stands as a testament to the power of modern asymmetric synthesis in providing tools for drug discovery. Its defined stereochemistry and strategic fluorine substitution make it a high-value intermediate for constructing novel therapeutics, particularly for neurological disorders. A thorough understanding of its properties, synthesis, and applications enables medicinal chemists to leverage this building block to its full potential, accelerating the development of next-generation medicines.

References

  • PubChem. 3-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 6483796. Available from: [Link]

  • Organic Syntheses. PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE. Available from: [Link]

  • Wikipedia. Propylamine. Available from: [Link]

  • Wikipedia. Propargylamine. Available from: [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. Available from: [Link]

  • Chemodivergent Dearomatization of Benzene-linked O- oxime Esters via EnT-Induced Radical Cross-coupling - Supporting Information. Available from: [Link]

  • Wikipedia. PPPA (drug). Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of Fluorinated Amines: A Personal Account. Available from: [Link]

  • Google Patents. US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.
  • Pharmaffiliates. CAS No : 119802-69-6 | Product Name : 2-Amino-1-(3-Chlorophenyl)-1-Propanone. Available from: [Link]

  • protocols.io. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). Available from: [Link]

  • Cheméo. Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Available from: [Link]

  • Baruch S. Blumberg Institute. A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Available from: [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]

  • ResearchGate. What is the toxicity mechanism of propargylamine?. Available from: [Link]

  • Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

Sources

Foundational

Technical Whitepaper: Pharmacological Significance of (S)-1-(3-Fluorophenyl)propan-1-amine

This is an in-depth technical guide on the pharmacological significance, structural utility, and synthesis of (S)-1-(3-Fluorophenyl)propan-1-amine . Executive Summary (S)-1-(3-Fluorophenyl)propan-1-amine (CAS: 1310923-31...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the pharmacological significance, structural utility, and synthesis of (S)-1-(3-Fluorophenyl)propan-1-amine .

Executive Summary

(S)-1-(3-Fluorophenyl)propan-1-amine (CAS: 1310923-31-9 for HCl) is a high-value chiral benzylic amine scaffold used primarily as a strategic building block in the synthesis of complex pharmaceutical agents, particularly calcimimetics (calcium-sensing receptor agonists) and kinase inhibitors .

Distinct from its psychostimulant isomer 3-Fluoroamphetamine (which is a propan-2-amine), this compound features the amine group at the benzylic (C1) position. This structural modification alters its pharmacological profile from a direct monoamine releaser to a versatile pharmacophore capable of forming key hydrogen-bonding interactions within hydrophobic binding pockets. The presence of the 3-fluorine substituent and the (S)-stereocenter are critical for modulating metabolic stability (blocking Phase I oxidation) and ensuring stereospecific receptor affinity.

Chemical Identity & Structural Pharmacology[1][2]

Structural Specifications[1][3]
  • IUPAC Name: (1S)-1-(3-fluorophenyl)propan-1-amine

  • Common Synonyms: (S)-

    
    -ethyl-3-fluorobenzylamine; (S)-1-(3-fluorophenyl)propylamine.
    
  • Molecular Formula: C

    
    H
    
    
    
    FN[1]
  • Molecular Weight: 153.20 g/mol (Free base)

  • Chiral Center: C1 (Benzylic carbon)

  • Key Substituents:

    • 3-Fluoro (meta): Electron-withdrawing group; enhances lipophilicity and metabolic resistance.

    • 
      -Ethyl:  Provides steric bulk greater than a methyl group, influencing selectivity for enzyme active sites (e.g., MAO-B vs. MAO-A).
      
Pharmacophore Analysis (SAR)

The pharmacological value of this moiety stems from three distinct structural features:

  • The Benzylic Amine (Ionic Anchor): Unlike the homobenzylic amine found in dopamine or amphetamine, the benzylic amine in this compound is closer to the aromatic ring. In drug design, this allows the amine to serve as a protonated anchor (at physiological pH) while positioning the aromatic ring in a specific "edge-to-face" interaction within a receptor pocket.

  • The 3-Fluoro Substitution (Metabolic Shield): The fluorine atom at the meta position is a bioisostere for hydrogen but with significantly higher electronegativity.

    • Metabolic Blockade: It prevents aromatic hydroxylation at the metabolically vulnerable C3/C4 positions, extending the in vivo half-life of drugs incorporating this scaffold.

    • Electronic Effect: It reduces the electron density of the phenyl ring, potentially strengthening

      
      -stacking interactions with electron-rich residues (e.g., Tryptophan, Phenylalanine) in target proteins (e.g., CaSR or Kinases).
      
  • The (S)-Configuration (Stereoselectivity): Biological targets are inherently chiral. The (S)-enantiomer of

    
    -substituted benzylamines often exhibits superior binding affinity compared to the (R)-enantiomer due to the spatial arrangement of the ethyl group, which fits into hydrophobic sub-pockets of receptors like the Calcium-Sensing Receptor (CaSR).
    

Pharmacological Applications & Mechanisms[1][5][6]

Calcimimetics (CaSR Agonists)

The (S)-1-(3-Fluorophenyl)propylamine moiety is a structural analog of the pharmacophore found in Cinacalcet and next-generation calcimimetics.

  • Mechanism: These agents act as allosteric modulators of the Calcium-Sensing Receptor (CaSR) on the parathyroid gland.[2][3]

  • Role of the Scaffold: The amine moiety forms a salt bridge with an acidic residue (likely Glu or Asp) in the CaSR transmembrane domain, while the 3-fluorophenyl group occupies a hydrophobic pocket. The (S)-configuration is crucial for optimal induced fit, reducing parathyroid hormone (PTH) secretion.

Kinase Inhibition (Oncology)

Fluorinated benzylic amines are increasingly used as "warheads" or binding motifs in the design of ATP-competitive inhibitors.

  • Target: Serine/Threonine kinases (e.g., AKT, AURKB).

  • Utility: The rigid chiral center directs the rest of the molecule (the "tail") out of the ATP pocket towards the solvent front, improving selectivity.

Monoaminergic Activity (Intrinsic)

While primarily an intermediate, the free amine itself possesses intrinsic activity:

  • Trace Amine-Associated Receptors (TAARs): 1-Phenylpropan-1-amines are ligands for TAAR1. The 3-fluoro analog likely acts as a partial agonist, modulating dopaminergic transmission.

  • MAO Inhibition:

    
    -Ethyl substitution generally confers resistance to Monoamine Oxidase (MAO) degradation, potentially acting as a weak, reversible MAO inhibitor.
    

Experimental Protocols: Synthesis & Resolution

To ensure high enantiomeric excess (ee > 99%), Enzymatic Kinetic Resolution is the preferred method over classical crystallization.

Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes the resolution of racemic 1-(3-fluorophenyl)propan-1-amine to isolate the (S)-enantiomer.

Reagents:

  • Racemic 1-(3-fluorophenyl)propan-1-amine (10 mmol)

  • Ethyl Acetate (Acyl donor & Solvent)

  • Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)

  • MTBE (Methyl tert-butyl ether)

Workflow:

  • Dissolution: Dissolve 1.53 g (10 mmol) of the racemic amine in 20 mL of MTBE.

  • Acyl Donor: Add 5 mL of Ethyl Acetate (excess).

  • Enzyme Addition: Add 100 mg of immobilized CAL-B.

  • Incubation: Shake at 30°C, 200 rpm for 24-48 hours.

    • Mechanism:[4] CAL-B selectively acetylates the (R)-amine, converting it to the amide. The (S)-amine remains unreacted (slow-reacting enantiomer).

  • Monitoring: Monitor via Chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/IPA 90:10). Stop when the (S)-amine peak is maximal and (R)-amide is formed (approx. 50% conversion).

  • Separation:

    • Filter off the enzyme.

    • Evaporate solvent.

    • Acidify with 1M HCl to protonate the (S)-amine (aqueous phase).

    • Extract the (R)-amide into Ethyl Acetate (organic phase).

  • Isolation: Basify the aqueous layer (NaOH) and extract the pure (S)-1-(3-Fluorophenyl)propan-1-amine with DCM.

Analytical Validation (QC)
  • 1H NMR (400 MHz, CDCl3):

    
     7.25-6.90 (m, 4H, Ar-H), 3.85 (t, 1H, CH-N), 1.70 (m, 2H, CH2), 1.45 (bs, 2H, NH2), 0.85 (t, 3H, CH3).
    
  • Enantiomeric Excess (ee): >99% (determined by Chiral HPLC).

Visualization of Pharmacological Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) and the Kinetic Resolution pathway.

G cluster_0 Structure-Activity Relationship (SAR) cluster_1 Synthesis: Kinetic Resolution Scaffold (S)-1-(3-Fluorophenyl) propan-1-amine F_Sub 3-Fluoro Group (Metabolic Shield) Scaffold->F_Sub Blocks CYP450 Chiral (S)-Center (Receptor Fit) Scaffold->Chiral Hydrophobic Pocket Amine Benzylic Amine (Ionic Anchor) Scaffold->Amine Salt Bridge Racemate Racemic Amine Enzyme CAL-B Lipase + Ethyl Acetate Racemate->Enzyme S_Amine Pure (S)-Amine (Target) Enzyme->S_Amine Unreacted R_Amide (R)-Acetamide (Byproduct) Enzyme->R_Amide Acetylated

Figure 1: SAR analysis and Enzymatic Resolution workflow for (S)-1-(3-Fluorophenyl)propan-1-amine.

Summary of Pharmacological Data

ParameterValue/DescriptionSignificance
LogP (Predicted) ~2.3 - 2.5Moderate lipophilicity; good BBB penetration.
pKa (Amine) ~9.5Protonated at physiological pH; ideal for ionic bonding.
Metabolic Stability High (vs Non-F)3-F blocks ring oxidation;

-ethyl hinders deamination.
Primary Target Class GPCRs (CaSR)Used as a hydrophobic tail fragment in calcimimetics.
Secondary Activity TAAR1 / MAOPotential trace amine modulator (research probe).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6483796, 3-(4-Fluorophenyl)propan-1-amine (Analogous Structure Reference). Retrieved from [Link]

  • Nemeth, E. F., et al. (2004).Calcimimetics with potent and selective activity on the parathyroid calcium receptor. Proceedings of the National Academy of Sciences. (Contextual grounding for phenylpropylamine pharmacophore in calcimimetics).
  • Gotor-Fernández, V., et al. (2006).Lipase-Catalyzed Kinetic Resolution of Chiral Amines. Chemical Reviews. (Methodological basis for Protocol 4.1).
  • DrugBank Online. Cinacalcet: Pharmacology and Structure. Retrieved from [Link]

Sources

Exploratory

Strategic Integration of Fluorinated Chiral Amines in Medicinal Chemistry

[1] Executive Summary: The "Magic Fluorine" Effect In modern drug discovery, the incorporation of fluorine into chiral amine scaffolds is not merely a substitution strategy; it is a fundamental design tactic to modulate...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Magic Fluorine" Effect

In modern drug discovery, the incorporation of fluorine into chiral amine scaffolds is not merely a substitution strategy; it is a fundamental design tactic to modulate physicochemical properties without altering steric bulk. While the "Magic Methyl" effect is well-known for boosting potency via hydrophobic interactions, the "Magic Fluorine" effect in chiral amines addresses three critical attrition points in the clinical pipeline: metabolic stability , pKa modulation , and conformational locking .

This technical guide dissects the utility of fluorinated chiral amines, moving beyond basic theory into actionable synthetic methodologies and proven case studies.

Physicochemical Engineering

pKa Modulation and Membrane Permeability

The basicity of amines is often a liability. High basicity (


) can lead to phospholipidosis, poor blood-brain barrier (BBB) penetration, and hERG channel blockage. Fluorine, the most electronegative element, acts as a "rheostat" for basicity.
  • 
    -Fluorination:  Drastically lowers 
    
    
    
    (often by 2–3 units), rendering the amine significantly less basic.[1] This is useful for converting a basic amine into a neutral hydrogen-bond donor.
  • 
    -Fluorination:  The "Sweet Spot." It typically lowers the 
    
    
    
    by 1–2 units. This reduction often retains sufficient basicity for target engagement while reducing the energetic penalty of desolvation required to cross lipophilic membranes.
Substitution PatternApprox.

(vs H)
Primary EffectDrug Design Utility

-Fluoro (

-F)
-2.0 to -3.5Electronic withdrawalNeutralizing basic centers; Improving metabolic stability.

-Fluoro (

-F)
-1.0 to -1.5Inductive effectFine-tuning solubility/permeability balance; Reducing hERG risk.

-Difluoro
-2.5 to -4.0Strong InductiveCreating non-basic amine surrogates; Bioisostere for amides.
The Fluorine Gauche Effect

Unlike steric bulk which prefers anti conformations, the C–F bond in


-fluoroamines often adopts a gauche conformation relative to the amine nitrogen (specifically the protonated ammonium or the lone pair, depending on electronic context). This is driven by 

hyperconjugation and electrostatic interactions.

Strategic Application:

  • Pre-organization: Locking a flexible chain into a bioactive conformation to reduce the entropy penalty of binding.

  • Selectivity: Forcing a specific rotamer that fits the target pocket but clashes with off-target enzymes.

Synthetic Architectures

The synthesis of fluorinated chiral amines requires navigating the instability of


-fluoroamines (which can eliminate HF to form imines) and the difficulty of nucleophilic substitution on fluorinated carbons.
Decision Matrix for Synthetic Routes

The following decision tree outlines the optimal synthetic strategy based on the target substrate structure.

SyntheticRouteSelection Start Target: Fluorinated Chiral Amine IsAlpha Is the Fluorine Alpha or Beta? Start->IsAlpha Alpha Alpha-Fluoro / Trifluoromethyl IsAlpha->Alpha Alpha Beta Beta-Fluoro IsAlpha->Beta Beta CF3_Source Is it a CF3 Group? Alpha->CF3_Source Enamine Can you form an Enamine? Beta->Enamine Ruppert Nucleophilic Trifluoromethylation (Ruppert-Prakash + Ellman Aux) CF3_Source->Ruppert Yes (CF3) Electrophilic Electrophilic Fluorination (Selectfluor + Chiral Catalyst) CF3_Source->Electrophilic No (Monofluoro) Reduct Asymmetric Hydrogenation (Rh/Ru + Chiral Ligand) Enamine->Reduct Chemical Route BioCat Biocatalysis (Transaminases) Enamine->BioCat Green/Scale Route

Figure 1: Strategic selection of synthetic methodology based on structural requirements.

Case Study: The Sitagliptin Paradigm

Sitagliptin (Januvia) represents the gold standard in the industrial application of fluorinated chiral amines. It contains a trifluoromethyl group on a chiral


-amino acid scaffold.[2]
The Challenge

The target was a chiral


-amino amide with a pendant trifluoromethyl triazolopiperazine. The primary challenge was installing the chiral amine adjacent to the methylene bridge with high enantioselectivity.
First Generation: Chemocatalysis

Merck initially utilized a Rhodium-catalyzed asymmetric hydrogenation of an enamine.

  • Catalyst: Rh(I) with a ferrocenyl ligand (Josiphos type).

  • Drawback: High pressure (

    
    ), expensive metal, and residual heavy metal removal.
    
Second Generation: Biocatalysis (The Game Changer)

Merck engineered a transaminase enzyme to perform the chiral amination directly on a pro-chiral ketone. This process eliminated high-pressure hydrogenation and heavy metals.

Key Mechanism:

  • Enzyme: Engineered Transaminase (ATA-117).

  • Amine Donor: Isopropylamine (cheap, non-chiral).

  • Process: The enzyme transfers the amine group to the ketone substrate with >99.9% ee.

SitagliptinBiocatalysis Substrate Pro-chiral Ketone (Trifluorophenyl) Enzyme Engineered Transaminase (PLP-Dependent) Substrate->Enzyme Donor Isopropylamine (Amine Donor) Donor->Enzyme Product Sitagliptin Intermediate (Chiral Amine >99% ee) Enzyme->Product Amination ByProduct Acetone (Removed to drive eq) Enzyme->ByProduct Deamination

Figure 2: Biocatalytic workflow for Sitagliptin manufacture, replacing metal catalysis.

Technical Protocol: Asymmetric Synthesis via Ellman Auxiliary

For research-scale discovery chemistry, the most reliable method to generate


-trifluoromethyl chiral amines is the Ellman Sulfinamide  method. This protocol is robust, scalable, and provides high diastereoselectivity.
Protocol Overview

Objective: Synthesis of a chiral


-trifluoromethyl amine from an aldehyde.
Reagents:  (R)-tert-butanesulfinamide, Titanium(IV) ethoxide, Ruppert-Prakash Reagent (

), TBAT (activator).
Step-by-Step Methodology

Step 1: Condensation (Imine Formation) [3]

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Add aldehyde (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), and THF (0.5 M).

  • Catalyst: Add

    
     (2.0 equiv) dropwise.
    
  • Reaction: Stir at RT for 12–24h. Monitor by TLC/LCMS.

  • Workup: Quench with brine. The titanium salts will precipitate. Filter through Celite. Dry organic layer (

    
    ) and concentrate.
    
  • Purification: Silica gel chromatography.

    • Checkpoint: Isolate the pure N-sulfinyl imine.

Step 2: Nucleophilic Trifluoromethylation

  • Setup: Dissolve the N-sulfinyl imine (1.0 equiv) in dry THF at -78°C.

  • Reagent: Add

    
     (1.2 equiv).
    
  • Initiator: Add TBAT (tetrabutylammonium difluorotriphenylsilicate) (1.1 equiv) slowly to prevent background racemization or decomposition.

  • Mechanism: The

    
     anion adds to the imine face shielded by the bulky tert-butyl group.
    
  • Quench: Warm to RT and quench with saturated

    
    .
    
  • Purification: Isolate the sulfinamide-protected amine.

Step 3: Deprotection

  • Reaction: Dissolve intermediate in MeOH. Add 4N HCl in dioxane (2.0 equiv).

  • Time: Stir for 1 hour at RT.

  • Workup: Concentrate to dryness. The product is the chiral amine hydrochloride salt.

Mechanism of Stereocontrol

EllmanMechanism Imine Sulfinyl Imine (Chair-like Transition State) Attack Re-face Attack (Blocked Si-face by t-Bu) Imine->Attack Coordination Reagent TMS-CF3 (Nucleophile) Reagent->Attack Intermediate Sulfinamide Intermediate (High dr) Attack->Intermediate C-C Bond Formation Final Chiral Amine Salt (High ee) Intermediate->Final HCl Deprotection

Figure 3: Stereochemical rationale for the Ellman auxiliary method. The bulky tert-butyl group directs the nucleophile to the specific face of the imine.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hansen, K. B., et al. (2009).[4] Highly Enantioselective Hydrogenation of an Enamine Intermediate for the Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. Link

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[5][3][6] Accounts of Chemical Research, 35(11), 984–995. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

Sources

Foundational

Thermodynamic properties of (S)-1-(3-Fluorophenyl)propan-1-amine

An In-depth Technical Guide to the Thermodynamic Properties of (S)-1-(3-Fluorophenyl)propan-1-amine Authored by: A Senior Application Scientist Foreword: Unveiling the Thermodynamic Landscape of a Key Chiral Amine (S)-1-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of (S)-1-(3-Fluorophenyl)propan-1-amine

Authored by: A Senior Application Scientist

Foreword: Unveiling the Thermodynamic Landscape of a Key Chiral Amine

(S)-1-(3-Fluorophenyl)propan-1-amine is a chiral amine of significant interest in contemporary pharmaceutical development. Its structural motifs—a chiral center, a primary amine, and a fluorinated phenyl group—make it a valuable building block for synthesizing complex, high-value active pharmaceutical ingredients (APIs). The fluorine atom, in particular, can modulate physicochemical properties such as metabolic stability and binding affinity, making fluorinated compounds highly desirable in drug discovery.[1][2] A comprehensive understanding of the thermodynamic properties of this intermediate is not merely an academic exercise; it is a prerequisite for robust process development, scalable synthesis, formulation design, and ensuring the stability and efficacy of the final drug product.

This guide provides a technical framework for the systematic investigation of the key thermodynamic properties of (S)-1-(3-Fluorophenyl)propan-1-amine. Recognizing the limited availability of specific experimental data for this exact compound in public literature, this document serves as both a theoretical treatise and a practical handbook. It is designed for researchers, chemists, and drug development professionals, offering detailed methodologies, the rationale behind experimental choices, and computational approaches to fully characterize this important molecule.

Foundational Prerequisites: Synthesis, Purification, and Chiral Integrity

The accuracy of any thermodynamic measurement is contingent upon the purity and well-defined nature of the sample. For a chiral molecule like (S)-1-(3-Fluorophenyl)propan-1-amine, this includes not only chemical purity but also enantiomeric purity.

Asymmetric Synthesis

The synthesis of enantiomerically pure amines is a well-established field, with enzymatic and chemo-catalytic methods being prominent. A common and effective approach is the asymmetric synthesis from a prochiral ketone using a transaminase.[3]

Protocol: Asymmetric Synthesis via Transaminase

  • Reaction Setup: In a temperature-controlled reactor, dissolve the substrate, 1-(3-fluorophenyl)propan-1-one, in a suitable buffer system (e.g., phosphate buffer, pH 7).

  • Enzyme and Co-factor: Introduce an (S)-specific ω-transaminase and the amino donor (e.g., L-alanine). The enzyme's chiral pocket will selectively catalyze the conversion of the ketone to the (S)-amine.

  • Equilibrium Shift: The reaction equilibrium can be unfavorable. To drive the reaction to completion, a system for removing the pyruvate by-product is often incorporated, such as the use of lactate dehydrogenase (LDH).[3]

  • Monitoring: Track the reaction progress using chiral High-Performance Liquid Chromatography (HPLC) to monitor the formation of the (S)-amine and the depletion of the ketone.

  • Work-up and Isolation: Once the reaction is complete, perform a standard aqueous work-up, adjusting the pH to isolate the amine. Extraction with an organic solvent followed by evaporation will yield the crude product.

Purification and Characterization

Purification to ≥99.5% chemical and enantiomeric purity is essential.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

  • Purity Analysis:

    • Chemical Purity: Assessed by Gas Chromatography (GC) or HPLC with a universal detector (e.g., CAD, ELSD).

    • Enantiomeric Purity (e.e.): Determined using chiral HPLC or chiral GC. The development of a robust chiral separation method is a critical first step.[4][5]

    • Structural Confirmation: Verified using Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and Mass Spectrometry.

Synthesis and Purification Workflow Diagram

G cluster_synthesis Asymmetric Synthesis cluster_purification Purification & Analysis ketone 1-(3-Fluorophenyl)propan-1-one reaction Biocatalytic Reductive Amination ketone->reaction enzyme ω-Transaminase (S)-selective enzyme->reaction crude Crude (S)-Amine reaction->crude Work-up & Isolation purify Vacuum Distillation or Column Chromatography crude->purify pure Purified (S)-Amine purify->pure analysis Purity & Identity Check (GC, Chiral HPLC, NMR, MS) pure->analysis final (S)-1-(3-Fluorophenyl)propan-1-amine (≥99.5% Purity) analysis->final Release for Thermodynamic Studies G start High-Purity (S)-Amine Sample degas Degassing (Freeze-Pump-Thaw) start->degas equilibrate Thermal Equilibration in Static Cell degas->equilibrate measure Pressure Measurement (Capacitance Manometer) equilibrate->measure data Record P vs. T measure->data plot Plot ln(P) vs. 1/T data->plot antoine Fit to Antoine Eq. data->antoine delta_h Calculate ΔHvap plot->delta_h end Vapor Pressure Curve & ΔHvap antoine->end delta_h->end

Sources

Exploratory

Strategic Utilization of (S)-1-(3-Fluorophenyl)propan-1-amine as a Chiral Building Block

Executive Summary (S)-1-(3-Fluorophenyl)propan-1-amine is a high-value chiral synthon utilized in the synthesis of calcimimetics, CNS-active agents, and kinase inhibitors. Its structural uniqueness lies in the synergisti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-(3-Fluorophenyl)propan-1-amine is a high-value chiral synthon utilized in the synthesis of calcimimetics, CNS-active agents, and kinase inhibitors. Its structural uniqueness lies in the synergistic combination of a benzylic chiral center and a meta-fluorine substitution . This guide provides a technical roadmap for its application, focusing on the "Fluorine Effect" in metabolic stability and offering a self-validating protocol for its isolation via enzymatic kinetic resolution.

The Fluorine-Chirality Nexus: Mechanistic Advantage

In medicinal chemistry, the incorporation of this specific building block is rarely accidental. It is driven by two distinct physicochemical necessities:

A. Metabolic Blocking via Bioisosterism

The C-F bond is widely recognized as a bioisostere for the C-H bond but possesses significantly higher bond energy (approx. 116 kcal/mol vs. 99 kcal/mol).

  • The 3-Fluoro Position: Placing fluorine at the meta position of the phenyl ring deactivates the ring toward oxidative metabolism (e.g., by Cytochrome P450 isoforms) without introducing the steric bulk associated with chlorine or methyl groups.

  • Lipophilicity Modulation: The fluorine atom increases the LogP of the final drug candidate, enhancing membrane permeability and blood-brain barrier (BBB) penetration—critical for CNS targets.

B. The Benzylic Chiral Switch

The (S)-configuration at the benzylic position is often the "eutomer" (active enantiomer) for targets requiring a specific spatial arrangement of hydrophobic pockets.

  • Pharmacophore Anchoring: The amine moiety serves as a hydrogen bond donor/acceptor, while the propyl chain provides a precise steric limit that prevents binding to off-target receptors (selectivity filter).

Synthetic Accessibility: The "Make" Phase

While asymmetric hydrogenation of imines is possible, the industrial "gold standard" for generating high optical purity (>99% ee) of benzylic amines is Lipase-Catalyzed Kinetic Resolution (KR) .

Why Biocatalysis?

Chemical resolution using tartaric acid often results in lower yields and requires multiple recrystallizations. Biocatalysis using Candida antarctica Lipase B (CALB) is highly selective for the (R)-enantiomer of benzylic amines, leaving the desired (S)-amine unreacted and chemically distinct.

Visualization: Kinetic Resolution Workflow

The following diagram illustrates the segregation of the (S)-enantiomer using CALB.

KineticResolution Racemic Racemic 1-(3-Fluorophenyl)propan-1-amine Process Enzymatic Selectivity Racemic->Process Dissolve in MTBE Reagents Acyl Donor (Isopropyl Acetate) + CALB (Novozym 435) Reagents->Process Add Catalyst ProductS (S)-Amine (Target Isomer) UNREACTED Process->ProductS Remains Free Amine ProductR (R)-Acetamide (Byproduct) ACETYLATED Process->ProductR Converted to Amide

Figure 1: Selective acetylation of the (R)-enantiomer leaves the target (S)-amine available for acid-base extraction.

Experimental Protocol: Lipase-Mediated Isolation

Objective: Isolation of (S)-1-(3-Fluorophenyl)propan-1-amine from racemic starting material. Scale: 10 mmol (Lab Scale) -> Scalable to kg.

Reagents & Equipment[1]
  • Substrate: Racemic 1-(3-fluorophenyl)propan-1-amine [CAS: Related to 1310923-31-9].

  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).[1]

  • Acyl Donor: Isopropyl acetate (acts as both solvent and reactant).

  • Solvent: Methyl tert-butyl ether (MTBE) - Optional, if not using neat Isopropyl acetate.

  • Monitoring: Chiral HPLC (Daicel Chiralcel OD-H column).

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve 10 mmol of racemic amine in 20 mL of Isopropyl acetate (dry).

    • Add 200 mg of Novozym 435 beads.

    • Incubate in an orbital shaker at 30°C, 200 rpm.

  • Monitoring (The 50% Rule):

    • Checkpoint: At t=4h, sample 50 µL. Analyze via Chiral HPLC.

    • The peak for the (R)-amide will grow, while the (S)-amine peak remains constant but increases in relative purity.

    • Stop Condition: When conversion reaches exactly 50-51%. Do not exceed 52% to prevent "over-reaction" (though CALB is highly specific, prolonged exposure can lead to minor side reactions).

  • Work-up (The Self-Validating Separation):

    • Filter off the enzyme beads (can be recycled).

    • Acid Extraction: Add 1M HCl (15 mL) to the organic filtrate.

    • Mechanism:[1] The (S)-amine will protonate and move to the aqueous layer. The (R)-amide (neutral) remains in the organic layer.

    • Separate the layers.[2] Wash the aqueous layer once with EtOAc to remove traces of amide.

  • Isolation:

    • Basify the aqueous layer with 4M NaOH (pH > 12).

    • Extract with Dichloromethane (DCM) (3 x 15 mL).

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Result:

    • Yield: ~40-45% (Theoretical max 50%).

    • ee%: >98% (S)-enantiomer.[3][4]

Analytical Validation

To ensure the integrity of the building block before using it in downstream synthesis, the following specifications must be met.

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity (GC/MS) > 98.0%Agilent DB-5 or equiv.
Chiral Purity (ee) > 98.5%Chiral HPLC (Chiralcel OD-H)
1H NMR Consistent with structure400 MHz, CDCl3
Specific Rotation

(c=1, EtOH)
Polarimetry

Application in Drug Design (SAR Logic)

The (S)-1-(3-fluorophenyl)propan-1-amine scaffold is particularly useful in Fragment-Based Drug Discovery (FBDD) .

Case Study: Calcilytic & GPCR Modulators

In the development of calcium-sensing receptor (CaSR) antagonists (calcilytics), the "right-hand" portion of the molecule often requires a lipophilic, chiral amine.

  • Standard: 1-(1-naphthyl)ethylamine (found in Cinacalcet).

  • Modification: Replacing the naphthyl group with a 3-fluorophenyl group reduces molecular weight (MW) and aromatic ring count (improving "drug-likeness" scores) while maintaining the necessary hydrophobic interaction.

Pathway Visualization: Downstream Synthesis

How to utilize the (S)-amine in a reductive amination workflow.

SynthesisWorkflow Start (S)-1-(3-Fluorophenyl)propan-1-amine (Building Block) Intermediate Imine Intermediate (Schiff Base) Start->Intermediate + Reagent - H2O Reagent Aldehyde Scaffold (e.g., Benzaldehyde deriv.) Reagent->Intermediate Reduction Reduction (NaBH4 or STAB) Intermediate->Reduction Final Secondary Amine Drug Candidate (Retained S-Configuration) Reduction->Final Stereocenter Preserved

Figure 2: The (S)-amine acts as a nucleophile. Crucially, the reduction step does not racemize the benzylic center, preserving the chirality established in the resolution step.

References

  • Paetzold, J., & Bäckvall, J. E. (2005).[5][6] Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620-17621. Available at: [Link]

  • Breuer, M., et al. (2004). Industrial methods for the production of optically active intermediates.[2][5][7][8] Angewandte Chemie International Edition, 43(7), 788-824. (Foundational text on Lipase Resolution).

  • Gotor-Fernández, V., & Gotor, V. (2006). Lipase-catalyzed kinetic resolution of 1-phenylpropan-1-amine derivatives. Tetrahedron: Asymmetry. (General methodology reference).

Sources

Foundational

Technical Guide: Metabolic Stability Optimization via 3-Fluorophenyl Amine Motifs

Executive Summary In medicinal chemistry, the 3-fluorophenyl amine (3-fluoroaniline) scaffold represents a "privileged structure" designed to overcome specific metabolic liabilities found in non-substituted anilines. Ani...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 3-fluorophenyl amine (3-fluoroaniline) scaffold represents a "privileged structure" designed to overcome specific metabolic liabilities found in non-substituted anilines. Anilines are frequently attrition risks due to rapid Phase I oxidation (ring hydroxylation, N-oxidation) and Phase II conjugation (N-glucuronidation).

This guide details the mechanistic rationale for deploying fluorine at the meta (3-) position to modulate pKa and block CYP450-mediated clearance. It provides a validated experimental workflow for assessing the metabolic stability of these derivatives in liver microsomes, ensuring reproducible calculation of Intrinsic Clearance (


).[1]

Part 1: The Physicochemical Basis of Stability

The introduction of a fluorine atom at the 3-position of an aniline ring is not merely a steric block; it is a profound electronic modulation of the entire aromatic system.

Electronic Deactivation of the Phenyl Ring

Cytochrome P450 (CYP450) enzymes typically metabolize aromatic rings via electrophilic aromatic substitution . The iron-oxo species (


) of the CYP heme attacks electron-rich carbons.
  • Mechanism: Fluorine is the most electronegative element (Paulding scale 3.98). At the meta position, it exerts a strong inductive effect (

    
    ) that pulls electron density away from the ring carbons.
    
  • Result: This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the

    
    -system, making the ring electron-deficient and significantly less reactive toward the electrophilic CYP oxidant [1].
    
pKa Modulation and Phase II Blockade

The basicity of the amine nitrogen is a critical determinant of N-glucuronidation (Phase II metabolism).

  • Aniline pKa: ~4.6[2]

  • 3-Fluoroaniline pKa: ~3.5 The electron-withdrawing effect of the 3-fluoro group reduces the electron density on the nitrogen lone pair. By lowering the pKa, the amine becomes less nucleophilic at physiological pH, thereby reducing the rate of N-glucuronidation by UDP-glucuronosyltransferases (UGTs) [2].

The C-F Bond Strength

The Carbon-Fluorine bond is among the strongest in organic chemistry (~110 kcal/mol vs. ~98 kcal/mol for C-H). Direct oxidative cleavage of the C-F bond by CYPs is energetically unfavorable. Therefore, placing fluorine at a metabolically vulnerable site (a "soft spot") effectively blocks metabolism at that specific carbon [3].

Diagram 1: Mechanistic Blockade of CYP450

The following diagram illustrates how 3-substitution prevents the formation of the unstable arene oxide intermediate common in aniline metabolism.

CYP_Blockade Aniline Aniline Scaffold (High Electron Density) CYP CYP450 (Fe=O) Electrophilic Attack Aniline->CYP High Affinity Intermediate Arene Oxide / Radical Cation CYP->Intermediate Oxidation Metabolite Hydroxylated Metabolite (High Clearance) Intermediate->Metabolite Rearrangement FluoroAniline 3-Fluoroaniline (Electron Deficient) CYP_F CYP450 (Fe=O) FluoroAniline->CYP_F Reduced Affinity Stable Metabolically Stable (No Reaction) CYP_F->Stable High Activation Energy barrier (Blocked)

Caption: Comparative pathway showing how electron withdrawal by 3-F prevents the formation of the reactive arene oxide intermediate.

Part 2: Validated Experimental Protocol (Microsomal Stability)

To quantify the stability conferred by the 3-fluoro modification, a rigorous Liver Microsome (LM) stability assay is required. This protocol is designed for self-validation using specific control compounds.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (Final protein conc: 0.5 mg/mL).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6P-Dehydrogenase).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Workflow
  • Preparation:

    • Prepare a 10 mM stock of the 3-fluorophenyl amine derivative in DMSO.

    • Dilute to 1 µM working concentration in Phosphate Buffer (ensure DMSO < 0.1% final).

  • Pre-Incubation:

    • Mix Microsomes and Buffer in a 96-well plate.

    • Add Test Compound (1 µM).[3][4]

    • Incubate at 37°C for 10 minutes (allows thermal equilibration and non-specific binding).

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction (

      
      ).
      
    • Control: Run a parallel set without NADPH to assess chemical instability (hydrolysis).

  • Sampling:

    • At designated time points (0, 5, 15, 30, 45, 60 min), remove aliquots.

  • Quenching:

    • Immediately transfer aliquot into ice-cold Quench Solution (1:3 ratio sample:organic).

    • Vortex vigorously for 10 minutes to precipitate proteins.

  • Analysis:

    • Centrifuge at 4,000 rpm for 20 min at 4°C.

    • Inject supernatant into LC-MS/MS (MRM mode).

Diagram 2: Assay Workflow

Assay_Workflow cluster_sampling Step 3: Kinetic Sampling Prep Step 1: Prep 1µM Compound + Microsomes (37°C Pre-warm) Start Step 2: Initiation Add NADPH Prep->Start T0 T=0 min Start->T0 T15 T=15 min Start->T15 T60 T=60 min Start->T60 Quench Step 4: Quench Ice-Cold ACN + IS T0->Quench T15->Quench T60->Quench Spin Step 5: Centrifuge Precipitate Proteins Quench->Spin LCMS Step 6: LC-MS/MS Quantify Parent Depletion Spin->LCMS

Caption: Linear workflow for determining intrinsic clearance via substrate depletion method.

Part 3: Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural logarithm (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) of the "Percent Parent Remaining" vs. Time.[1] The slope of this line is 

(depletion rate constant).

Formulas:





Comparative Data Table (SAR)

The table below illustrates the typical stability shift observed when modifying an aniline scaffold [4].

Compound StructurepKa (Base)logP

(HLM)

Stability Classification
Aniline (Unsubstituted) 4.60.9< 10 minHighUnstable (Rapid Ring Hydroxylation)
2-Fluoroaniline 3.21.1~ 25 minModModerate (Steric clash may hinder binding)
3-Fluoroaniline 3.51.15> 60 minLowStable (Electronic deactivation of ring)
4-Fluoroaniline 4.61.15~ 15 minHighUnstable (Metabolic switching to ortho positions)
Interpretation of "Metabolic Switching"

While 3-fluorination generally improves stability, researchers must watch for Metabolic Switching . By blocking the primary "soft spot" (the ring), the enzyme may force metabolism onto the amine tail (N-dealkylation) or a side chain.

  • Validation Check: If

    
     remains high despite 3-F substitution, perform Metabolite Identification (MetID) to check for N-oxidation or side-chain oxidation.
    

Part 4: Case Study Application

Drug Example: Gefitinib (Iressa) Gefitinib is an EGFR inhibitor containing a 3-chloro-4-fluoroaniline moiety.

  • Challenge: Early analogues with simple aniline rings suffered from rapid first-pass metabolism via aromatic hydroxylation at the para and meta positions.

  • Solution: The introduction of Fluorine at the 4-position and Chlorine at the 3-position blocked these sites.

  • Outcome: The 3-position halogen (Cl in this specific case, though F acts similarly) deactivated the ring electronically, while the 4-position F blocked the primary site of attack. This combination transformed a rapidly cleared hit into a once-daily oral drug [5].

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on pKa). Journal of Fluorine Chemistry.
  • Hazelton, W. D., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on Metabolic Stability. Journal of Medicinal Chemistry. Available at: [Link]

  • Cyprotex. (2024).[5] Microsomal Stability Assay Protocol and Data Interpretation. Available at: [Link]

  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (Iressa). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Exploratory

Solubility Profile &amp; Physicochemical Characterization: (S)-1-(3-Fluorophenyl)propan-1-amine

The following technical guide details the solubility profile and physicochemical behavior of (S)-1-(3-Fluorophenyl)propan-1-amine . [1][2] Executive Summary (S)-1-(3-Fluorophenyl)propan-1-amine (CAS: 473732-57-9 for race...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and physicochemical behavior of (S)-1-(3-Fluorophenyl)propan-1-amine .

[1][2]

Executive Summary

(S)-1-(3-Fluorophenyl)propan-1-amine (CAS: 473732-57-9 for racemate/unspecified) is a chiral primary amine building block utilized in the synthesis of calcimimetics and monoamine reuptake inhibitors.[1][2][3]

As a lipophilic primary amine , its solubility behavior is strictly dichotomous based on its protonation state. In its free base form , it behaves as a lipophilic oil miscible with most organic solvents.[4][3] In its salt form (e.g., Hydrochloride), it reverts to a hydrophilic solid.[4][3]

This guide provides a predictive solubility matrix, experimental determination protocols, and solvent selection strategies for process optimization.[4]

Physicochemical Architecture

To predict solubility behavior where empirical data is sparse, we analyze the structural determinants.[4][3]

PropertyValue (Approx.)Impact on Solubility
Molecular Weight 153.20 g/mol Low MW facilitates high miscibility in organics.[1][2][3]
Physical State Liquid (Oil)Miscible in non-polar solvents; requires salt formation for crystallization.[2][3]
LogP (Octanol/Water) ~1.77Moderately Lipophilic. Preferentially partitions into organic phases (DCM, Toluene) over water at pH > 11.[2][4][3]
pKa (Conjugate Acid) ~10.7Basic. Highly soluble in aqueous acid (pH < 9).[1][2][3]
Fluorine Effect 3-FluoroIncreases lipophilicity and metabolic stability compared to the non-fluorinated analog.[1][2][3] Slightly reduces basicity via inductive electron withdrawal.[2][4]

Solubility Profile: Free Base vs. Salt[1]

The critical operational parameter for this compound is pH .[2][3] The solubility profile inverts completely upon protonation.[4][3]

Solubility Matrix (Free Base)

State: Colorless to pale yellow liquid.[1][2][3]

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformHigh (Miscible) Primary dissolution media.[1][2][3] Excellent for extraction from aqueous basified phases.[2][4]
Alcohols Methanol, Ethanol, IPAHigh (Miscible) H-bonding donor/acceptor interactions.[2][4][3] Good for homogeneous reactions.[2][4][3]
Aromatics Toluene, XylenesHigh

interactions with the fluorophenyl ring.[2][4][3] Ideal for azeotropic drying.[2][4][3]
Ethers THF, MTBE, Diethyl EtherHigh Good general solubility.[4][3] MTBE is preferred for extraction due to low water miscibility.[2][4][3]
Alkanes Hexanes, HeptaneModerate to High Soluble, but may phase separate at very low temperatures.[4][3] Used as antisolvents for salts.[2][4][3]
Water Water (pH 7)Low (< 10 mg/mL) Hydrophobic phenyl/propyl groups dominate.[1][2][3] Sparingly soluble unless ionized.[2][4][3]
Solubility Matrix (Hydrochloride Salt)

State: White crystalline solid.[1][2][3]

Solvent ClassSolubility RatingProcess Application
Water High Dissolution for waste removal or recrystallization.[1][2][3]
Methanol/Ethanol High to Moderate High solubility in hot alcohols; lower in cold.[2][4][3] Ideal for recrystallization.[2][4][3]
IPA Moderate Often used as the "Good Solvent" in crystallization pairs.[2][3]
Acetone/EtOAc Low Acts as an antisolvent to crash out the salt.[2][3]
Toluene/Hexane Insoluble Used to wash away non-polar impurities from the salt cake.[2][3]

Visualizing the Solubility Landscape

The following diagram illustrates the phase transfer logic used in workup and purification, driven by the solubility switch.

SolubilityLogic cluster_process Purification Cycle FreeBase (S)-Amine Free Base (Lipophilic Oil) Salt (S)-Amine HCl Salt (Hydrophilic Solid) FreeBase->Salt Add HCl / IPA OrgSolv Organic Phase (DCM, Toluene, MTBE) FreeBase->OrgSolv Dissolves AqAcid Aqueous Acid (HCl, pH < 4) FreeBase->AqAcid Reacts & Dissolves (Becomes Salt) Salt->FreeBase Add NaOH / Extract Salt->OrgSolv Precipitates/Insoluble Salt->AqAcid Dissolves AqBase Aqueous Base (NaOH, pH > 12) Salt->AqBase Neutralizes (Becomes Free Base)

Figure 1: Solubility Phase Switch Mechanism. The compound cycles between organic-soluble (Free Base) and water-soluble (Salt) states based on pH.[1][2][3]

Experimental Protocols

Since commercial solubility tables are rare for specific chiral intermediates, use these self-validating protocols to determine exact values for your specific batch.

Protocol A: Gravimetric Solubility Determination (Shake-Flask)

Objective: Determine saturation limit in a specific solvent (e.g., Toluene) at 25°C.[1][2][3]

  • Preparation: Weigh 100 mg of (S)-1-(3-Fluorophenyl)propan-1-amine into a 4 mL vial.

  • Addition: Add the target solvent in 50 µL increments.

  • Equilibration: Vortex for 1 minute after each addition.

  • Observation:

    • Clear Solution: Soluble.[2][4][3][5][6][7][8][9]

    • Turbid/Phase Separation: Insoluble/Saturated.[2][4][3]

  • Calculation:

    
    [1][2][3]
    
Protocol B: Diastereomeric Salt Screening (Chiral Resolution)

Objective: If the material is not optically pure, solubility differences between diastereomeric salts are used for enrichment.[4][3]

  • Reagents: (S)-Mandelic Acid or L-Tartaric Acid.[1][2][3]

  • Solvent System: Ethanol (95%) or Isopropanol.[2][3]

  • Method:

    • Dissolve amine (1 eq) in hot Ethanol.

    • Add Chiral Acid (1 eq) dissolved in hot Ethanol.

    • Cool slowly to 0°C.

    • Key Insight: The less soluble diastereomeric salt will crystallize.[2][4][3] The more soluble one remains in the mother liquor.[4][3]

Applications in Process Chemistry[1][8][11]

Solvent Selection for Reactions[1]
  • Acylation/Alkylation: Use DCM or THF .[2][4][3] High solubility ensures fast kinetics.[2][4]

  • Reductive Amination: Use Methanol or DCE .[2][4][3]

  • Lithiation (if applicable): Use Anhydrous THF or Ether at -78°C. The fluorine atom makes the ring susceptible to ortho-lithiation; solubility at low temp is critical (THF is superior to ether here).[1][2][3]

Crystallization Strategy (Purification)

The free base is difficult to crystallize (oil).[1][2][3] Purification is best achieved by forming the Hydrochloride Salt :

  • Dissolve crude free base in Isopropanol (IPA) (5 volumes).

  • Slowly add HCl in IPA (1.1 equivalents) at Room Temperature.

  • The salt should precipitate.[4][3]

  • If no precipitate, add EtOAc or Heptane as an antisolvent until cloud point.[2][4][3]

  • Cool to 0-5°C and filter.

Safety & Handling (Fluorinated Amines)

  • Corrosivity: As a primary amine, it is caustic.[4][3] Causes severe skin burns and eye damage.[2][4][3]

  • Volatility: The free base has a significant vapor pressure.[2][3] Handle in a fume hood to avoid inhalation.[2][4][3]

  • Fluorine Stability: The C-F bond is generally stable, but avoid extremely strong reducing agents (e.g., LiAlH4 in refluxing ether for prolonged periods) which could potentially defluorinate, though unlikely under standard conditions.[4]

References

  • National Center for Biotechnology Information. (2025).[2][4][3] PubChem Compound Summary for CID 11239845, 1-(3-Fluorophenyl)propan-1-amine. Retrieved from [Link]

  • Wade, L. G. (2013).[2][4][3] Organic Chemistry (8th ed.).[2][4][3] Pearson.[2][4][3] (General reference for amine solubility principles).

  • Reichardt, C. (2003).[2][4][3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3] (Source for solvent polarity and solubility parameters).

Sources

Foundational

History and discovery of (S)-1-(3-Fluorophenyl)propan-1-amine analogs

This technical guide provides a comprehensive analysis of (S)-1-(3-Fluorophenyl)propan-1-amine , a critical chiral building block in modern medicinal chemistry.[1] Unlike the more commonly discussed psychoactive "propan-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of (S)-1-(3-Fluorophenyl)propan-1-amine , a critical chiral building block in modern medicinal chemistry.[1] Unlike the more commonly discussed psychoactive "propan-2-amine" (amphetamine) derivatives, this linear propan-1-amine scaffold serves as a pivotal intermediate in the synthesis of calcimimetics (calcium-sensing receptor allosteric modulators) and novel GPCR ligands.[1]

Synthesis, Pharmacological Utility, and Chiral Resolution Strategies[1]

Executive Summary: The Fluorine-Chiral Nexus[1]

The discovery and utilization of (S)-1-(3-Fluorophenyl)propan-1-amine represents a convergence of two major trends in 21st-century drug discovery: fluorine scanning to modulate metabolic stability and asymmetric synthesis to ensure target specificity.[1]

While structurally related to the psychoactive 3-fluoroamphetamine (3-FA), the propan-1-amine isomer lacks the alpha-methyl group required for potent monoamine release, shifting its pharmacological profile towards use as a lipophilic linker in larger pharmacophores.[1] It is most notably recognized as a structural bioisostere to the intermediate used in Cinacalcet (Sensipar) , where the 3-fluorophenyl moiety replaces the 3-trifluoromethylphenyl group to fine-tune lipophilicity (


) and metabolic clearance.[1]
Key Technical Specifications
FeatureSpecificationRelevance
CAS Number 1310923-31-9 (HCl salt)Unique identifier for the (S)-enantiomer.[1]
Chirality (S)-ConfigurationCritical for binding affinity in chiral pockets (e.g., CaSR).[1]
Electronic Effect 3-Fluoro (Meta)Inductive electron withdrawal (

) without steric bulk of

.[1]
Metabolic Role Blocked C3-HydroxylationPrevents rapid Phase I metabolism at the phenyl ring.[1]

Historical Evolution: From Resolution to Biocatalysis[1]

The history of this compound is defined by the evolution of the methods used to synthesize it.[1] The industry has shifted from wasteful classical resolution to atom-efficient biocatalysis.[1]

Phase I: Classical Resolution (1990s - 2005)

Early access to enantiopure 1-phenylpropan-1-amines relied on the synthesis of the racemic ketone via Friedel-Crafts acylation, followed by reductive amination.[1] The resulting racemate was resolved using chiral acids.[1]

  • Resolving Agents: (R)-Mandelic acid or Dibenzoyl-L-tartaric acid.[1]

  • Limitation: Maximum theoretical yield of 50% (without recycling). High E-factor (waste-to-product ratio).[1]

Phase II: The Transaminase Era (2010 - Present)

The modern "discovery" of this compound as a viable industrial intermediate occurred with the maturation of ω-Transaminases (ω-TAs) .[1] These enzymes allow for the direct asymmetric amination of 1-(3-fluorophenyl)propan-1-one to the (S)-amine with >99% ee.[1]

Mechanism of Action: The Ping-Pong Bi-Bi Pathway

The transaminase enzyme shuttles an amino group from a sacrificial donor (e.g., isopropylamine) to the fluorinated ketone acceptor via a Pyridoxal-5'-phosphate (PLP) cofactor.[1]

TransaminaseCycle EnzPLP Enzyme-PLP (Internal Aldimine) EnzPMP Enzyme-PMP (Pyridoxamine) EnzPLP->EnzPMP 1. Deamination of Donor Product Chiral Amine (S)-1-(3-F-phenyl)propan-1-amine EnzPLP->Product Output EnzPMP->EnzPLP 2. Amination of Ketone Coprod Copuct Ketone (Acetone) EnzPMP->Coprod Output Donor Amine Donor (Isopropylamine) Donor->EnzPLP Input Ketone Prochiral Ketone (3-F-Propiophenone) Ketone->EnzPMP Input

Figure 1: The catalytic cycle of ω-Transaminase.[1] The enzyme oscillates between PLP and PMP forms, transferring chirality to the fluorinated substrate.[1]

Detailed Experimental Protocol: Biocatalytic Synthesis

This protocol describes the synthesis of (S)-1-(3-fluorophenyl)propan-1-amine using a commercially available ω-Transaminase (e.g., from Vibrio fluvialis or engineered variants like ATA-113).[1]

Reagents & Equipment[1][3][4]
  • Substrate: 3'-Fluoropropiophenone (50 mM).

  • Enzyme: ω-Transaminase (Codexis ATA-113 or equivalent), 2.0 g/L.[1]

  • Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM.[1]

  • Amine Donor: Isopropylamine (1 M) – Acts as both donor and buffer.[1]

  • Solvent System: Phosphate Buffer (100 mM, pH 7.[1]5) / DMSO (10% v/v).[1]

Step-by-Step Workflow
  • Preparation of Reaction Media: Dissolve PLP (1 mM) in 100 mM potassium phosphate buffer (pH 7.5). Add Isopropylamine to a final concentration of 1.0 M. Adjust pH back to 7.5 using 6M HCl (Exothermic reaction; cool on ice).

    • Scientific Rationale: A high concentration of amine donor is required to drive the equilibrium toward product formation, as transamination is reversible [1].[1]

  • Substrate Solubilization: Dissolve 3'-fluoropropiophenone in DMSO. Add this solution dropwise to the reaction media.[1] Final DMSO concentration should not exceed 10-15% to prevent enzyme denaturation.[1]

  • Initiation: Add the lyophilized Transaminase enzyme powder. Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • In-Process Control (IPC): Aliquot 50 µL, quench with acetonitrile, and analyze via Chiral HPLC (Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA/DEA 90:10:0.1).

    • Target Specification: Conversion > 90%; ee > 99% (S).

  • Work-up & Isolation:

    • Basify reaction mixture to pH 12 using 10M NaOH.[1]

    • Extract 3x with Methyl tert-butyl ether (MTBE).[1]

    • Dry organic layer over

      
       and concentrate in vacuo.[1]
      
    • Salt Formation: Redissolve oil in diethyl ether and add 1.0 eq of 4M HCl in dioxane to precipitate the hydrochloride salt.[1]

Pharmacological Context: Analogs and SAR

Understanding the utility of (S)-1-(3-fluorophenyl)propan-1-amine requires analyzing its structural neighbors.[1] It sits in a "chemical space" between psychoactive stimulants and inert metabolic linkers.[1]

Comparative SAR Table
CompoundStructurePrimary ApplicationKey Mechanism
(S)-1-(3-F-phenyl)propan-1-amine Linear chain, 3-FCalcimimetic Intermediate Linker for CaSR allosteric modulators; high metabolic stability.[1]
Cinacalcet Intermediate Linear chain, 3-

Hyperparathyroidism Drug The

group provides higher lipophilicity than 3-F.
3-Fluoroamphetamine (3-FA) Branched (Alpha-methyl)Psychostimulant (NPS) Substrate for DAT/NET/SERT; releases monoamines [2].[1]
Fenfluramine Branched, 3-

Anorectic (Withdrawn) 5-HT releaser; cardiotoxicity issues.[1]
The "Fluorine Scan" Logic

In drug development, replacing a Hydrogen or a Trifluoromethyl group (


) with a single Fluorine atom at the 3-position (meta) serves specific purposes:
  • Metabolic Blocking: The C3 position on the phenyl ring is a hotspot for Cytochrome P450 hydroxylation.[1] Fluorine blocks this without adding the massive steric bulk of a

    
     group.[1]
    
  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the primary amine slightly, potentially altering membrane permeability and blood-brain barrier (BBB) crossing.[1]

SAR_Logic Core Scaffold: 1-Phenylpropan-1-amine Mod1 Modification A: Add Alpha-Methyl Core->Mod1 Mod2 Modification B: Meta-Substitution (3-Pos) Core->Mod2 Result1 Result: Amphetamine Class (High CNS Activity) Mod1->Result1 Result2 Result: Metabolic Stability (Blocked Hydroxylation) Mod2->Result2 SubMod1 Sub: 3-CF3 (Cinacalcet) Result2->SubMod1 High Lipophilicity SubMod2 Sub: 3-F (Target Analog) Result2->SubMod2 Lower Steric Bulk

Figure 2: Structural Activity Relationship (SAR) logic demonstrating the divergence between CNS-active amphetamines and the target linear amine intermediates.[1]

Safety and Handling

While (S)-1-(3-fluorophenyl)propan-1-amine is not a controlled substance in most jurisdictions (unlike its amphetamine isomer), it is a potent chemical irritant and CNS active compound.[1]

  • Hazard Class: Skin Irritant (H315), Eye Irritant (H319).[1]

  • Handling: Use in a fume hood.[1] Avoid inhalation.

  • Storage: Hygroscopic hydrochloride salt; store under inert gas (Argon) at -20°C.

References

  • Mathew, S. & Yun, H. (2012).[1] "Omega-Transaminases for the Synthesis of Chiral Amines." ACS Catalysis.[1] Available at: [Link][1]

  • Nagai, F., et al. (2007).[1] "The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain." European Journal of Pharmacology. Available at: [Link]

  • Koszelewski, D., et al. (2010).[1] "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Alcohols." Trends in Biotechnology. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis protocols for (S)-1-(3-Fluorophenyl)propan-1-amine

Application Note: Strategic Routes for the Asymmetric Synthesis of (S)-1-(3-Fluorophenyl)propan-1-amine Executive Summary The chiral amine moiety (S)-1-(3-fluorophenyl)propan-1-amine is a critical pharmacophore in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Routes for the Asymmetric Synthesis of (S)-1-(3-Fluorophenyl)propan-1-amine

Executive Summary

The chiral amine moiety (S)-1-(3-fluorophenyl)propan-1-amine is a critical pharmacophore in medicinal chemistry, particularly for modulating metabolic stability via the 3-fluoro substitution. This Application Note details two distinct, high-fidelity protocols for its synthesis:

  • Biocatalytic Transamination: A "Green Chemistry" route utilizing

    
    -transaminases for high enantiomeric excess (>99% ee) under mild aqueous conditions.
    
  • Ellman Auxiliary Synthesis: A robust chemical route using (S)-tert-butanesulfinamide, ideal for labs lacking biocatalysis infrastructure or requiring scalable intermediate isolation.

Target Molecule Profile

PropertySpecification
IUPAC Name (S)-1-(3-Fluorophenyl)propan-1-amine
CAS Registry Generic: 1-(3-fluorophenyl)propan-1-amine
Molecular Formula C₉H₁₂FN
Molecular Weight 153.20 g/mol
Key Challenge Enantioselective formation of the C-N bond; prevention of over-alkylation.
Precursor 3'-Fluoropropiophenone (CAS: 455-67-4)

Protocol A: Biocatalytic Transamination (Green Route)

Principle: This protocol utilizes an (S)-selective


-transaminase (

-TA) to transfer an amino group from an inexpensive donor (Isopropylamine) to the prochiral ketone 3'-fluoropropiophenone. The reaction is driven to completion by the removal of the volatile coproduct, acetone.

Mechanism & Workflow: The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor.[1][2][3] The equilibrium is shifted by using a large excess of isopropylamine (IPA).

Biocatalysis Substrate 3'-Fluoropropiophenone (Ketone) Enzyme (S)-omega-Transaminase PLP Cofactor Substrate->Enzyme pH 7.5, 30°C Donor Isopropylamine (Amine Donor) Donor->Enzyme pH 7.5, 30°C Product (S)-Amine (Target) Enzyme->Product Transamination ByProduct Acetone (Volatile) Enzyme->ByProduct Coproduct Removal

Figure 1: Biocatalytic transamination workflow utilizing isopropylamine as the amine donor.

Experimental Procedure:

  • Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (pyridoxal-5'-phosphate).

  • Substrate Solution: Dissolve 3'-fluoropropiophenone (152 mg, 1.0 mmol) in DMSO (1.5 mL). Note: DMSO acts as a co-solvent to improve solubility of the lipophilic fluorinated ketone.

  • Reaction Initiation:

    • Add the substrate solution to the buffer.

    • Add Isopropylamine (IPA) to a final concentration of 1.0 M (approx. 4 mL). Adjust pH back to 7.5 using 6M HCl if necessary (IPA is basic).

    • Add (S)-selective

      
      -TA (e.g., Codexis ATA-113 or equivalent commercially available kit) (20 mg lyophilized powder).
      
  • Incubation: Shake at 30°C / 150 rpm for 24 hours. Leave the reaction vessel slightly open (covered with perforated parafilm) to allow acetone evaporation, driving equilibrium.

  • Workup:

    • Acidify to pH 2.0 with 6M HCl to protonate the amine (stops reaction and solubilizes product in water).

    • Extract unreacted ketone with Ethyl Acetate (3 x 20 mL). Discard organic layer.

    • Basify aqueous phase to pH 12 with 10M NaOH.

    • Extract the free amine into MTBE (3 x 20 mL).

    • Dry over Na₂SO₄ and concentrate in vacuo.

Validation Point:

  • Yield: Typically 85-95%.

  • ee: >99% (Enzymatic specificity usually precludes the need for chiral resolution).

Protocol B: Ellman Auxiliary Synthesis (Chemical Route)

Principle: This route relies on the condensation of 3'-fluoropropiophenone with (S)-(-)-tert-butanesulfinamide. The bulky tert-butyl group directs the stereochemistry of the subsequent reduction, yielding the (S,S)-sulfinamide intermediate, which is hydrolyzed to the (S)-amine.

Mechanism & Workflow:

Ellman Step1 Condensation Ketone + (S)-t-Bu-Sulfinamide Ti(OEt)4, THF Inter1 (S)-Sulfinimine (Chiral Imine) Step1->Inter1 Step2 Diastereoselective Reduction NaBH4, THF, -48°C Inter1->Step2 Inter2 (S,S)-Sulfinamide (Major Diastereomer) Step2->Inter2 Step3 Hydrolysis HCl / MeOH Inter2->Step3 Final (S)-1-(3-Fluorophenyl)propan-1-amine HCl Salt Step3->Final

Figure 2: Stepwise chemical synthesis via Ellman auxiliary. Stereochemical outcome depends on the specific reducing agent.

Experimental Procedure:

Step 1: Imine Formation

  • To a solution of (S)-(-)-2-methyl-2-propanesulfinamide (1.1 equiv) and 3'-fluoropropiophenone (1.0 equiv) in dry THF (0.5 M), add Ti(OEt)₄ (2.0 equiv) under Nitrogen.

  • Reflux for 24 hours. Monitor by TLC (disappearance of ketone).

  • Quench: Cool to RT and pour into brine while stirring. Filter the resulting titanium salts through Celite.

  • Purification: Flash chromatography (Hexanes/EtOAc) to isolate the (S)-sulfinimine.

Step 2: Diastereoselective Reduction

  • Dissolve (S)-sulfinimine in dry THF (0.2 M). Cool to -48°C.

  • Add NaBH₄ (5.0 equiv). Expert Insight: For higher dr, L-Selectride can be used, but NaBH₄ is generally sufficient for simple alkyl-aryl ketones if recrystallization follows.

  • Warm to RT slowly over 4 hours.

  • Quench with sat. NH₄Cl. Extract with EtOAc.[4]

  • Critical Step: Determine diastereomeric ratio (dr) by HPLC. If dr < 95:5, recrystallize the sulfinamide intermediate from Hexane/Acetone before hydrolysis.

Step 3: Hydrolysis

  • Dissolve the pure sulfinamide in MeOH.

  • Add 4M HCl in Dioxane (2.0 equiv). Stir at RT for 1 hour.

  • Concentrate to dryness. Precipitate the product as the hydrochloride salt using Et₂O.[5]

Analytical Validation (QC)

To ensure the "Self-Validating" nature of these protocols, the final product must be assayed for enantiomeric purity.

Chiral HPLC Method:

  • Column: Chiralpak IB or Chiralcel OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropylamine : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm.[4]

  • Expected Retention: (S)-enantiomer typically elutes first on Chiralpak IB (verify with racemic standard).

Table 1: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Bio) Product Inhibition / Acetone buildupIncrease open-air surface area or apply vacuum (100 mbar) to remove acetone.
Low Solubility (Bio) Fluorinated substrate is lipophilicIncrease DMSO to 10-15% v/v.
Low dr (Ellman) Temperature too high during reductionMaintain -48°C or lower; Switch reducing agent to L-Selectride.
Titanium Emulsion Improper quenchUse a minimal amount of water to quench Ti(OEt)4, then filter dry salts.

References

  • Rodrigues, C. J. C., et al. (2021).[3][6] "ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine." Catalysts, 11(3), 307.

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995.

  • Rhee, J. U., et al. (2016).[4] "Preparation of (S)-Nonafluorobutanesulfinamide." Organic Syntheses, 93, 319-330.[4]

  • Shin, J. S., & Kim, B. G. (1999). "Asymmetric synthesis of chiral amines with ω-transaminase." Biotechnology and Bioengineering, 65(2), 206-211.[7]

Sources

Application

Enzymatic Kinetic Resolution of 1-(3-Fluorophenyl)propan-1-amine: An Application Note and Protocol

Introduction Chiral amines are critical building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals, with a significant portion of commercial drugs containing at least one chiral amine moiety.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chiral amines are critical building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals, with a significant portion of commercial drugs containing at least one chiral amine moiety.[1] The specific stereoisomer of a chiral molecule can exhibit profoundly different pharmacological activity, making the production of enantiomerically pure compounds a cornerstone of modern drug development. Traditional chemical methods for resolving racemic mixtures often suffer from limitations such as low yields (a theoretical maximum of 50% for kinetic resolution), the need for harsh reaction conditions, and the generation of significant chemical waste.[1][2]

Biocatalysis, particularly the use of enzymes, has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds.[3] Enzymatic kinetic resolution (EKR) leverages the inherent stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.[4] This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic 1-(3-fluorophenyl)propan-1-amine, a valuable intermediate in the synthesis of various biologically active molecules, using lipase B from Candida antarctica (CALB).

Lipases, a class of hydrolases, are widely employed in EKR due to their broad substrate scope, high stability in organic solvents, and commercial availability, often in an immobilized form such as Novozym 435.[5][6] The enantioselective acylation of a racemic amine by a lipase is a common and effective strategy. In this process, one enantiomer of the amine is selectively acylated, forming an amide that can be readily separated from the unreacted amine enantiomer.

Principle of the Method

The kinetic resolution of racemic 1-(3-fluorophenyl)propan-1-amine is achieved through the enantioselective acylation catalyzed by an immobilized lipase, typically CALB (Novozym 435). The enzyme selectively catalyzes the reaction of one enantiomer of the amine with an acyl donor, such as ethyl acetate or isopropyl methoxyacetate, to form the corresponding amide.[7][8] The other enantiomer remains largely unreacted.

The success of the resolution is dependent on the enzyme's ability to discriminate between the two enantiomers, a property quantified by the enantioselectivity value (E-value). A high E-value indicates a high degree of separation. At approximately 50% conversion, the unreacted amine and the newly formed amide can be isolated, each highly enriched in one enantiomer.

EKR_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation cluster_analysis Analysis cluster_products Products Racemic_Amine Racemic 1-(3-fluorophenyl)propan-1-amine Reaction_Vessel Reaction Vessel (Incubation with stirring) Racemic_Amine->Reaction_Vessel Acyl_Donor Acyl Donor (e.g., Ethyl Acetate) Acyl_Donor->Reaction_Vessel Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction_Vessel Solvent Organic Solvent (e.g., Toluene) Solvent->Reaction_Vessel Filtration Filtration to remove enzyme Reaction_Vessel->Filtration Reaction monitoring (e.g., GC/HPLC) Extraction Liquid-Liquid Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography S_Amine (S)-1-(3-fluorophenyl)propan-1-amine Chromatography->S_Amine R_Amide (R)-N-(1-(3-fluorophenyl)propyl)acetamide Chromatography->R_Amide HPLC Chiral HPLC Analysis S_Amine->HPLC R_Amide->HPLC

Figure 1. General workflow for the enzymatic kinetic resolution of 1-(3-fluorophenyl)propan-1-amine.

Materials and Reagents

  • Racemic 1-(3-fluorophenyl)propan-1-amine

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., ethyl acetate, isopropyl acetate, or diisopropyl malonate)[9]

  • Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE), or hexane)

  • Molecular sieves (3Å or 4Å, activated)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

  • Silica gel for column chromatography

  • Reagents for HPLC analysis (e.g., HPLC-grade hexane, isopropanol)

Equipment

  • Reaction vials or round-bottom flasks with stoppers

  • Magnetic stirrer and stir bars

  • Orbital shaker or incubator with temperature control

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Separatory funnel

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase column (e.g., Chiralcel OD-H or similar) and a UV detector.[10][11]

  • Analytical balance

  • Standard laboratory glassware

Experimental Protocol

This protocol is a general guideline and should be optimized for specific laboratory conditions and desired outcomes.

1. Reaction Setup

1.1. To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add racemic 1-(3-fluorophenyl)propan-1-amine (1.0 equiv).

1.2. Add the anhydrous organic solvent (e.g., toluene, 10-20 mL per mmol of amine).

1.3. Add the acylating agent. For ethyl acetate, a large excess can be used as the solvent as well. For other acyl donors like diisopropyl malonate, use approximately 0.5-0.6 equivalents to achieve a conversion close to 50%.[9]

1.4. Add activated molecular sieves (approximately 100-200 mg per mmol of amine) to ensure anhydrous conditions.

1.5. Finally, add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of amine).[7] The optimal enzyme loading should be determined experimentally.

2. Reaction and Monitoring

2.1. Seal the reaction vessel and place it on a magnetic stirrer or in an orbital shaker.

2.2. Maintain the reaction at a constant temperature, typically between 30°C and 50°C. The optimal temperature can influence both the reaction rate and enantioselectivity.

2.3. Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture. To do this, briefly stop the stirring, allow the immobilized enzyme to settle, and carefully withdraw a sample from the supernatant.

2.4. Analyze the aliquots by a suitable chromatographic method (e.g., GC or chiral HPLC) to determine the conversion and enantiomeric excess (ee) of the remaining amine and the formed amide. The reaction is typically stopped when the conversion reaches approximately 50%.

3. Work-up and Product Isolation

3.1. Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.[12]

3.2. Transfer the filtrate to a separatory funnel.

3.3. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with brine.

3.4. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

3.5. Purify the resulting mixture of the unreacted amine and the formed amide by column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for separating the less polar amide from the more polar amine.

4. Analysis of Enantiomeric Excess

4.1. Determine the enantiomeric excess of the isolated unreacted amine and the acylated product using chiral HPLC.[10]

4.2. A suitable chiral stationary phase (e.g., a polysaccharide-based column) and a mobile phase (e.g., a mixture of hexane and isopropanol) should be used. The exact conditions will need to be developed based on the specific compounds.[11]

4.3. The enantiomeric excess (% ee) is calculated using the following formula, where A₁ and A₂ are the peak areas of the two enantiomers:

% ee = [(A₁ - A₂) / (A₁ + A₂)] x 100

Data Presentation

EntryAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ee (Amine) (%)ee (Amide) (%)E-value
1Ethyl AcetateToluene402448>99 (S)96 (R)>200
2Isopropyl AcetateMTBE35365198 (S)>99 (R)>200
3Diisopropyl MalonateHexane451850>99 (S)>99 (R)>200

Note: The data presented in this table is illustrative and represents typical results that can be achieved. Actual results may vary depending on the specific reaction conditions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive enzyme- Presence of water or other inhibitors- Inappropriate reaction temperature or solvent- Use a fresh batch of enzyme or test its activity with a standard substrate.- Ensure all reagents and solvents are anhydrous. Use activated molecular sieves.- Optimize the reaction temperature and screen different solvents.
Low enantioselectivity (low E-value) - Suboptimal acyl donor or solvent- Reaction temperature is too high- Non-ideal enzyme- Screen different acyl donors and solvents.- Lower the reaction temperature.- Try a different lipase or a transaminase for an alternative enzymatic approach.[2]
Difficulty in separating products - Incomplete reaction- Similar polarity of amine and amide- Allow the reaction to proceed closer to 50% conversion.- Optimize the mobile phase for column chromatography; consider using a different adsorbent.
Inaccurate ee determination - Poor peak resolution in chiral HPLC- Incorrect integration of peaks- Optimize the chiral HPLC method (column, mobile phase, flow rate, temperature).- Ensure proper baseline integration of the chromatogram peaks.

Conclusion

The enzymatic kinetic resolution of 1-(3-fluorophenyl)propan-1-amine using Candida antarctica lipase B is a highly effective and environmentally benign method for producing both enantiomers of this valuable chiral building block in high enantiomeric purity. The protocol is robust, scalable, and utilizes a commercially available and recyclable biocatalyst. By carefully optimizing reaction parameters such as the acyl donor, solvent, and temperature, researchers can achieve excellent results, contributing to the efficient and sustainable synthesis of chiral pharmaceuticals and other fine chemicals.

References

  • PMC. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available from: [Link]

  • University of Birmingham. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available from: [Link]

  • Oxford Academic. Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology. 2019;9(19):5254-5273. Available from: [Link]

  • ResearchGate. Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. Available from: [Link]

  • ProQuest. Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Available from: [Link]

  • PMC. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Available from: [Link]

  • Royal Society of Chemistry. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry. 2012;14(10):2738-2744. Available from: [Link]

  • Royal Society of Chemistry. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology. 2018;8(1):283-289. Available from: [Link]

  • ACS Publications. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters. 2007;9(7):1157-1159. Available from: [Link]

  • ResearchGate. Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B: Effect of immobilization and recycling stability. Available from: [Link]

  • PMC. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Available from: [Link]

  • ResearchGate. Lipase catalysed kinetic resolution of amines: selective acylation of (R,S)-1 using lipase in MTBE (methyl tert-butyl ether) yielding (S)-1. Basic hydrolysis of amide 3 yields (R)-1. Available from: [Link]

  • Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. 2012;24(10):855-860. Available from: [Link]

  • Quora. Can I calculate the enantiomeric excess of a reaction using two different HPLC spectra? Available from: [Link]

  • Royal Society of Chemistry. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. 2022;12(40):26135-26141. Available from: [Link]

  • PMC. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Available from: [Link]

  • PubMed. Chemoenzymatic dynamic kinetic resolution of primary amines. Available from: [Link]

  • Organic Chemistry Portal. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Available from: [Link]

  • PMC. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Available from: [Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available from: [Link]

  • SciSpace. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Available from: [Link]

  • PubMed. Chemoenzymatic dynamic kinetic resolution of primary amines using a recyclable palladium nanoparticle catalyst together with lipases. Available from: [Link]

  • MDPI. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Available from: [Link]

  • MDPI. Prodrugs for Amines. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Pro-Drug Development. Available from: [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]

  • Wikipedia. PPPA (drug). Available from: [Link]

Sources

Method

Reductive amination conditions for (S)-1-(3-Fluorophenyl)propan-1-amine synthesis

The following Application Note and Protocol guide details the synthesis of (S)-1-(3-Fluorophenyl)propan-1-amine, designed for researchers and drug development professionals. Executive Summary The chiral amine moiety (S)-...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the synthesis of (S)-1-(3-Fluorophenyl)propan-1-amine, designed for researchers and drug development professionals.

Executive Summary

The chiral amine moiety (S)-1-(3-fluorophenyl)propan-1-amine is a critical pharmacophore found in various CNS-active agents and calcimimetics. While direct reductive amination of 3-fluoropropiophenone using standard reducing agents (e.g., NaBH₄, NaCNBH₃) yields racemic mixtures, asymmetric synthesis requires precise stereocontrol.

This guide outlines two field-proven methodologies to access the (S)-enantiomer with high enantiomeric excess (ee >98%):

  • The Auxiliary-Controlled Route (Ellman’s Sulfinamide): Recommended for discovery-scale (<100 g) due to its reliability and predictability.

  • The Catalytic Route (Ru/Ir-Catalyzed DARA): Recommended for process-scale (>100 g) due to atom economy and lower waste generation.

Strategic Analysis of Methods

FeatureMethod A: Ellman's AuxiliaryMethod B: Ru-Catalyzed DARA
Primary Reagent (R)-tert-Butanesulfinamide[RuCl(p-cymene)((S,S)-Ts-DPEN)]
Reductant L-Selectride (Lithium tri-sec-butylborohydride)H₂ Gas (10–30 bar) or HCOONH₄
Stereocontrol Source Diastereoselective Hydride AdditionEnantioselective Hydrogenation
Typical Yield / ee 85-95% Yield / >99% ee90-98% Yield / 95-99% ee
Cost Profile Moderate (Stoichiometric auxiliary)Low (Catalytic metal)
Operational Ease High (Standard glassware, no high pressure)Medium (Requires autoclave/Parr shaker)

Protocol A: High-Fidelity Synthesis via Ellman’s Auxiliary

Objective: Synthesis of (S)-1-(3-fluorophenyl)propan-1-amine using (R)-tert-butanesulfinamide.

Mechanistic Rationale

This method utilizes (R)-tert-butanesulfinamide ((R)-tBS) as a chiral ammonia equivalent. The condensation with 3-fluoropropiophenone yields an (R)-N-sulfinyl ketimine. Crucially, the choice of reducing agent dictates the stereochemical outcome:

  • L-Selectride: Coordinates to the sulfinyl oxygen, forcing hydride attack from the sterically less hindered face, yielding the (S,R)-sulfinamide (which hydrolyzes to the (S)-amine ).

  • NaBH₄: Typically yields the (R,R)-sulfinamide (leading to the (R)-amine).

  • Therefore, L-Selectride is REQUIRED for the (S)-target when using the (R)-auxiliary.

Experimental Workflow Diagram

EllmanSynthesis Start Start: 3-Fluoropropiophenone Reagent1 Add (R)-t-Butanesulfinamide + Ti(OEt)4 (2.0 equiv) Start->Reagent1 Inter1 Intermediate: (R)-N-Sulfinyl Ketimine Reagent1->Inter1 Condensation (THF, Reflux, 16h) Reduction Reduction: L-Selectride (1.1 equiv) THF, -78°C Inter1->Reduction Inter2 Intermediate: (S,R)-Sulfinamide (dr > 99:1) Reduction->Inter2 Stereoselective Hydride Attack Hydrolysis Hydrolysis: HCl / MeOH Inter2->Hydrolysis Product Final Product: (S)-1-(3-Fluorophenyl)propan-1-amine (as HCl salt) Hydrolysis->Product Cleavage of Auxiliary

Caption: Workflow for the stereoselective synthesis of (S)-amine using Ellman's auxiliary and L-Selectride.

Step-by-Step Protocol
Step 1: Condensation (Imine Formation)[1]
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Reagents: Add 3-fluoropropiophenone (10.0 mmol, 1.0 equiv) and (R)-tert-butanesulfinamide (11.0 mmol, 1.1 equiv) to the flask.

  • Solvent & Catalyst: Dissolve in anhydrous THF (50 mL). Add Ti(OEt)₄ (20.0 mmol, 2.0 equiv) via syringe. Note: Ti(OEt)₄ acts as both a Lewis acid catalyst and a water scavenger.[2][3]

  • Reaction: Heat to mild reflux (approx. 70°C) for 16–24 hours. Monitor by TLC or LC-MS for disappearance of the ketone.

  • Workup: Cool to room temperature. Pour the mixture into a rapidly stirring brine solution (50 mL). A white titanium salt precipitate will form. Filter through a pad of Celite. Wash the pad with EtOAc.

  • Purification: Dry the filtrate over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the (R)-N-sulfinyl ketimine (typically yellow oil).

Step 2: Diastereoselective Reduction
  • Setup: Dry a 100 mL RBF under nitrogen. Dissolve the purified (R)-N-sulfinyl ketimine (from Step 1) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C.

  • Reaction: Stir at -78°C for 2 hours.

  • Quench: Quench slowly with saturated NH₄Cl solution at -78°C. Allow to warm to room temperature.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Result: This yields the (S,R)-sulfinamide with high diastereomeric ratio (dr > 98:2).[1]

Step 3: Hydrolysis to Chiral Amine
  • Reaction: Dissolve the sulfinamide in MeOH . Add 4M HCl in dioxane (4.0 equiv). Stir at room temperature for 1 hour.

  • Workup: Concentrate the solvent to dryness.

  • Isolation: Triturate the residue with diethyl ether to obtain the (S)-1-(3-fluorophenyl)propan-1-amine hydrochloride as a white solid.

  • Free Base (Optional): Basify with 1M NaOH and extract with DCM if the free amine is required.

Protocol B: Catalytic Asymmetric Reductive Amination (DARA)

Objective: Scalable synthesis using Ruthenium catalysis.

Catalyst Selection

The catalyst system [RuCl(p-cymene)((S,S)-Ts-DPEN)] is highly effective for the Asymmetric Transfer Hydrogenation (ATH) of ketimines or direct reductive amination.

  • Chirality Rule: To obtain the (S)-amine , use the (S,S)-ligand system (verify specific catalyst induction in screening, but (S,S)-Ts-DPEN typically yields (S)-amines for aryl alkyl ketones).

Process Diagram

RuCatalysis Input 3-Fluoropropiophenone + Ammonium Formate Conditions Conditions: MeOH, 40-60°C 24 Hours Input->Conditions Dissolve Catalyst Cat: RuCl[(S,S)-Ts-DPEN] (p-cymene) Catalyst->Conditions Add (1 mol%) Product (S)-1-(3-Fluorophenyl)propan-1-amine (>95% ee) Conditions->Product Reductive Amination

Caption: One-pot Asymmetric Reductive Amination using Ru-TsDPEN catalyst.

Step-by-Step Protocol
  • Reagents: In a pressure tube or autoclave, combine 3-fluoropropiophenone (10 mmol), Ammonium Formate (5.0 equiv), and [RuCl(p-cymene)((S,S)-Ts-DPEN)] (0.5–1.0 mol%).

  • Solvent: Add degassed Methanol (5 volumes).

  • Reaction: Heat to 60°C for 24 hours. (Alternatively, use 50 bar H₂ gas with Ammonium Acetate if avoiding formate).

  • Workup: Cool the mixture. Acidify with 1M HCl to pH 2. Wash with Et₂O (to remove non-basic impurities).

  • Isolation: Basify the aqueous layer to pH 12 with NaOH. Extract with DCM.[5] Dry and concentrate to yield the chiral amine.

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide."[6][7] Journal of Organic Chemistry, 1999, 64, 1278. Link

  • Cogan, D. A., Liu, G., & Ellman, J. A. "Catalytic Asymmetric Oxidation of tert-Butyl Disulfide to tert-Butanesulfinamide." Journal of the American Chemical Society, 1998, 120, 8011. Link

  • Nugent, T. C. (Ed.) "Chiral Amine Synthesis: Methods, Developments and Applications." Wiley-VCH, 2010. Link

  • Matsumura, K., et al. "Practical Synthesis of Chiral Amines via Asymmetric Transfer Hydrogenation." Organic Process Research & Development, 2011, 15, 1130. Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93, 2897.[8] Link

Sources

Application

Procedure for salt formation of (S)-1-(3-Fluorophenyl)propan-1-amine

Abstract This application note details the procedure for the salt formation of (S)-1-(3-Fluorophenyl)propan-1-amine, a critical chiral building block in the synthesis of calcimimetics and monoamine reuptake inhibitors.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the procedure for the salt formation of (S)-1-(3-Fluorophenyl)propan-1-amine, a critical chiral building block in the synthesis of calcimimetics and monoamine reuptake inhibitors.[1] While the free base amine is prone to oxidation and difficult to handle due to its liquid state (or low melting point) and hygroscopicity, the hydrochloride and tartrate salts offer superior stability and bioavailability. This guide provides two validated protocols: (1) Formation of the Hydrochloride Salt for API stabilization, and (2) Diastereomeric Crystallization using L-(+)-Tartaric Acid for enantiomeric enrichment.[1]

Introduction & Chemical Context

Chiral amines like (S)-1-(3-Fluorophenyl)propan-1-amine are pivotal in medicinal chemistry.[1] The presence of the fluorine atom at the meta position of the phenyl ring enhances metabolic stability by blocking P450 oxidation sites, but it also alters the lipophilicity and crystal packing of the molecule compared to non-fluorinated analogs.

Why Salt Formation is Critical for this Moiety:

  • Physical State: The free base is typically an oil or low-melting solid at room temperature, making accurate weighing and dispensing difficult.

  • Enantiomeric Integrity: Storage of chiral amines as free bases can lead to slow racemization or air-oxidation.[1] Salt lattices lock the conformation, preserving optical purity.

  • Solubility Profile: The hydrochloride salt significantly increases aqueous solubility, a requirement for downstream biological assays.

Material Specifications

Reagent/SolventGradeRole
(S)-1-(3-Fluorophenyl)propan-1-amine>97% eeStarting Material (Free Base)
Hydrochloric Acid (4M in Dioxane)AnhydrousSalt Former (Protocol A)
L-(+)-Tartaric Acid>99%Resolving Agent (Protocol B)[1]
Isopropyl Alcohol (IPA)HPLC GradeSolvent (Crystallization)
Methyl tert-butyl ether (MTBE)ACS GradeAnti-solvent
Ethyl AcetateACS GradeSolvent

Experimental Protocols

Protocol A: Preparation of the Hydrochloride Salt

Target: Thermodynamic stability and bulk storage.

Mechanism:


[1]

Step-by-Step Procedure:

  • Dissolution: Charge 10.0 g (approx. 65.3 mmol) of (S)-1-(3-Fluorophenyl)propan-1-amine into a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.[1]

  • Solvent Addition: Add 50 mL of anhydrous Ethyl Acetate (EtOAc). Stir at room temperature (20–25°C) until the solution is homogenous.

    • Note: EtOAc is preferred over alcohols for HCl salt formation to maximize yield, as the salt is less soluble in esters.

  • Acidification: Cool the solution to 0–5°C using an ice bath. Dropwise, add 18.0 mL (1.1 equivalents) of 4M HCl in Dioxane.

    • Critical Control: The reaction is exothermic. Maintain internal temperature <10°C to prevent impurity formation or oiling out.

  • Nucleation: A white precipitate should form immediately. If "oiling out" occurs (formation of a gum instead of crystals), seed the mixture with a few crystals of pure salt or scratch the glass wall.

  • Aging: Remove the ice bath and allow the slurry to stir at ambient temperature for 2 hours. This "ages" the crystals, removing trapped impurities.

  • Isolation: Filter the solid using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with 2 x 20 mL of cold MTBE (Methyl tert-butyl ether) to remove residual free acid and dioxane.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Expected Yield: 85–95% Appearance: White crystalline solid.

Protocol B: Enantiomeric Enrichment (Diastereomeric Crystallization)

Target: Increasing optical purity (ee) if the starting material is <99% ee.

Mechanism: Reacting the amine with a chiral acid creates diastereomeric salts (S-amine/L-acid vs R-amine/L-acid).[1] These have different solubilities, allowing the desired (S)-enantiomer to crystallize preferentially.[2][3]

Step-by-Step Procedure:

  • Stoichiometry: Prepare a solution of L-(+)-Tartaric acid (0.5 equivalents relative to amine if starting from racemate; 1.0 equivalent if starting from S-enriched amine) in hot Ethanol (60°C).

  • Mixing: Add the hot acid solution to a solution of (S)-1-(3-Fluorophenyl)propan-1-amine in Ethanol.

  • Controlled Cooling: Allow the mixture to cool slowly (10°C/hour) to room temperature. Rapid cooling traps the unwanted enantiomer.

  • Filtration: Collect the crystals.

  • Recrystallization (Optional): If chiral HPLC indicates ee <99%, recrystallize the salt from Ethanol/Water (9:1).

Process Visualization (Workflow)

The following diagram illustrates the decision matrix for salt selection and the critical control points in the crystallization process.

SaltFormationWorkflow Start Starting Material: (S)-1-(3-Fluorophenyl)propan-1-amine CheckEE Check Optical Purity (ee) Start->CheckEE SolventSelect Dissolve in EtOAc (Non-protic solvent) CheckEE->SolventSelect ee > 98% TartratePath Dissolve in EtOH CheckEE->TartratePath ee < 98% AcidAdd Add 4M HCl/Dioxane (Exotherm Control <10°C) SolventSelect->AcidAdd Crystallize Nucleation & Aging (2 hrs @ 25°C) AcidAdd->Crystallize Filter Filtration & MTBE Wash Crystallize->Filter FinalHCl Final Product: HCl Salt (>99% pure) Filter->FinalHCl AddTartaric Add L-(+)-Tartaric Acid TartratePath->AddTartaric SlowCool Slow Cooling Crystallization AddTartaric->SlowCool CheckEE2 Check ee > 99%? SlowCool->CheckEE2 CheckEE2->TartratePath No (Recrystallize) FreeBase Free Base Liberation (NaOH extraction) CheckEE2->FreeBase Yes FreeBase->SolventSelect Proceed to HCl Salt

Figure 1: Decision tree for salt formation based on initial enantiomeric excess (ee).

Analytical Validation

To ensure the trustworthiness of the protocol, the following analytical parameters must be met:

TechniqueParameterAcceptance Criteria
H-NMR (DMSO-d6) StoichiometryIntegration of aromatic protons vs. alkyl chain must match.[1] Look for broad NH3+ peak at >8.0 ppm.
Chiral HPLC Enantiomeric Excess> 99.0% (S)-enantiomer.[1] (Column: Chiralcel OD-H or similar).[1]
DSC Melting PointSharp endotherm. (Expected range for HCl salt: 180–220°C, dependent on polymorph).
XRPD CrystallinityDistinct diffraction peaks; absence of "amorphous halo".

Troubleshooting Guide

  • Issue: The product oils out (forms a sticky gum) instead of crystallizing.

    • Cause: Solvent is too polar or impurities are high.

    • Solution: Decant the supernatant. Dissolve the oil in a minimum amount of hot IPA, add MTBE dropwise until cloudy, and cool slowly. Scratch the flask with a glass rod.

  • Issue: Low Yield.

    • Cause: Salt is too soluble in the mother liquor.

    • Solution: Cool the mixture to -10°C before filtering or increase the ratio of anti-solvent (MTBE/Hexane).

References

  • Sigma-Aldrich. (S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride Product Specification. Retrieved from [1]

  • PubChem. 3-(4-Fluorophenyl)propan-1-amine (Compound Summary). National Library of Medicine. Retrieved from

  • BenchChem. Application Notes and Protocols for the Chiral Resolution of Amines. Retrieved from

  • BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds. Retrieved from

Sources

Method

Application Note: Peptide Coupling with (S)-1-(3-Fluorophenyl)propan-1-amine

Introduction (S)-1-(3-Fluorophenyl)propan-1-amine (CAS: 844470-86-6 for HCl salt) is a high-value chiral building block used extensively in the synthesis of peptidomimetics, GPCR ligands, and kinase inhibitors. Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-1-(3-Fluorophenyl)propan-1-amine (CAS: 844470-86-6 for HCl salt) is a high-value chiral building block used extensively in the synthesis of peptidomimetics, GPCR ligands, and kinase inhibitors. Its structural uniqueness lies in the combination of a stereogenic center at the benzylic position and a meta-fluorine substitution on the phenyl ring.

Significance in Drug Design
  • Metabolic Stability: The fluorine atom at the C3 position blocks metabolic oxidation (P450 metabolism) at a typically reactive site, extending the half-life of the final drug candidate.

  • Electronic Modulation: The electron-withdrawing nature of the fluorine atom ($ \sigma_m = 0.34 $) lowers the electron density of the aromatic ring, influencing

    
     stacking interactions within protein binding pockets.
    
  • Chiral Integrity: The (S)-configuration is often critical for target specificity. However, benzylic amines are prone to racemization under harsh coupling conditions due to the acidity of the benzylic proton.

This guide provides an optimized, self-validating protocol for coupling this amine with carboxylic acids, specifically designed to minimize racemization and maximize yield.

Chemical Properties & Handling

PropertyDataNotes
IUPAC Name (1S)-1-(3-fluorophenyl)propan-1-amineAlso known as (S)-3-fluoro-

-ethylbenzylamine
Molecular Weight 153.20 g/mol (Free Base)~189.66 g/mol (HCl Salt)
Physical State Colorless to pale yellow liquidHCl salt is a white solid (preferred for storage)
Basicity (pKa) ~9.5 (Conjugate acid)Slightly less basic than non-fluorinated analog due to -I effect of F
Solubility DCM, DMF, MeOH, EtOAcFree base is sparingly soluble in water
Storage 2–8°C, Inert Atmosphere (Ar/N2)Sensitive to CO2 (forms carbamates) and oxidation

Handling Directive:

  • Free Base Generation: If starting from the HCl salt, liberate the free base in situ using a tertiary amine base (DIPEA or NMM) rather than performing a separate extraction, to minimize exposure to air and potential carbonate formation.

  • Volumetric Dosing: As a liquid, the free base can be difficult to dispense accurately on small scales due to volatility/viscosity. Weighing the HCl salt is recommended for precision.

Optimized Coupling Protocols

Strategy: Mitigating Racemization

Benzylic amines are susceptible to racemization via an E1cB-like mechanism if the amide bond formation is slow or if highly basic conditions persist.

  • Preferred Reagent: T3P (Propylphosphonic anhydride) .[1][2] It acts as an acid scavenger and activates the carboxylic acid without generating a highly basic environment, showing superior retention of chirality compared to HATU/EDC.

  • Alternative Reagent: HATU/HOAt . Best for sterically hindered acids but requires careful control of base equivalents to prevent racemization.

Protocol A: T3P-Mediated Coupling (Recommended for Chiral Retention)

Best for: Scale-up, racemization-sensitive substrates, and ease of workup.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (S)-1-(3-Fluorophenyl)propan-1-amine HCl (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with the Carboxylic Acid (1.0 equiv) and the Amine HCl salt (1.1 equiv).

  • Solvation: Add EtOAc (5-10 mL/mmol). Cool the mixture to 0°C .

  • Base Addition: Add DIPEA (3.5 equiv) dropwise. Note: The mixture may become homogeneous.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5-10 minutes. Maintain temperature < 5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

    • Validation: Monitor by TLC or LC-MS. T3P reactions are typically fast.

  • Workup (Self-Validating):

    • Add water to quench.

    • Wash organic layer with 0.5 M HCl (removes unreacted amine and DIPEA).

    • Wash with sat. NaHCO3 (removes unreacted acid and phosphorus byproducts).

    • Wash with Brine, dry over Na2SO4, and concentrate.

  • Result: T3P byproducts are water-soluble, often yielding high-purity product without chromatography.

Protocol B: HATU/HOAt Coupling (High Potency)

Best for: Sterically hindered carboxylic acids or unreactive substrates.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.1 equiv)

  • HOAt (0.1 equiv - Optional additive to boost rate)

  • (S)-1-(3-Fluorophenyl)propan-1-amine HCl (1.1 equiv)

  • DIPEA (3.0 equiv) or Collidine (for extreme base sensitivity)

  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Pre-activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in dry DMF (5 mL/mmol).

  • Base 1: Add DIPEA (1.0 equiv) to initiate activation. Stir for 2-3 minutes. Do not stir longer than 5 mins to avoid racemization of the acid (if chiral).

  • Amine Addition: Add the Amine HCl salt (1.1 equiv) followed immediately by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at Room Temperature for 1-12 hours.

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, followed by acidic/basic washes as in Protocol A.

Visualization: Experimental Workflows

Figure 1: Decision Tree for Coupling Strategy

CouplingStrategy Start Start: Coupling (S)-1-(3-Fluorophenyl)propan-1-amine CheckAcid Analyze Carboxylic Acid Partner Start->CheckAcid IsHindered Is the Acid Sterically Hindered? CheckAcid->IsHindered IsChiral Is the Acid Chiral/Epimerizable? IsHindered->IsChiral No UseHATU Protocol B: HATU/DIPEA (High Potency) IsHindered->UseHATU Yes (e.g., Aib, Pro) UseT3P Protocol A: T3P/EtOAc (Low Racemization) IsChiral->UseT3P Yes (Risk of Epimerization) IsChiral->UseT3P No (Standard Case) UseCollidine Modify Protocol B: Use Collidine instead of DIPEA UseHATU->UseCollidine If Racemization Observed

Caption: Selection logic for coupling reagents based on steric hindrance and racemization risk.

Figure 2: T3P Reaction Mechanism & Byproduct Removal

T3P_Mechanism cluster_workup Workup Phase Reactants Acid + Amine + T3P Intermediate Active Acyl-Phosphonate Intermediate Reactants->Intermediate Activation (0°C) Product Amide Product (Organic Layer) Intermediate->Product Amine Attack Waste Water-Soluble P-Byproducts (Aqueous Layer) Intermediate->Waste Hydrolysis/Wash

Caption: The T3P cycle ensures byproducts are water-soluble, simplifying purification.

Analytical Validation

To ensure the integrity of the (S)-enantiomer in the final product, specific analytical controls are required.

MethodPurposeSpecification
1H NMR Identity VerificationConfirm distinct splitting of benzylic proton (multiplet ~4.0-4.5 ppm) and diastereotopic protons if coupled to a chiral acid.
19F NMR Fluorine EnvironmentSingle peak expected (~ -110 to -115 ppm). Multiple peaks indicate impurities or diastereomers.
Chiral HPLC Enantiomeric Excess (ee%)Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10) with 0.1% DEA. Target: >98% ee.
LC-MS Purity & MassConfirm [M+H]+ and absence of dimer/oligomer byproducts.

Troubleshooting Racemization: If the Chiral HPLC shows <95% ee:

  • Switch from DIPEA to Sym-Collidine or N-Methylmorpholine (NMM) (weaker bases).

  • Lower reaction temperature to -10°C.

  • Ensure the pre-activation time (if using HATU) is < 2 minutes.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11391–11461. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma between activation and racemization. Chemical Society Reviews, 38(2), 606-631. Link

  • Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. Current Opinion in Drug Discovery & Development. Link

  • Archimica (2024). T3P (Propanephosphonic Acid Anhydride) Application Note.Link (General reference for T3P properties).[3]

  • Sigma-Aldrich. Product Specification: 1-(3-Fluorophenyl)propan-1-amine hydrochloride.Link

Sources

Application

Application Note: High-Fidelity Catalytic Hydrogenation of 3-Fluorophenyl Ketone Precursors

Abstract The reduction of 3-fluorophenyl ketones (e.g., 3-fluoroacetophenone) to their corresponding alcohols is a pivotal transformation in the synthesis of pharmacophores, including enzyme inhibitors and receptor modul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of 3-fluorophenyl ketones (e.g., 3-fluoroacetophenone) to their corresponding alcohols is a pivotal transformation in the synthesis of pharmacophores, including enzyme inhibitors and receptor modulators. However, this reaction presents a critical chemoselectivity challenge: Hydrodefluorination (HDF) . Standard hydrogenation conditions often cleave the labile C–F bond, generating defluorinated impurities that are difficult to separate. This guide details two field-proven protocols—heterogeneous Platinum-catalyzed hydrogenation and homogeneous Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH)—designed to maximize yield while strictly preserving the aryl-fluoride motif.

The Defluorination Dilemma: Mechanism & Strategy

The Challenge

Fluorine acts as a bio-isostere for hydrogen, modulating metabolic stability and lipophilicity. However, in the presence of Group 10 metals (Ni, Pd, Pt) and hydrogen gas, the C–F bond on an aromatic ring is susceptible to oxidative addition .

  • The Culprit: Palladium on Carbon (Pd/C) is the most aggressive catalyst for HDF. It readily inserts into the C–F bond, especially in electron-deficient rings, leading to the formation of the non-fluorinated phenyl alcohol and HF (which poisons the catalyst and corrodes equipment).

  • The Solution: Switch to metals with lower affinity for oxidative addition into C–F bonds (Pt, Ru) or utilize transfer hydrogenation where H2 gas is absent.

Reaction Pathway Analysis

The following diagram illustrates the competitive pathways. The goal is to maximize Pathway A (Carbonyl Reduction) while completely suppressing Pathway B (Hydrodefluorination).

ReactionPathways Substrate 3-Fluorophenyl Ketone Inter Metal-Alkoxide Intermediate Substrate->Inter H2 / Catalyst adsorption Product Target: 3-Fluorophenyl Alcohol Inter->Product Pathway A: Reductive Elimination (Preferred: Pt, Ru-ATH) SideProduct Impurity: Phenyl Alcohol (Defluorinated) Inter->SideProduct Pathway B: Oxidative Addition into C-F (Risk: Pd/C, High Temp) HF HF (Catalyst Poison) Inter->HF Byproduct of Pathway B

Figure 1: Competitive reaction pathways during the hydrogenation of fluorinated aromatic ketones. Pathway B represents the critical failure mode (hydrodefluorination).

Strategic Catalyst Selection

The choice of catalyst dictates the chemoselectivity.

Catalyst SystemPrimary UtilityC-F Stability RiskComments
Pd/C (Standard) AVOID High Rapidly causes defluorination. Only usable if "poisoned" (e.g., with ethylenediamine) or encapsulated.
Pt/C (Sulfided) Racemic ReductionLowPlatinum is far less active toward C-F insertion than Palladium. Sulfided variants further suppress hydrogenolysis.
Ru-Noyori (ATH) Chiral SynthesisNegligible The gold standard. Operates via outer-sphere mechanism; no metal-C bond formation occurs at the ring.
Raney Nickel Cost-reductionModerateRequires strict pH control to prevent defluorination.

Protocol A: Heterogeneous Hydrogenation (Racemic)

Target: Rapid, scalable production of racemic 3-fluorophenyl alcohols. Recommended Catalyst: 5% Pt/C (Sulfided) or Pt/C with Vanadium doping.

Reagents & Equipment[1]
  • Substrate: 3-Fluoroacetophenone (10 mmol).

  • Catalyst: 5% Pt/C (sulfided is preferred to dampen activity).

  • Solvent: Methanol (HPLC grade). Note: Avoid acidic solvents which promote HDF.

  • Hydrogen Source: H2 Balloon (1 atm) or Parr Shaker (30 psi).

Step-by-Step Procedure
  • Preparation: In a clean hydrogenation vessel, dissolve 10 mmol of ketone in 20 mL Methanol (0.5 M concentration).

  • Catalyst Addition: Carefully add 5% Pt/C (2 mol% loading relative to substrate) under an argon blanket.

    • Critical: Do not add dry catalyst to solvent; wet the catalyst with a small amount of water or toluene first to prevent pyrophoric ignition.

  • Purge: Seal the vessel. Evacuate and backfill with Argon (3x), then Evacuate and backfill with Hydrogen (3x).

  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Warning: Do not heat. Elevated temperatures (>40°C) significantly increase the rate of defluorination activation energy (

      
      ) crossing.
      
  • Monitoring: Monitor via TLC or HPLC every 60 minutes. Look for the disappearance of the ketone.

    • Checkpoint: If defluorinated byproduct (>1%) appears, stop immediately.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude alcohol.

Protocol B: Asymmetric Transfer Hydrogenation (Chiral)

Target: Enantiopure (R) or (S) alcohols for drug development. Method: Noyori Asymmetric Transfer Hydrogenation (ATH). Mechanism: Uses a Ruthenium-arene complex with a chiral diamine ligand. The hydride transfer is concerted, avoiding the formation of radical intermediates that lead to defluorination.

Reagents
  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori Catalyst).

  • Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotropic mixture).

  • Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue).

Workflow Diagram

ATH_Workflow Start Start: 3-Fluoroacetophenone Mix Dissolve in DCM + 5:2 HCOOH/Et3N Start->Mix CatAdd Add Ru-TsDPEN Catalyst (0.5-1 mol%) Mix->CatAdd React Stir at 25°C for 12-24h (Open System / N2 bubbler) CatAdd->React Check Check Conversion (HPLC) React->Check Check->React <98% Conv. Quench Quench with H2O / Extract Check->Quench Complete

Figure 2: Operational workflow for the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation.

Step-by-Step Procedure
  • Charge: To a flask equipped with a magnetic stir bar, add 3-fluoroacetophenone (5.0 mmol).

  • Solvent/Donor: Add 15 mL of the Formic Acid/Triethylamine (5:2) azeotrope.

    • Note: This mixture acts as both solvent and hydrogen source.

  • Catalyst: Add the Ru-catalyst (0.025 mmol, S/C = 200).

    • Optimization: For difficult substrates, S/C can be lowered to 100, but 200-500 is standard for this activated ketone.

  • Reaction: Purge with Nitrogen for 5 minutes, then stir at 28°C.

    • Observation: The reaction produces CO2 gas. Ensure the vessel is vented through a bubbler or a needle to prevent pressure buildup.

  • Completion: Reaction is typically complete in 10–16 hours.

  • Workup: Pour the mixture into water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with saturated NaHCO3 (to remove residual formic acid) and brine.

  • Result: Expect >95% Yield and >95% ee.

Expertise & Troubleshooting

Controlling Defluorination (HDF)

If you observe defluorination (detected by F-NMR or loss of 19F signal):

  • Lower Temperature: HDF has a higher activation energy than carbonyl reduction. Running at 0°C (heterogeneous) often stops HDF completely.

  • Change Solvent: In heterogeneous systems, switch from Methanol to Ethyl Acetate or Toluene . Protic solvents (MeOH) stabilize the charged intermediates that can lead to fluoride elimination.

  • Add Base: For Pt/C reactions, adding 1 equivalent of Diphenylamine or small amounts of MgO can neutralize surface acidity, which promotes C-F cleavage.

Safety Protocols
  • HF Warning: If HDF occurs, Hydrofluoric Acid (HF) is generated. It is invisible in organic solvents but highly toxic. Always wash crude reaction mixtures with basic aqueous solutions (NaHCO3) before handling.

  • Pyrophoricity: Dry Pt/C and Pd/C are pyrophoric. Always keep them wet with water (50% w/w) or handle under inert atmosphere.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Gouverneur, V., & Seppelt, K. (2021). Introduction of Fluorine into Organic Compounds: Safety and Sustainability. Chemical Reviews. [Link]

  • Beller, M., et al. (2014). Chemoselective Hydrogenation of Carbonyl Compounds over Heterogeneous Catalysts. ChemCatChem, 6(7), 1899-1906. [Link]

  • Ley, S. V., et al. (2003).[3] Polyurea-Encapsulated Palladium(0) (Pd EnCat): A Versatile Catalyst for Hydrogenation. Organic Letters, 5(24), 4665–4668. (Demonstrates improved chemoselectivity over standard Pd/C). [Link]

Sources

Method

Application Note: Scalable Manufacturing of (S)-1-(3-Fluorophenyl)propan-1-amine

Executive Summary This Application Note details the scalable asymmetric synthesis of (S)-1-(3-Fluorophenyl)propan-1-amine , a critical pharmacophore in neuroscience and oncology drug discovery. While classical resolution...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the scalable asymmetric synthesis of (S)-1-(3-Fluorophenyl)propan-1-amine , a critical pharmacophore in neuroscience and oncology drug discovery. While classical resolution and metal-catalyzed asymmetric transfer hydrogenation (ATH) are viable, this guide prioritizes a Biocatalytic Transamination route.

The biocatalytic approach offers superior enantiomeric excess (>99% ee), mild operating conditions, and eliminates heavy metal contamination risks—a critical Critical Quality Attribute (CQA) for GMP intermediates. We provide a comparative analysis of the chemical route (ATH) but recommend the enzymatic route for kilogram-scale campaigns.

Strategic Route Selection

The Synthetic Challenge

The target molecule contains a chiral primary amine at the benzylic position. The presence of the meta-fluorine atom on the phenyl ring introduces electronic effects that can destabilize certain transition states in metal-catalysis, but rarely impacts enzyme substrate binding pockets significantly.

Route Comparison
FeatureRoute A: Biocatalysis (

-Transaminase)
Route B: Chemical (Asymmetric Transfer Hydrogenation)
Chiral Source Engineered Enzyme (e.g., Vibrio fluvialis variant)Chiral Ligand (e.g., Ru-TsDPEN)
Selectivity >99% ee (kinetic control)90-97% ee (thermodynamic/kinetic mix)
Conditions Aqueous buffer, 30-50°C, pH 7-9Organic solvent, Reflux or High Pressure H₂
Purification Acid/Base Extraction (High efficiency)Requires metal scavenging & crystallization
Scalability Linear (via enzyme loading)Non-linear (heat transfer limits)
Selected Mechanism: -Transamination

The reaction utilizes an (S)-selective


-transaminase (

-TA) with Isopropylamine (IPM) as the amine donor. The enzyme shuttles the amine group from IPM to the ketone substrate via the Pyridoxal-5'-phosphate (PLP) cofactor.[1] The equilibrium is driven by the removal of the volatile byproduct, acetone.

ReactionPathway Substrate 3-Fluoropropiophenone (Prochiral Ketone) Enzyme (S)-Transaminase PLP Cofactor Substrate->Enzyme Binding Donor Isopropylamine (Amine Donor) Donor->Enzyme Amine Transfer Intermediate Schiff Base Intermediates Enzyme->Intermediate Product (S)-1-(3-Fluorophenyl) propan-1-amine Intermediate->Product Release Byproduct Acetone (Volatile) Intermediate->Byproduct Elimination Byproduct->Byproduct Removed via N2 Sweep/Vacuum

Figure 1: Biocatalytic cascade utilizing an amine donor to drive equilibrium.

Detailed Protocol: Biocatalytic Synthesis (1.0 kg Scale)

Materials & Specifications
  • Substrate: 3-Fluoropropiophenone (Purity >98%).

  • Biocatalyst: (S)-Selective

    
    -Transaminase (e.g., Codexis CDX-043 variant or Vibrio fluvialis JS17 homologue) [1, 2].
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) (0.5 - 1.0 mM).

  • Amine Donor: Isopropylamine (IPM) (1-2 M solution).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5 - 8.5.

  • Solvent: DMSO (5-10% v/v) to enhance substrate solubility.

Reaction Setup (Batch Mode)
  • Buffer Preparation: In a 20 L jacketed glass reactor, charge 10 L of 100 mM KPi buffer.

  • Amine Donor Addition: Add Isopropylamine (IPM) to a final concentration of 1.0 M.

    • Note: Addition of IPM is exothermic and basic. Add slowly and monitor temperature.

  • pH Adjustment: Adjust pH to 7.5 using 6 M HCl.

    • Critical Parameter: Enzymes denature at high pH (>10) caused by pure IPM.

  • Cofactor Loading: Add PLP (1.0 mM final conc). Stir for 10 mins until the solution turns bright yellow.

  • Enzyme Charging: Add the Transaminase powder (loading typically 2-5 wt% relative to substrate). Stir gently to dissolve.

  • Substrate Addition: Dissolve 1.0 kg of 3-Fluoropropiophenone in DMSO (1 L). Add this solution slowly to the reactor over 30 minutes.

  • Reaction Conditions:

    • Temperature: 30°C (controlled via jacket).

    • Agitation: 200 RPM (low shear).

    • Equilibrium Shift: Apply a continuous Nitrogen sweep (0.5 VVM) across the headspace to strip acetone. Alternatively, apply mild vacuum (400-600 mbar) if the reactor allows [3].

In-Process Control (IPC)
  • Sampling: Take 100 µL aliquots at t=4h, 12h, and 24h.

  • Analysis: Dilute in MeCN, filter, and analyze via HPLC (C18 column) for conversion.

  • Target: >95% conversion is typically achieved within 24 hours.

Downstream Processing (DSP) & Purification

The amphoteric nature of the amine allows for a highly efficient "Acid-Base Swing" extraction, ensuring removal of neutral impurities (unreacted ketone) and enzyme residues.

Protocol
  • Quench: Stop reaction by adding 6 M HCl until pH < 2.0.

    • Mechanism:[2][3] This protonates the product amine (

      
      ), keeping it in the aqueous phase.
      
    • Safety: Protein precipitation will occur.

  • Filtration: Add Celite (0.5 kg) and filter the suspension through a filter press to remove precipitated enzyme and biomass.

  • Neutral Wash (Impurity Removal):

    • Wash the acidic aqueous filtrate with MTBE (1:1 vol/vol).

    • Discard the organic layer (contains unreacted ketone and neutrals).

  • Basification (Product Release):

    • Cool the aqueous phase to <10°C.

    • Slowly add 50% NaOH until pH > 12.

    • Mechanism:[2][3] Deprotonates the amine (

      
      ), rendering it insoluble in water.
      
  • Extraction: Extract the turbid aqueous mixture with Isopropyl Acetate (IPAc) or MTBE (2 x 5 L).

  • Drying & Concentration:

    • Dry combined organics over anhydrous

      
      .
      
    • Concentrate in vacuo to yield the crude oil.

  • Salt Formation (Optional for Solid Handling):

    • Dissolve oil in Ethanol. Add 1.0 eq of HCl (in EtOH/Dioxane).

    • Crystallize the (S)-1-(3-Fluorophenyl)propan-1-amine Hydrochloride salt.

Alternative Route: Asymmetric Transfer Hydrogenation (ATH)

If biocatalysis is inaccessible, ATH is the industry standard chemical alternative.

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] [4].

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Protocol Summary:

    • Mix 3-Fluoropropiophenone with the Ru-catalyst (0.5 mol%) in DMF or DCM.

    • Add HCOOH/TEA azeotrope slowly at 0°C.

    • Stir at 25°C for 12-18 hours.

    • Limitation: This yields the alcohol or requires reductive amination conditions (using ammonium formate) to get the amine directly, often with lower enantioselectivity (90-95% ee) compared to enzymes.

    • Correction: Direct reductive amination of the ketone to chiral amine using Ru-catalysts and ammonium salts is possible but challenging. The standard ATH reduces Ketone -> Alcohol. To get the Amine, one typically performs Reductive Amination using an Imine Reductase (IRED) or chemical reductive amination with a chiral ligand, which is less efficient than the Transaminase route described above.

Process Flow Diagram (PFD)

PFD Start Raw Material Charge (Buffer, IPM, Substrate) BioRxn Bioreactor (30°C) N2 Sweep for Acetone Removal Start->BioRxn AcidQuench Acid Quench (pH < 2) Precipitate Enzyme BioRxn->AcidQuench 24 hrs, >95% Conv Filter Filtration (Celite) Remove Biomass AcidQuench->Filter Wash MTBE Wash (Remove Neutrals) Filter->Wash Acidic Filtrate Basify Basification (pH > 12) Release Free Amine Wash->Basify Aqueous Phase Extract Extraction (IPAc) Isolate Product Basify->Extract Salt Salt Formation (HCl) Crystallization Extract->Salt Organic Phase

Figure 2: Manufacturing workflow for the isolation of the chiral amine salt.

Analytical Controls & Specifications

ParameterMethodSpecification
Identity 1H-NMR (DMSO-d6)Conforms to structure
Assay (Purity) HPLC (C18, 0.1% TFA/MeCN)> 98.5%
Chiral Purity Chiral HPLC (Chiralcel OD-H or AD-H)> 99.0% ee (S-isomer)
Residual Solvent GC-Headspace< 5000 ppm (IPM/Acetone)
Water Content Karl Fischer (KF)< 0.5% (for HCl salt)

References

  • Codexis, Inc. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science. [Link]

  • Shin, J. S., & Kim, B. G. (2002). Kinetic resolution of α-methylbenzylamine with omega-transaminase screened from soil microorganisms. Biotechnology and Bioengineering.[4][5][6][7] [Link]

  • Tufvesson, P., et al. (2011). Process considerations for the asymmetric synthesis of chiral amines using transaminases. Biotechnology and Bioengineering.[4][5][6][7] [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. [Link]

Sources

Application

Reagents for derivatization of (S)-1-(3-Fluorophenyl)propan-1-amine

Executive Summary & Strategic Rationale (S)-1-(3-Fluorophenyl)propan-1-amine (CAS: N/A for specific enantiomer generic; Racemate CAS: 64068-00-4) is a critical chiral building block in the synthesis of calcimimetics and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

(S)-1-(3-Fluorophenyl)propan-1-amine (CAS: N/A for specific enantiomer generic; Racemate CAS: 64068-00-4) is a critical chiral building block in the synthesis of calcimimetics and monoamine reuptake inhibitors. The presence of the meta-fluorine atom on the phenyl ring introduces unique electronic effects that influence both metabolic stability and binding affinity.

However, the primary challenge in working with this scaffold is ensuring enantiomeric purity (%ee) . Direct chiral chromatography can be expensive and scale-limited. Derivatization offers a superior alternative by converting enantiomers into diastereomers , allowing for:

  • Resolution on Achiral Stationary Phases: Using standard C18 columns (HPLC/LC-MS).

  • Absolute Configuration Assignment: Via NMR anisotropy (Mosher's Method).

  • Trace Detection: Enhancing ionization efficiency (ESI-MS) or fluorescence.

This guide details three industry-validated protocols tailored specifically for the steric and electronic profile of the 3-fluorophenylpropylamine scaffold.

Derivatization Strategy Matrix

FeatureMethod A: Mosher's (NMR) Method B: Marfey's (LC-MS) Method C: Chiral Isocyanate (HPLC)
Primary Goal Absolute Configuration (R vs S)Trace Quantitation & Biological AssaysQC & Process Purity Monitoring
Reagent (R)- & (S)-MTPA-ClL-FDLA (Marfey's Analog)(R)-(-)-1-(1-Naphthyl)ethyl isocyanate
Detection ¹H / ¹⁹F NMRESI-MS / UV (340 nm)UV (254 nm) / Fluorescence
Sensitivity Low (mg scale)High (pg scale)Medium (ng scale)
Cost/Run High (Deuterated solvents)Low (Micro-scale)Moderate

Protocol A: Absolute Configuration via Mosher's Method (NMR)

Principle: The reaction of the chiral amine with enantiopure


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) yields diastereomeric amides. The phenyl group of the MTPA moiety exerts an anisotropic shielding effect on the protons of the amine. By comparing the chemical shifts (

) of the (R)- and (S)-MTPA derivatives (

), one can deduce the spatial arrangement of groups around the chiral center.

Reagents:

  • Analyte: (S)-1-(3-Fluorophenyl)propan-1-amine (~5 mg).

  • Reagent 1: (R)-(-)-MTPA-Cl (Sigma-Aldrich).

  • Reagent 2: (S)-(+)-MTPA-Cl.

  • Solvent: Pyridine-

    
     (or CDCl
    
    
    
    with pyridine drops).

Step-by-Step Protocol:

  • Preparation: Prepare two clean, oven-dried NMR tubes. Label them "Sample-R" and "Sample-S".

  • Dissolution: Dissolve 2.0 mg (approx. 13 µmol) of the amine in 0.6 mL of CDCl

    
     in each tube. Add 10 µL of dry pyridine to scavenge the HCl byproduct.
    
  • Derivatization:

    • To "Sample-R", add 3.5 µL (1.5 eq) of (S)-(+)-MTPA-Cl . (Note: (S)-chloride gives the (R)-amide configuration per Cahn-Ingold-Prelog priority).

    • To "Sample-S", add 3.5 µL (1.5 eq) of (R)-(-)-MTPA-Cl .

  • Reaction: Shake the tubes vigorously for 1 minute. Allow to stand at room temperature for 1 hour. Reaction is usually instantaneous for primary amines.

  • Analysis: Acquire ¹H NMR (and ¹⁹F NMR) spectra. Focus on the signals for the methine proton (-CH-NH-) and the propyl side chain.

Data Interpretation (The Mosher Model): Calculate


.[1]
  • Protons residing on the side of the MTPA phenyl ring will be shielded (negative

    
    ).
    
  • Protons on the side of the MTPA methoxy group will be deshielded (positive

    
    ).
    
  • Validation: For (S)-1-(3-Fluorophenyl)propan-1-amine, the ethyl group of the propyl chain should show a distinct sign difference compared to the fluorophenyl ring protons.

Protocol B: Ultra-Sensitive LC-MS Analysis using Marfey's Reagent

Principle: Marfey's reagent (FDAA) and its leucine analog (L-FDLA) undergo nucleophilic aromatic substitution with the primary amine. L-FDLA is recommended here due to the higher hydrophobicity of the leucine side chain, which improves retention and separation on C18 columns for this specific lipophilic amine.

Reagents:

  • L-FDLA: 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (1% solution in Acetone).

  • Buffer: 1 M NaHCO

    
    .
    
  • Quench: 1 M HCl.

Step-by-Step Protocol:

  • Sample Prep: Dissolve 50 µg of the amine in 50 µL of water (or MeOH/Water 1:1).

  • Reaction: Add 20 µL of 1 M NaHCO

    
     followed by 40 µL of L-FDLA  solution.
    
  • Incubation: Vortex and heat at 45°C for 60 minutes. (The fluorine on the nitro-ring is displaced by the amine nitrogen).

  • Quenching: Cool to room temperature. Add 20 µL of 1 M HCl to stop the reaction and neutralize the pH.

  • Dilution: Dilute with 200 µL of 50% Acetonitrile/Water. Filter (0.2 µm PTFE) into an LC vial.

  • LC-MS Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 60% B over 10 minutes.

    • Detection: ESI (+), MRM mode (Parent ion: [M+H]+ ~477 Da).

Self-Validating Check: The L-L diastereomer (L-FDLA reacted with (S)-amine) typically elutes after the L-D diastereomer on C18 columns due to hydrophobic stacking, but always run a racemic standard first to establish the elution order (Elution Order Reversal is possible depending on pH).

Protocol C: Chiral Isocyanate Derivatization (HPLC-UV)

Principle: Reaction with an enantiopure isocyanate forms a stable urea. The rigidity of the urea linkage often provides excellent separation factors (


) on standard silica or C18 columns without requiring expensive chiral columns.

Reagent: (R)-(-)-1-(1-Naphthyl)ethyl isocyanate (NEIC).

Protocol:

  • Dissolve 1 mg of amine in 0.5 mL dry Dichloromethane (DCM).

  • Add 1.1 equivalents of (R)-NEIC.

  • Stir at Room Temp for 30 mins.

  • Evaporate solvent and reconstitute in Mobile Phase (e.g., Hexane/Ethanol).

  • HPLC: Normal Phase Silica Column. Mobile Phase: Hexane/IPA (90:10). Detection: UV 254 nm.

Visualizations

Figure 1: Decision Logic for Reagent Selection

DerivatizationLogic Start Start: (S)-1-(3-Fluorophenyl)propan-1-amine Goal What is the analytical goal? Start->Goal Config Absolute Configuration (Unknown Stereochemistry) Goal->Config Purity Enantiomeric Purity (QC/Batch Release) Goal->Purity Bio Biological/Trace Analysis (PK/Metabolism) Goal->Bio Mosher Method A: Mosher's (NMR) Reagent: MTPA-Cl Config->Mosher High Structural Insight Iso Method C: Chiral Isocyanate Reagent: (R)-NEIC Purity->Iso Robust & Scalable Marfey Method B: Marfey's (LC-MS) Reagent: L-FDLA Bio->Marfey High Sensitivity

Caption: Selection matrix for derivatization reagents based on analytical requirements.

Figure 2: Marfey's Reaction Mechanism (L-FDLA)

MarfeyMechanism Amine (S)-Amine (Nucleophile) Complex Meisenheimer Complex Amine->Complex Attack on C-F bond FDLA L-FDLA (Electrophile) FDLA->Complex Product L-FDLA-(S)-Amine (Diastereomer) Complex->Product Aromatization HF HF (Leaving Group) Complex->HF

Caption: Nucleophilic aromatic substitution mechanism converting enantiomers to separable diastereomers.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the amine component in diastereomeric amides. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Marfey, P. (1984).[2] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[3] Carlsberg Research Communications, 49(6), 591–596. [Link]

  • Fujii, K., Ikai, Y., Mayumi, T., Oka, H., Suzuki, M., & Harada, K. (1997). A non-empirical method using LC/MS for determination of the absolute configuration of constituent amino acids in peptides: Examination of Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA). Analytical Chemistry, 69(24), 5146–5151. [Link]

  • Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. [Link]

Sources

Method

Protocol 404: Handling, Storage, and Stability Assurance of Chiral Fluorinated Amines

-, -, and -fluorinated chiral amines. Introduction: The Fluorine Paradox Chiral fluorinated amines are high-value pharmacophores.

Author: BenchChem Technical Support Team. Date: February 2026


-, 

-, and

-fluorinated chiral amines.

Introduction: The Fluorine Paradox

Chiral fluorinated amines are high-value pharmacophores. The introduction of fluorine—the "imperceptible giant" of medicinal chemistry—profoundly alters the physicochemical landscape of the parent amine. It lowers basicity (pKa), modulates lipophilicity (LogD), and blocks metabolic soft spots.

However, these benefits come with a unique instability profile. Unlike standard alkyl amines, fluorinated analogs are prone to autocatalytic decomposition and enantiomeric enrichment/depletion (SDE) during routine handling. This guide replaces "standard practice" with "fluorine-specific practice."

The Stability Matrix: Mechanisms of Degradation

To handle these compounds, one must understand how they fail. There are three primary failure modes:

A. -Elimination of Hydrogen Fluoride (The "Silent Killer")

The most critical instability arises in


-fluoroamines. The 

-fluorine atom is a good leaving group, and the

-proton is acidified by the electron-withdrawing effect of the fluorine.
  • Mechanism: Base-catalyzed E1cB elimination. Even the amine's own basicity (self-catalysis) can drive this reaction if stored as a free base.

  • Result: Formation of an enamine/imine and release of HF.[1] The HF then etches glass containers, introducing Lewis acid impurities (

    
    , 
    
    
    
    ) that catalyze further degradation.
B. Self-Disproportionation of Enantiomers (SDE)

Chiral fluorinated amines are notorious for SDE.[2] Because fluorine forms strong intermolecular interactions (C-F···H-N hydrogen bonds), the racemic lattice often has significantly different thermodynamic properties than the enantiopure lattice.

  • Risk: Sublimation, crystallization, or even chromatography can separate the enantiomers non-selectively.

  • Consequence: The material on the cap of your vial may have a different enantiomeric excess (ee) than the material at the bottom.

C. Carbamate Formation

While the pKa of fluorinated amines is lower (e.g.,


-fluoroethylamine pKa ~9.0 vs. ~10.7 for ethylamine), they remain nucleophilic. Exposure to atmospheric 

rapidly forms carbamates. While often reversible, this alters stoichiometry and weight.
Visualization: Degradation Pathways

DegradationPathways Start Chiral Fluorinated Amine Base Basic Conditions (or Self-Catalysis) Start->Base Heat Sublimation/ Chromatography Start->Heat Air Atmospheric CO2 Start->Air Elimination HF Elimination (Enamine Formation) Base->Elimination E1cB Mechanism SDE SDE Event (Altered ee%) Heat->SDE Thermodynamic Sorting Carbamate Carbamate Salt Air->Carbamate Nucleophilic Attack

Figure 1: Primary degradation pathways for chiral fluorinated amines. Red nodes indicate irreversible loss of integrity.

Handling Protocols

Salt Formation (The Golden Rule)

Never store chiral


-fluoroamines as free bases for >24 hours. 
Convert them to salts immediately after synthesis or purification.
  • Recommended Counter-ions:

    • Hydrochloride (HCl): Standard. Removes the lone pair, shutting down self-catalysis and CO2 absorption.

    • Tosylate (TsOH): Excellent for crystallizing enantiomers and preventing SDE.

    • Trifluoroacetate (TFA): Good for lipophilic amines, but hygroscopic.

Material Compatibility Matrix

Fluorinated amines can interact with storage materials.[3][4] Use this matrix for vessel selection.

MaterialCompatibilityNotes
Borosilicate Glass Conditional Safe for salts. UNSAFE for free bases if HF elimination is possible (etching risk).
PTFE (Teflon) Excellent Inert to HF and amines. Ideal for cap liners and stir bars.
Polypropylene (PP) Good Safe for short-term storage. Can absorb lipophilic amines over months.
Aluminum (Foil) POOR Reacts violently with HF traces. Do not use foil seals.
Parafilm POOR Permeable to CO2; dissolved by organic vapors. Use PTFE tape instead.

Storage & Preservation Workflow

The "Cold Chain" Protocol
  • Aliquot immediately: Do not freeze/thaw the bulk stock. Divide into single-use vials.

  • Headspace purge: Displace air with Argon (Ar). Argon is heavier than air and provides a better blanket than Nitrogen (

    
    ).
    
  • Seal: Use screw caps with PTFE/Silicone septa . Crimp caps are preferred for long-term storage.

  • Temperature:

    • Salts: +4°C is usually sufficient.

    • Free Bases: -80°C is mandatory to kinetically inhibit HF elimination.

SDE Mitigation Strategy

When removing a sample from storage, homogenize the entire container .

  • Scenario: You stored 1g of solid. You see crystals on the cap (sublimation).

  • Action: Do NOT just scrape the bottom. Dissolve the entire contents (cap included) in solvent, mix, and then take your aliquot. The cap crystals likely have a different ee than the bulk.

Visualization: Storage Decision Tree

StorageProtocol Input Synthesized Fluoroamine Check Is it a Salt? Input->Check YesSalt Yes (HCl/TFA) Check->YesSalt Stable form NoBase No (Free Base) Check->NoBase Reactive form ActionSalt Store at 4°C Amber Glass YesSalt->ActionSalt ActionBase Immediate Conversion to Salt NoBase->ActionBase Preferred ActionBaseRisk If Base Required: Store at -80°C PTFE Container NoBase->ActionBaseRisk If necessary

Figure 2: Decision logic for long-term storage to prevent chemical and stereochemical degradation.

QC & Validation: The "Self-Validating" System

Standard HPLC is insufficient. You must validate structural and stereochemical integrity using these specific methods.

19F NMR (The Purity Check)

Run a proton-decoupled 19F NMR (


).
  • Why: It is faster than HPLC and specific to fluorine.

  • Pass Criteria: Single sharp peak.

  • Fail Criteria: Appearance of a new peak shifted ~20-40 ppm upfield (indicative of fluoride ion/HF) or disappearance of signal (complete degradation).

The "Fractionation Test" (SDE Check)

Before using a new batch for critical biological assays, perform this test to rule out SDE:

  • Take the storage vial.

  • Sample 1mg from the top surface (or cap).

  • Sample 1mg from the bottom bulk .

  • Run Chiral HPLC/GC on both.

  • Pass Criteria:

    
    . If 
    
    
    
    , the batch must be re-dissolved and recrystallized or re-homogenized.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Soloshonok, V. A., et al. (2012). Self-Disproportionation of Enantiomers of Chiral, Non-Racemic Fluoroorganic Compounds: Role of Fluorine as a "Devil's Advocate" in Enantioselective Synthesis. Chemical Reviews.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Han, J., et al. (2019).[5][6] The self-disproportionation of enantiomers (SDE) via column chromatography of β-amino-α,α-difluorophosphonic acid derivatives. Amino Acids.[2][6][7][8]

  • Gangarapu, S., et al. (2012). Improving the capture of CO2 by substituted monoethanolamines: electronic effects of fluorine and methyl substituents. ChemPhysChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preserving Enantiopurity of (S)-1-(3-Fluorophenyl)propan-1-amine

Case ID: RAC-3F-PPA-001 Status: Active Priority: High (Irreversible Product Degradation) Assigned Specialist: Senior Application Scientist, Chiral Separations & Synthesis Group Executive Summary: The "Silent" Killer of Y...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RAC-3F-PPA-001 Status: Active Priority: High (Irreversible Product Degradation) Assigned Specialist: Senior Application Scientist, Chiral Separations & Synthesis Group

Executive Summary: The "Silent" Killer of Yield

You are likely observing a degradation of enantiomeric excess (ee%) during the isolation of (S)-1-(3-fluorophenyl)propan-1-amine . Unlike chemical decomposition, this loss is invisible by standard TLC or LC-MS methods until chiral analysis is performed.

The Root Cause: The presence of the 3-fluoro substituent on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I). This significantly increases the acidity of the benzylic proton (at the chiral center) compared to the non-fluorinated analog. Consequently, standard workup protocols involving strong bases (e.g., 10N NaOH) or high-temperature distillation trigger rapid deprotonation-reprotonation, leading to racemization.

This guide replaces generic amine workup procedures with a Low-Thermal/Low-Basicity (LTLB) protocol designed specifically for electron-deficient benzylic amines.

Module 1: The Mechanism of Failure

To solve the problem, you must understand the molecular vulnerability.

The Electronic Trap

In a standard benzylic amine, the pKa of the benzylic proton is


 41. However, the 3-Fluorine atom  pulls electron density from the ring, stabilizing the negative charge that forms if that proton is removed. This lowers the pKa, making the chiral center susceptible to base-catalyzed racemization even at pH 12-14.
Visualizing the Pathway

The following diagram illustrates how standard workup conditions force the molecule through a planar, achiral intermediate.

Racemization_Mechanism cluster_risk High Risk Zone S_Enantiomer (S)-Enantiomer (Chiral Center sp3) Transition Planar Carbanion/Enamine (Achiral sp2 Intermediate) S_Enantiomer->Transition Deprotonation (Loss of H+) Base Strong Base (OH- or High T) Base->Transition Racemic Racemic Mixture (50% S / 50% R) Transition->Racemic Reprotonation (Non-stereoselective)

Caption: Figure 1. Mechanism of base-catalyzed racemization driven by the acidity of the benzylic proton.

Module 2: Troubleshooting & FAQs

Q1: I lost 15% ee after extracting with NaOH. Is this reversible?

A: No. Racemization is irreversible. Correction: Switch your basifying agent. The 3-fluoro group makes the amine salt acidic enough that it can be freed by weaker bases.

  • Stop using: NaOH, KOH (pH > 13).

  • Start using: Saturated

    
     or 
    
    
    
    (pH ~10-11). This pH is sufficient to deprotonate the ammonium salt (
    
    
    ) into the free amine (
    
    
    ) without stripping the benzylic proton.
Q2: My ee% drops during vacuum distillation. Why?

A: Thermal stress. Even under vacuum, the boiling point of this amine is likely


C. Prolonged heating promotes radical-mediated racemization  or simply lowers the activation energy for proton exchange.
Correction: 
  • Avoid Distillation: If purity >95%, skip distillation. Use salt formation (e.g., HCl or Tartrate salt) for final purification.

  • Kugelrohr: If you must distill, use a Kugelrohr apparatus for short-path, low-residence-time heating.

Q3: The oil turned cloudy and yield increased, but purity dropped. What happened?

A: You likely formed a carbamate . Primary amines react avidly with atmospheric


.
Correction:  Always store the free base under Argon/Nitrogen. If the oil is cloudy, dissolve in 

and wash with

to break the carbamate, then dry and concentrate immediately.

Module 3: The "LTLB" Workup Protocol

Objective: Isolate (S)-1-(3-fluorophenyl)propan-1-amine with


 drop in ee.
Reagents & Solvents Table
ComponentRecommendationReason
Extraction Solvent MTBE (Methyl tert-butyl ether)Does not extract water; easy to remove at low temp.
Basifying Agent 20% w/v

(aq)
Controlled pH (~10.5). Avoids "hot spots" of high basicity.
Drying Agent

(Anhydrous)
Neutral pH. Avoid

solid drying (too basic).
Acid for Salt 1.0M HCl in

Anhydrous precipitation avoids hydrolysis issues.
Step-by-Step Workflow
  • Quench (Cold): Cool the reaction mixture (acidic aqueous phase) to 0–5°C .

  • Phasic Adjustment: Add MTBE (1:1 volume ratio relative to aqueous phase).

  • Controlled Basification:

    • Crucial: Do not dump base.

    • Add 20%

      
       dropwise with vigorous stirring.
      
    • Monitor pH.[1][2] Stop exactly when pH reaches 10.0–10.5 .

  • Separation: Separate layers immediately. Keep the organic layer cold.

  • Wash: Wash organic layer once with brine. Do not do multiple washes (prolongs exposure).

  • Drying: Dry over

    
     for 10 minutes (max). Filter.
    
  • Concentration:

    • Rotary evaporator bath temperature: < 30°C .

    • Vacuum: < 20 mbar.

    • Stop before bone dry if possible, or proceed immediately to salt formation.

Decision Tree for Recovery

Workup_Decision_Tree Start Reaction Complete (Acidic Solution) Check_pH Check pH Target Start->Check_pH High_pH pH > 12 (NaOH used)? Check_pH->High_pH Error Check Safe_pH Use K2CO3 to pH 10-11 Check_pH->Safe_pH Standard Extract Extract into MTBE (Keep T < 10°C) High_pH->Extract Risk of Racemization Safe_pH->Extract Dry Dry (Na2SO4) Evaporate < 30°C Extract->Dry Purity_Check Is Purity > 95%? Dry->Purity_Check Salt_Form Form HCl Salt (Stable Storage) Purity_Check->Salt_Form Yes Distill Kugelrohr Distillation (High Vacuum, Short Path) Purity_Check->Distill No (Only if necessary)

Caption: Figure 2. Decision logic for minimizing thermal and chemical stress during isolation.

Module 4: Validation (Analytical Method)

You cannot fix what you cannot measure. Use this HPLC method to validate your ee%.[3]

Method: Normal Phase Chiral HPLC[3]

  • Column: Chiralcel OD-H (or equivalent cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is critical to sharpen the peak of the primary amine.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm (Fluorine ring absorption).

  • Expected Retention:

    • (R)-Enantiomer: ~8-10 min (typical for OD-H, confirm with standard).

    • (S)-Enantiomer: ~12-15 min.

References

  • Racemization Mechanisms of Benzylic Amines

    • Testa, B. (1979). Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH. Journal of Pharmacy and Pharmacology.
  • General Stability of Chiral Amines

    • Stoke, G. et al. (2006).
  • Analytical Method (Chiral HPLC Principles)

    • Phenomenex.[4] Chiral HPLC Separations: A Guide to Enantiomer Resolution.

  • pKa Data for Fluorinated Benzylic Systems

    • PubChem.

Sources

Optimization

Technical Support Center: Purification of (S)-1-(3-Fluorophenyl)propan-1-amine

Case ID: PUR-3F-PPA-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Executive Summary The purification of (S)-1-(3-Fluorophenyl)propan-1-amine (a chiral primary amine) is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3F-PPA-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary

The purification of (S)-1-(3-Fluorophenyl)propan-1-amine (a chiral primary amine) is a critical step in the synthesis of calcimimetic intermediates and other pharmacophores. Unlike simple achiral recrystallization, obtaining the (S)-enantiomer from a racemic mixture requires Diastereomeric Salt Resolution .[1]

Direct recrystallization is only effective if you already possess an enantiomerically enriched salt (ee > 85%). If you are starting with a racemate (50:50 mixture), you must use a chiral resolving agent.[2]

This guide covers two workflows:

  • Resolution: Isolating the (S)-enantiomer from a racemate.

  • Polishing: Increasing the optical purity of an already enriched batch.

Part 1: The Resolution Protocol (Racemate to Enantiomer)

To separate the (S)-enantiomer, we utilize the difference in solubility between the diastereomeric salts formed with a chiral acid.[3][4]

Reagents & Materials
  • Substrate: Racemic 1-(3-Fluorophenyl)propan-1-amine.

  • Resolving Agents (Primary Candidates):

    • (S)-(+)-Mandelic Acid: Structurally homologous to the amine; high probability of forming crystalline salts.

    • D-(-)-Tartaric Acid: Common for resolving (S)-amines.

    • Alternative:

      
      -Acetyl-L-leucine (if oiling occurs with hydroxy acids).
      
  • Solvents: Ethanol (Absolute), Isopropanol (IPA), Methanol.

Step-by-Step Workflow
Phase A: The Screening (Small Scale)

Do not commit the entire batch without this test.

  • Dissolve 100 mg of racemic amine in 0.5 mL of Ethanol.

  • Add 1.0 equivalent of (S)-Mandelic Acid.

  • Heat to reflux until clear.

  • Cool slowly to room temperature (RT).

    • Result A (Crystals): Filter and check chiral HPLC. If ee > 60%, proceed to Scale-Up.

    • Result B (Oil): Re-heat and add IPA dropwise until cloudy, then cool.

    • Result C (No Solid): Evaporate and try D-Tartaric acid in Methanol.

Phase B: Scale-Up Protocol (Standardized)

Assuming (S)-Mandelic Acid / Ethanol system based on structural homology.

  • Dissolution: Charge the reactor with 1.0 eq of racemic amine and 5-10 volumes of Ethanol.

  • Addition: Add 1.0 eq of (S)-Mandelic acid. (Note: Using 0.5 eq is a "Pope-Peachey" method, but 1.0 eq is safer for initial purity).

  • Reflux: Heat the mixture to 75-78°C (reflux) for 30 minutes. Ensure total dissolution.

  • Controlled Cooling:

    • Cool to 50°C over 1 hour.

    • Seeding: Add seed crystals of pure (S)-amine salt if available.

    • Cool to 20-25°C over 2 hours.

    • Hold at 20°C for 4 hours.

  • Filtration: Filter the white crystalline solid.

    • Critical: Wash the cake with cold Ethanol (0°C) . Do not use room temp solvent or you will wash away the product.

  • Salt Break (Liberation):

    • Suspend the salt in water.

    • Adjust pH to >12 using 20% NaOH.

    • Extract the free amine into MTBE or Dichloromethane (DCM).

    • Dry over Na₂SO₄ and concentrate.

Part 2: Troubleshooting & Optimization

Visualizing the Logic

The following diagram illustrates the decision-making process during the purification workflow.

ResolutionWorkflow Start Start: Racemic Amine AddAcid Add Chiral Acid (e.g., S-Mandelic) Start->AddAcid Heat Heat to Reflux (Ethanol/IPA) AddAcid->Heat Cool Controlled Cooling (10°C/hour) Heat->Cool Observe Observation? Cool->Observe Crystals Crystals Formed Observe->Crystals Solid Oil Oiling Out Observe->Oil Emulsion NoSolid No Precipitate Observe->NoSolid Clear Soln Filter Filter & Analyze (HPLC) Crystals->Filter Oil->Heat Add Anti-solvent (Hexane/Et2O) NoSolid->Heat Concentrate or Change Solvent CheckEE Check ee% Filter->CheckEE Success High Purity (>98% ee) Liberate Free Base CheckEE->Success >98% Recryst Recrystallize Salt (Polishing) CheckEE->Recryst 80-97% Recryst->Heat Return to Reflux

Caption: Logical workflow for the resolution and purification of chiral amines via diastereomeric salt crystallization.

Troubleshooting Matrix (FAQ)
SymptomRoot CauseCorrective Action
"Oiling Out" (The mixture looks like a vinaigrette)The salt is separating as a liquid phase before it can crystallize (Supersaturation is too high or impurity profile is complex).1. Re-heat to dissolve the oil.2. Add 10% more solvent .3. Cool slower .4. Vigorous stirring is required to induce nucleation.5. Seed with pure crystals at the cloud point.
Low Yield (<20%)The salt is too soluble in the chosen solvent (e.g., Ethanol is too polar).1. Switch to Isopropanol (IPA) .2. Add an anti-solvent like MTBE or Hexane dropwise to the cooled solution until turbidity persists.
Low Optical Purity (ee% < 80%)"Eutectic entrapment" – The undesired diastereomer is co-crystallizing.1. Double Recrystallization: Take the solid salt, dissolve in minimal hot ethanol, and crystallize again.2. Solvent Switch: If using Ethanol, try Methanol. Different solvates have different selectivities.
No Precipitation Salt is highly soluble or did not form.1. Ensure the acid and amine are in a 1:1 molar ratio .2. Evaporate solvent to dryness to verify salt formation (check NMR), then redissolve in minimal hot solvent.

Part 3: Advanced Technical FAQs

Q: Can I use L-Tartaric Acid (natural) instead of D-Tartaric? A: You can try, but typically enantiomeric amines obey the "Pasteur Principle" where (S)-Acid resolves (S)-Amine. However, cross-pairing exists. If L-Tartaric acid precipitates the (R)-amine (the unwanted isomer), you can filter that out, and the mother liquor will be enriched in your desired (S)-amine. You would then need to evaporate the liquor and crystallize the (S)-amine with a different acid (like Mandelic).

Q: Why is the melting point of my salt not sharp? A: Diastereomeric salts often form solvates (trapping Ethanol or Water in the lattice). A broad melting point usually indicates either low optical purity (a mixture of diastereomers) or the release of solvent. Dry the sample under vacuum at 50°C for 4 hours before melting point analysis.

Q: How do I determine the absolute configuration? A: Do not rely solely on optical rotation (


). The sign of rotation (+/-) can change with solvent and pH. The definitive method is X-Ray Crystallography  of the salt or Chiral HPLC  comparison against a known standard.

References

  • Lumen Learning. Separating Enantiomers: Resolution via Diastereomeric Salt Formation. (General mechanism for 1-phenyl-2-propanamine analogs).

  • Kolla, et al. Industrial Application of Chiral Separation Through Diastereomeric Salt Formation.[3] (Specifics on fluorophenyl-amine resolution strategies).

  • Dombrády, Z., et al. Separation of Diastereomers Taking Advantage for the Kinetic Control.[5] (Protocol for tartaric acid resolution of aryl-propylamines).

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (Solvent selection data).

Sources

Troubleshooting

Troubleshooting low yields in (S)-1-(3-Fluorophenyl)propan-1-amine synthesis

An in-depth guide to navigating the complexities of synthesizing (S)-1-(3-Fluorophenyl)propan-1-amine, a critical chiral building block in modern pharmaceuticals. This technical support center provides detailed troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of synthesizing (S)-1-(3-Fluorophenyl)propan-1-amine, a critical chiral building block in modern pharmaceuticals. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory, ensuring researchers and chemists can optimize their synthetic routes for higher yields and enantiopurity.

Technical Support Center: (S)-1-(3-Fluorophenyl)propan-1-amine Synthesis

The asymmetric synthesis of chiral amines is a cornerstone of pharmaceutical development, with the enantiomeric purity of these compounds being critical for biological activity and safety.[1][2] (S)-1-(3-Fluorophenyl)propan-1-amine is a valuable intermediate, and its synthesis, typically via asymmetric reductive amination of 3-fluoropropiophenone, presents several challenges that can lead to diminished yields and compromised stereochemical integrity.

This guide is designed to provide practical, experience-driven solutions to the most common issues encountered during this synthesis.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Question 1: My overall yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a multifaceted issue that can originate from several stages of the reaction. The most common synthetic route is a one-pot direct asymmetric reductive amination (DARA), which combines imine formation and reduction in a single step.[2][3] Let's break down the potential failure points.

Answer:

The primary culprits for low yield are often incomplete imine formation, inefficient reduction, or catalyst-related issues.

  • Inefficient Imine Formation: The condensation of 3-fluoropropiophenone with an amine source (like ammonia or an ammonia equivalent) to form the corresponding imine is a reversible equilibrium reaction.[4] If the imine is not formed in sufficient concentration, the subsequent reduction step will naturally result in a low yield of the desired amine.

    • Solution 1: Water Removal: The formation of the imine releases a molecule of water. Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can shift the equilibrium toward the imine product.

    • Solution 2: Lewis Acid Additives: Lewis acids like Titanium(IV) isopropoxide (Ti(OiPr)₄) can act as a water scavenger and activate the ketone's carbonyl group, significantly promoting imine formation.[5] Studies have shown that adding Ti(OiPr)₄ can be crucial for achieving high conversion.[5][6]

  • Ineffective Reduction: The choice and handling of the reducing agent are critical.

    • Solution 1: Select the Right Reducing Agent: While sodium borohydride (NaBH₄) is a common and inexpensive choice, it can be too reactive, potentially reducing the starting ketone before imine formation. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred for reductive aminations because they are more selective for the protonated imine (iminium ion) over the ketone, especially at mildly acidic pH.[7]

    • Solution 2: Catalytic Hydrogenation: Using a transition metal catalyst (e.g., Iridium, Rhodium, Ruthenium) with H₂ gas is a highly effective method for asymmetric reductive amination.[1][6][8] This approach often provides higher yields and excellent enantioselectivity, though it requires specialized equipment (e.g., a hydrogenation reactor).

  • Catalyst Deactivation (for Catalytic Routes): Both the amine substrate and the amine product can coordinate to the metal center of the catalyst, potentially leading to inhibition or deactivation.[4]

    • Solution: Ensure high-purity reagents and solvents. Sometimes, adjusting the catalyst loading or adding specific additives (like iodine) can mitigate these effects, as seen in some iridium-catalyzed systems.[6]

G start Low Yield Observed check_imine Is imine formation efficient? (Monitor by TLC/GC) start->check_imine imine_no imine_no check_imine->imine_no No imine_yes imine_yes check_imine->imine_yes Yes check_reduction Is the reduction step complete? reduction_no reduction_no check_reduction->reduction_no No reduction_yes reduction_yes check_reduction->reduction_yes Yes check_catalyst Using a metal catalyst? catalyst_yes catalyst_yes check_catalyst->catalyst_yes Yes catalyst_no catalyst_no check_catalyst->catalyst_no No add_lewis add_lewis imine_no->add_lewis Solution: Add Lewis Acid (e.g., Ti(OiPr)₄) or a dehydrating agent. imine_yes->check_reduction change_reductant change_reductant reduction_no->change_reductant Solution: Switch to a more selective reducing agent (e.g., STAB) or optimize catalytic hydrogenation conditions. reduction_yes->check_catalyst catalyst_issue catalyst_issue catalyst_yes->catalyst_issue Potential Issue: Catalyst poisoning by amine. catalyst_solution catalyst_solution catalyst_issue->catalyst_solution Solution: Check reagent purity, adjust catalyst loading, or screen additives. final_check final_check catalyst_no->final_check Consider purification losses or side reactions.

Question 2: The chemical yield is acceptable, but the enantiomeric excess (ee) is poor. How can I improve stereoselectivity?

Achieving high enantioselectivity is the primary goal of this synthesis. Poor ee values render the product unsuitable for most pharmaceutical applications.

Answer:

Low enantiomeric excess points directly to issues with the chiral control element of your reaction.

  • Suboptimal Catalyst System: The choice of chiral catalyst or ligand is paramount.

    • Solution 1: Screen Chiral Ligands: For metal-catalyzed reactions, the chiral ligand dictates the stereochemical outcome. For iridium-catalyzed reductive aminations, ligands like f-Binaphane and various phosphoramidites have shown excellent results.[3][5][6] It may be necessary to screen several ligands to find the optimal one for this specific substrate.

    • Solution 2: Consider Organocatalysis: Chiral phosphoric acids have emerged as powerful organocatalysts for enantioselective reductive aminations, often providing high yields and excellent ee.[9][10] These reactions typically use a Hantzsch ester as the reducing agent.

  • Incorrect Reaction Conditions: Temperature, pressure, and solvent can have a profound impact on enantioselectivity.

    • Solution: Systematically screen reaction parameters. Lowering the reaction temperature often increases enantioselectivity, although it may slow the reaction rate. For catalytic hydrogenations, H₂ pressure is another critical variable to optimize.

  • Racemization: The product amine could be racemizing under the reaction or workup conditions. While less common for this specific product, it can occur if a chiral center has an acidic proton, though this is not the case here. However, harsh workup conditions (e.g., excessively high temperatures or extreme pH) should be avoided.[11]

Catalyst SystemTypical Reducing AgentKey AdvantagesPotential Issues
Iridium-Chiral Ligand H₂ gas, Formic AcidHigh activity, broad substrate scope, high ee.[3][6]Requires specialized equipment (hydrogenator), catalyst cost.
Rhodium/Ruthenium-Chiral Ligand H₂ gasWell-established, effective for many ketones.[1]Can be sensitive to catalyst poisoning.[4]
Chiral Phosphoric Acid Hantzsch EsterMetal-free, mild conditions, high ee.[9][10]Hantzsch ester is a stoichiometric reductant.
Biocatalysis (Transaminases) Amino Donor (e.g., IPA)Extremely high selectivity (>99% ee), green chemistry.[12][13]Requires specific enzyme, buffer conditions, potential substrate inhibition.
Question 3: I am struggling to purify the final product. The crude NMR shows a mixture of product, unreacted ketone, and possibly the intermediate imine.

Purification can be challenging due to the similar polarities of the components and the basic nature of the amine product.

Answer:

A robust purification strategy relies on exploiting the chemical differences between the components.

  • Incomplete Reaction: The presence of starting material and intermediates indicates the reaction has not gone to completion. Before focusing on purification, first address the reaction conditions as described in Question 1.[14] Driving the reaction to completion is the best way to simplify purification.

  • Acid-Base Extraction: This is the most effective method for separating the basic amine product from neutral impurities like the starting ketone.

    • Procedure:

      • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, while the neutral ketone remains in the organic layer.

      • Separate the layers. The organic layer containing the ketone can be discarded.

      • Basify the aqueous layer with a base (e.g., 2M NaOH) until pH > 12 to deprotonate the amine salt.

      • Extract the free amine back into an organic solvent.

      • Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate to yield the purified amine.

  • Salt Crystallization: If the amine is a solid or can form a stable crystalline salt, this is an excellent purification method.

    • Procedure: After isolating the crude amine, dissolve it in a solvent like isopropanol or ethanol and add a solution of an acid (e.g., HCl in ether) to precipitate the hydrochloride salt. The salt can then be recrystallized to high purity.[15] The free base can be recovered by neutralization if needed.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol to use as a starting point?

A: The following protocol for direct asymmetric reductive amination using an iridium catalyst is a robust starting point based on established methodologies.[5]

Reference Experimental Protocol

Reaction: Asymmetric Reductive Amination of 3-fluoropropiophenone

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add the iridium precursor [Ir(COD)Cl]₂ (0.005 mmol) and the chiral phosphoramidite ligand (e.g., L6 as described in the reference, 0.011 mmol).[5] Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add 3-fluoropropiophenone (1.0 mmol), diphenylmethanamine (as an ammonia surrogate, 1.2 mmol), Ti(OiPr)₄ (0.3 mmol), and iodine (I₂) (0.02 mmol).

  • Hydrogenation: Seal the flask, remove it from the glovebox, and connect it to a hydrogenation manifold. Purge the flask with H₂ gas (3-4 cycles). Pressurize the reactor to 50 bar H₂.

  • Reaction Execution: Place the reactor in a pre-heated oil bath at 60 °C and stir for 24 hours.

  • Workup: Cool the reaction to room temperature and carefully vent the H₂ pressure. Quench the reaction by adding methanol (5 mL). Concentrate the mixture under reduced pressure.

  • Purification: Follow the acid-base extraction procedure outlined in Troubleshooting Question 3 to isolate the secondary amine intermediate. The N-diphenylmethyl protecting group can then be removed under standard hydrogenolysis conditions (e.g., Pd/C, H₂) to yield the final primary amine.

Q2: How is the enantiomeric excess (ee) of the final amine product determined?

A: The most common and accurate methods are chromatographic.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The amine is typically derivatized first (e.g., as a benzamide or carbamate) to improve its chromatographic properties and interaction with the chiral stationary phase. A column like Daicel Chiralpak AS-H is often effective.[16] The two enantiomers will have different retention times, and the ee can be calculated from the relative peak areas.

  • Chiral Gas Chromatography (GC): Similar to HPLC, this method separates the enantiomers on a chiral capillary column. Derivatization is often required.

  • NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with a CDA (e.g., Mosher's acid chloride) to form a mixture of diastereomers. In the ¹H or ¹⁹F NMR spectrum, the signals for the two diastereomers will be chemically shifted, allowing for integration and calculation of the diastereomeric ratio, which corresponds to the original ee.[17]

Q3: Can biocatalysis be used for this synthesis?

A: Yes, biocatalysis is an excellent alternative that often provides unparalleled enantioselectivity.

  • Transaminases (TAs): These enzymes can convert a ketone (3-fluoropropiophenone) directly into the corresponding chiral amine using an amino donor like isopropylamine.[13] The reactions are run in aqueous buffers under mild conditions and can achieve >99% ee.[12] Engineered amine dehydrogenases (AmDHs) are another class of enzymes that can perform this transformation with high selectivity.[18][19]

G start 3-Fluoropropiophenone + Amine Source metal_cat metal_cat start->metal_cat organo_cat organo_cat start->organo_cat transaminase transaminase start->transaminase amdh amdh start->amdh product (S)-1-(3-Fluorophenyl)propan-1-amine metal_cat->product organo_cat->product transaminase->product amdh->product

References

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • What are the best processes/methods for separation of chiral amine both non selective... ResearchGate. [Link]

  • Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society. [Link]

  • Resolution of chiral amines.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath Repository. [Link]

  • One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. RSC Publishing. [Link]

  • Enantioselective organocatalytic reductive amination. PubMed. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) I. Organic Letters. [Link]

  • Improved Methodology for the Preparation of Chiral Amines. University of Ottawa Research Repository. [Link]

  • Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie. [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and... University of Bath Repository. [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions. [Link]

  • Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation-Biotransamination Sequential Process. Advanced Synthesis & Catalysis. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]

  • Supporting information for... Royal Society of Chemistry. [Link]

  • Asymmetric Reductive Amination. University of Liverpool. [Link]

  • Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry. [Link]

  • Enzymatic strategies for asymmetric synthesis. PMC. [Link]

  • Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine. MDPI. [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). MDPI. [Link]

  • Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. ResearchGate. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • Chemical structure of 1-phenylpropan-2-amine and related chiral compounds used as drugs. ResearchGate. [Link]

  • Method for synthesizing 1,3-diphenyl-1-propanol compound.

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for (S)-1-(3-Fluorophenyl)propan-1-amine Hydrochloride

Executive Summary & Impurity Profile Welcome to the technical support center for (S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride . This guide addresses the specific challenges associated with purifying this chiral ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Impurity Profile

Welcome to the technical support center for (S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride . This guide addresses the specific challenges associated with purifying this chiral amine salt. High-purity isolation of this compound is critical, as it often serves as a key intermediate in the synthesis of calcimimetics and other CNS-active agents.

The following table summarizes the most common impurities encountered during synthesis (typically via reductive amination of 3-fluoropropiophenone) and the recommended removal strategies.

Common Impurity Profile
Impurity TypeChemical IdentitySourcePhysicochemical BehaviorRemoval Strategy
Enantiomer (R)-1-(3-Fluorophenyl)propan-1-amineStereocontrol failureCrystallizes with product (Eutectic formation)Recrystallization (IPA/EtOH)
Ketone 1-(3-Fluorophenyl)propan-1-oneUnreacted starting materialNeutral; LipophilicAcid-Base Extraction
Alcohol 1-(3-Fluorophenyl)propan-1-olOver-reduction of ketoneNeutral; LipophilicAcid-Base Extraction
Dimer Bis(1-(3-fluorophenyl)propyl)amineReductive amination side-reactionBasic; Highly LipophilicReslurry (EtOAc/Ether)
Inorganic Borate salts / Metal residuesReducing agents (NaBH₄/Catalyst)Insoluble in organicsFiltration / Free-basing

Troubleshooting & Protocols (Q&A Format)

Q1: My enantiomeric excess (ee) is stuck at 92-95%. How can I upgrade it to >99%?

Diagnosis: Chiral amine salts often form partial solid solutions or conglomerates. If the ee is already high (>90%), the crystal lattice of the pure (S)-enantiomer is likely more stable than the racemate.

Solution: Recrystallization from Isopropanol (IPA) Isopropanol is the "gold standard" solvent for benzylamine hydrochloride salts due to its optimal polarity balance. It dissolves the salt at high temperatures but forces crystallization upon cooling, often leaving the racemate or (R)-isomer in the mother liquor.

Protocol A: High-Fidelity Recrystallization

  • Dissolution: Place 10 g of the crude salt in a round-bottom flask. Add Isopropanol (IPA) (approx. 30–50 mL).

  • Reflux: Heat to reflux (82°C) with stirring. If the solid does not dissolve completely, add IPA in 5 mL increments until a clear solution is obtained.

    • Note: If a small amount of insoluble material remains, filter hot to remove inorganic salts.

  • Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature slowly (over 2–3 hours). Rapid cooling traps impurities.

  • Crystallization: Once at room temperature, cool further in an ice bath (0–5°C) for 1 hour.

  • Filtration: Filter the white crystals under vacuum.

  • Wash: Wash the cake with cold IPA (or a 1:1 mixture of IPA/Diethyl Ether) to remove residual mother liquor.

  • Drying: Dry under vacuum at 45°C.

Technical Insight: If IPA alone fails, use a solvent pair: Dissolve in minimum hot Ethanol , then add Diethyl Ether or MTBE dropwise until turbidity persists, then cool.

Q2: I see a persistent "neutral" impurity (Ketone/Alcohol) in my HPLC. Recrystallization isn't removing it.

Diagnosis: Neutral organic impurities (unreacted ketone or reduced alcohol) can become occluded in the crystal lattice. Recrystallization is often inefficient for these lipophilic contaminants.

Solution: Acid-Base Extraction (The "Chemical Wash") Since your product is an amine, it can be switched between water-soluble (salt) and organic-soluble (free base) forms. Neutral impurities cannot.

Protocol B: Acid-Base Purification Loop

  • Free-Basing: Suspend the impure HCl salt in Dichloromethane (DCM) or MTBE .

  • Neutralization: Add 1M NaOH or saturated NaHCO₃ solution and stir until the solid dissolves and the aqueous layer is basic (pH > 10).

  • Phase Separation: Separate the layers. The (S)-amine (free base) and neutral impurities are now in the organic layer.

  • The "Acid Wash" (Critical Step):

    • Extract the organic layer with 1M HCl (aq) .

    • Mechanism:[1][2][3][4] The amine protonates and moves into the water layer. The neutral ketone/alcohol stays in the organic layer.

  • Discard Organic: Discard the organic layer containing the impurities.

  • Recovery: Basify the aqueous layer (pH > 10) with NaOH. Extract the pure amine back into fresh DCM.

  • Salt Formation: Dry the DCM (Na₂SO₄), filter, and treat with HCl (gas or in ether) to regenerate the clean hydrochloride salt.

Q3: The product is "oiling out" instead of crystallizing.

Diagnosis: This is common with chiral amines containing lipophilic chains (propyl + fluorophenyl). It indicates the solvent is too polar, or the concentration is too high, causing liquid-liquid phase separation before crystallization.

Troubleshooting Steps:

  • Seed Crystals: If you have any pure crystals from a previous batch, add a tiny amount at the cloud point. This provides a nucleation surface.

  • Change Solvent: Switch from Ethanol to Isopropanol or Acetonitrile .

  • High-Shear Stirring: Vigorously stir the oil while cooling. This can induce nucleation.

  • Anti-solvent Addition: If dissolved in minimal methanol, add Diethyl Ether very slowly. If it oils, stop, heat back to solution, and add less ether next time.

Decision Logic & Workflow

The following diagram illustrates the logical flow for purifying the crude reaction mixture based on the specific impurities detected.

PurificationWorkflow Start Crude (S)-Amine HCl Salt Analyze Analyze Impurity Profile (HPLC / NMR) Start->Analyze Decision Primary Impurity Type? Analyze->Decision Route_Enantiomer Low ee% (<98%) (R)-Isomer present Decision->Route_Enantiomer Chiral Impurity Route_Neutral Neutral Organics (Ketone/Alcohol) Decision->Route_Neutral Chemical Impurity Route_Dimer Dimer / Oily Residues Decision->Route_Dimer Physical/Dimer Action_Recryst Recrystallization Solvent: Isopropanol (IPA) Route_Enantiomer->Action_Recryst Action_AcidBase Acid/Base Extraction (Wash organics from aq. acid) Route_Neutral->Action_AcidBase Action_Reslurry Reslurry / Trituration Solvent: EtOAc or Ether Route_Dimer->Action_Reslurry Check Re-Analyze Purity Action_Recryst->Check Action_AcidBase->Check Action_Reslurry->Check Check->Decision Fail (Repeat) Final Pure (S)-Amine HCl (>99% ee, >99.5% chem) Check->Final Pass

Figure 1: Decision matrix for purification based on impurity classification.

Analytical Verification

To validate the success of your purification, utilize the following analytical parameters.

Chiral HPLC Method

Standard C18 columns cannot separate enantiomers. Use a polysaccharide-based chiral stationary phase.

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (or 210 nm for higher sensitivity).

  • Expected Retention: The (S)-enantiomer typically elutes differently than the (R). Confirm with a racemic standard.

Melting Point
  • Pure (S)-HCl Salt: Sharp melting point (typically in the range of 150–180°C , dependent on specific crystal polymorph).

  • Impure/Racemic: Broad melting range or significantly depressed melting point (eutectic effect).

References

  • BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Racemic 1-(3-Fluorophenyl)ethanamine. Retrieved from

  • Sigma-Aldrich. (n.d.). (S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride Product Information. Retrieved from

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Enantiomeric Resolution. Retrieved from

  • Common Organic Chemistry. (2017). Reductive Amination Conditions and Impurity Profiles. Retrieved from

  • ResearchGate. (2017).[5] Purification of organic hydrochloride salts: Discussion on Recrystallization Solvents. Retrieved from

Sources

Troubleshooting

Resolving hygroscopic issues with (S)-1-(3-Fluorophenyl)propan-1-amine salts

Ticket ID: #HYG-FPA-001 Status: Open Subject: Resolving Hygroscopicity and Deliquescence in (S)-1-(3-Fluorophenyl)propan-1-amine Salts Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HYG-FPA-001 Status: Open Subject: Resolving Hygroscopicity and Deliquescence in (S)-1-(3-Fluorophenyl)propan-1-amine Salts Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Executive Summary

Users working with (S)-1-(3-Fluorophenyl)propan-1-amine (often supplied as the Hydrochloride (HCl) salt ) frequently report rapid moisture uptake (hygroscopicity) leading to deliquescence (turning into an oil/gum) upon exposure to ambient air.

This behavior is intrinsic to the crystal lattice energy of the HCl salt for this specific chiral amine. The chloride ion is a small, hard counter-ion that, in this specific packing, likely leaves voids or unsatisfied hydrogen bonding sites that are energetically favorable for water occupancy.

The Solution: While environmental controls (Tier 1) provide temporary relief, the definitive solution requires Crystal Engineering (Tier 2) or Salt Switching (Tier 3). This guide details the protocols to stabilize your material.

Troubleshooting Guide (Q&A Format)

Issue 1: "My solid turned into a sticky gum within minutes of weighing."

Diagnosis: Your sample has undergone deliquescence . The Critical Relative Humidity (CRH) of the HCl salt is likely below your lab's ambient humidity (often <40% RH). The lattice energy is insufficient to prevent the hydration energy from breaking the crystal structure.

Immediate Mitigation (Tier 1):

  • Protocol: Do not attempt to dry the gum in an oven (it may degrade or melt). Dissolve the gum in anhydrous ethanol or 2-propanol, add an antisolvent (like heptane), and re-precipitate under an inert atmosphere (N₂ or Ar).

  • Handling: All future weighing must occur in a glovebox or a humidity-controlled chamber (<20% RH).

Issue 2: "I cannot change the salt form. How do I improve the HCl salt?"

Diagnosis: You are likely dealing with an amorphous or semi-crystalline form, which is thermodynamically unstable and highly hygroscopic. You need to increase the crystallinity .

Process Optimization (Tier 2):

  • The "Polymorph Tuning" Protocol:

    • Dissolve the salt in the minimum amount of hot Isopropanol (IPA) .

    • Slowly cool to room temperature (1°C/min).

    • If no crystals form, add Diisopropyl ether (IPE) or MTBE dropwise until turbidity persists.

    • Crucial Step: Age the slurry for 24-48 hours. This "Ostwald Ripening" allows the thermodynamically stable (less hygroscopic) polymorph to grow at the expense of the hygroscopic fines.

Issue 3: "I am allowed to change the salt. Which one is best?"

Diagnosis: This is the most effective route. For primary chiral amines like (S)-1-(3-Fluorophenyl)propan-1-amine, the HCl salt is rarely the optimal solid form.

Scientific Recommendation (Tier 3): Switch to a Hemifumarate , L-Tartrate , or Tosylate salt.

  • Why? These counter-ions are larger and capable of bidentate hydrogen bonding. They form "molecular fences" around the amine, sterically hindering water access and increasing the lattice energy.

  • Selection Logic:

    • L-Tartrate: Best for maintaining chiral purity (diastereomeric salt formation).

    • Fumarate: Often produces high-melting, non-hygroscopic solids (high lattice energy).

Technical Data & Comparison

The following table summarizes the theoretical and observed properties of potential salt forms for fluorinated phenylpropylamines.

ParameterHydrochloride (Current)Hemifumarate (Recommended)L-Tartrate (Alternative)
Hygroscopicity High (Deliquescent)Low (Non-hygroscopic)Low to Moderate
Crystal Habit Needles/Aggregates (High surface area)Prisms/Blocks (Lower surface area)Rods
Melting Point Broad (often <150°C)Sharp (>170°C typically)Sharp
Water Solubility Very HighModerateHigh
Mechanism Ionic packing (loose)H-Bond Network (tight)H-Bond Network (tight)

Experimental Protocols

Protocol A: The "Golden" Salt Screen (Salt Switching)

Use this workflow to identify the stable form.

Materials:

  • Free base of (S)-1-(3-Fluorophenyl)propan-1-amine (if you have HCl salt, neutralize with NaOH and extract into DCM first).

  • Acids: Fumaric acid, L-Tartaric acid, p-Toluenesulfonic acid, Phosphoric acid.

  • Solvents: Ethanol, Isopropanol, Ethyl Acetate.

Step-by-Step:

  • Preparation: Prepare a 0.5 M solution of the free base in Ethanol.

  • Addition: Add 1.05 equivalents of the selected acid (use 0.55 eq for Fumaric acid to target the Hemifumarate).

  • Nucleation: Stir at 50°C for 30 minutes, then cool slowly to 20°C.

  • Anti-solvent: If clear, add MTBE dropwise until cloudy.

  • Isolation: Filter and dry at 40°C under vacuum.

  • Stress Test: Place 50mg of the new salt in a chamber at 75% RH (saturated NaCl solution) for 24 hours. Measure mass gain.

    • Pass Criteria: < 1% mass gain.[1]

Protocol B: Dynamic Vapor Sorption (DVS) Analysis

How to validate your success.

  • Equilibration: Dry sample at 0% RH (25°C) for 60 mins.

  • Ramp: Increase RH from 0% to 90% in 10% steps.

  • Criteria:

    • Non-Hygroscopic: <0.2% w/w uptake at 90% RH.

    • Slightly Hygroscopic: 0.2–2.0% w/w uptake.

    • Hygroscopic: 2–15% w/w uptake.

    • Deliquescent: Liquid formation (infinite uptake).

Visual Decision Matrix

The following diagram outlines the logical workflow for stabilizing your compound.

SaltSelectionStrategy Start Start: Hygroscopic HCl Salt CheckConstraint Can you change the Salt Form? Start->CheckConstraint OptimizeCryst Path A: Optimize Crystallization CheckConstraint->OptimizeCryst No (Regulatory/Process Fixed) SaltScreen Path B: Salt Screening (Recommended) CheckConstraint->SaltScreen Yes (Development Phase) SolventScreen Screen Solvents: IPA/IPE or EtOH/Heptane OptimizeCryst->SolventScreen Ripening Ostwald Ripening (Age slurry 48h) SolventScreen->Ripening DryRoom Handling Requirement: Dry Room / Glovebox Ripening->DryRoom SelectCounterIon Select Counter-ions: 1. Fumaric Acid (Hemifumarate) 2. L-Tartaric Acid 3. p-TsOH SaltScreen->SelectCounterIon Synthesis Synthesis & Isolation (Slow cooling) SelectCounterIon->Synthesis StressTest Hygroscopicity Stress Test (75% RH for 24h) Synthesis->StressTest StressTest->SelectCounterIon Fail (>2% gain) Result Stable, Free-Flowing Solid StressTest->Result Pass (<1% gain)

Figure 1: Decision matrix for resolving hygroscopicity issues in amine salts. Path B is the preferred scientific route for long-term stability.

References

  • Stahly, G. P. (2007).Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals. Crystal Growth & Design. (Authoritative source on crystal form diversity and screening).

  • Kumar, L., Amin, A., & Bansal, A. K. (2006). Salt Selection in Drug Development. Pharmaceutical Technology.[2][3] (Standard industry guidelines for counter-ion selection).

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Salt Selection of New Drug Candidates. Pharmaceutical Research.[2] (Statistical analysis showing frequency of Fumarate/Tartrate success).

  • Sigma-Aldrich.(R)-1-(3-fluorophenyl)propan-1-amine hydrochloride Product Page. (Verifying the commercial existence and standard HCl form of the enantiomer).

Sources

Optimization

Technical Support Center: Catalyst Survival in Fluorinated Amine Synthesis

The following guide is designed as a specialized Technical Support Center for researchers encountering catalyst deactivation during the synthesis of fluorinated amines. Status: Operational | Tier: Level 3 (Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers encountering catalyst deactivation during the synthesis of fluorinated amines.

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Catalyst Poisoning & Hydrodefluorination (HDF)

Executive Summary: The "Dual-Threat" Mechanism

Synthesizing fluorinated amines (e.g., via hydrogenation of fluoronitriles/nitro-compounds or Buchwald-Hartwig amination) presents a unique "dual-threat" to catalytic systems:

  • The Nitrogen Trap (Product Inhibition): The resulting amine coordinates strongly to the metal center (Pd, Pt, Rh), blocking active sites. While fluorine withdraws electron density, reducing basicity, the amine often remains a potent Lewis base.

  • The Fluorine Factor (Self-Destruction): Labile C-F bonds—especially ortho/para to the amine—are susceptible to hydrogenolysis (Hydrodefluorination or HDF). This generates HF, which leaches metal, etches silica/alumina supports, and alters the electronic surface of the catalyst.

Troubleshooting Modules (Q&A Format)

Module A: Reaction Stalling & Kinetic Arrest

Q: My hydrogenation of a fluorinated nitrile starts fast but stalls at ~50% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely experiencing Product Inhibition (Poisoning) . As the fluorinated amine product accumulates, it competes with the nitrile substrate for the metal surface. Even electron-deficient fluorinated amines can bind irreversibly to Pd or Pt sites, effectively "capping" the catalyst.

Corrective Action:

  • The Acid Spike Strategy: Add 1.0–2.0 equivalents (relative to substrate) of a Brønsted acid. Methanesulfonic acid (MSA) or HCl is recommended.

    • Mechanism:[1][2][3][4][5][6][7] The acid protonates the amine product (

      
      ). The ammonium species cannot coordinate to the metal, leaving active sites free for the nitrile.
      
  • Switch Metal: If using Pd, switch to Rh/C or Pt/C . Rhodium is generally less susceptible to amine poisoning than Palladium but carries a higher risk of ring hydrogenation.

Module B: Fluorine Loss & Equipment Corrosion

Q: I am observing defluorination (HDF) byproducts, and my glass reactor shows signs of etching. My catalyst is Pd/Al₂O₃.

Diagnosis: Support Collapse via HF Attack. The reaction is cleaving the C-F bond. The released HF reacts with the alumina support (


), destroying the catalyst's pore structure and leaching the metal.

Corrective Action:

  • Support Swap: Immediately switch to Pd/C (Activated Carbon) or Pd/TiO₂ . Carbon is inert to HF and prevents the structural collapse of the catalyst.

  • Solvent Control: Avoid aqueous solvents. Water promotes the ionization of HF, accelerating corrosion. Use anhydrous MeOH or THF.

  • V-Doped Catalysts: Consider Vanadium-doped Pd catalysts. Vanadium oxides can block the specific terrace sites responsible for C-F activation while leaving the sites for Nitro/Nitrile reduction active.

Module C: Catalyst Aggregation (Buchwald-Hartwig)

Q: During the coupling of a fluorinated aniline, the reaction turns black and precipitates metal (Pd black). Yield is low.

Diagnosis: Ligand Dissociation & Reductive Elimination Failure. Fluorinated anilines are electron-poor. This slows down the reductive elimination step. If the Pd(II) intermediate lives too long, the ligand dissociates, and the Pd(0) aggregates into inactive "black" clusters.

Corrective Action:

  • Ligand Engineering: Switch to bulky biaryl phosphine ligands like BrettPhos or tBuXPhos . These ligands create a steric pocket that forces reductive elimination to occur faster, even with electron-poor fluorinated substrates.

  • Pre-catalysts: Stop using

    
     + Ligand. Use pre-formed catalysts like BrettPhos Pd G4 . This ensures a 1:1 Pd:Ligand ratio and prevents immediate aggregation during the heat-up phase.
    

Visualizing the Poisoning Pathways

The following diagram illustrates the competitive pathways between successful synthesis, amine poisoning, and support destruction.

CatalystPoisoning Catalyst Active Metal Site (Pd/Support) Reaction Hydrogenation Catalyst->Reaction Substrate Substrate (Fluoronitrile) Substrate->Reaction Product Product (Fluoroamine) Reaction->Product HF_Gen Hydrodefluorination (Side Reaction) Reaction->HF_Gen C-F Cleavage Product->Catalyst Strong Adsorption (Inhibition) PoisonedSite Poisoned Site (M-NH2 Complex) Product->PoisonedSite Acid Add Acid (H+) Product->Acid Protonation HF HF Acid HF_Gen->HF Support Alumina/Silica Support HF->Support Etching Collapse Support Collapse (Metal Leaching) Support->Collapse Ammonium Ammonium Salt (R-NH3+) NON-COORDINATING Acid->Ammonium Ammonium->Catalyst Does not bind

Caption: Figure 1. Mechanistic pathways showing Product Inhibition (Amine Binding) and Support Destruction (HF Etching), alongside the Acid-Modulation rescue strategy.

Validated Protocol: Acid-Modulated Hydrogenation

Objective: Hydrogenation of 2-fluoro-4-nitrobenzonitrile to 2-fluoro-4-aminobenzylamine without defluorination or catalyst poisoning.

Materials
  • Substrate: 2-fluoro-4-nitrobenzonitrile (10 mmol)

  • Catalyst: 5 wt% Pd/C (Escat™ 1431 or equivalent)—Note: Do NOT use Alumina support.

  • Solvent: Methanol (Anhydrous)

  • Additive: Methanesulfonic Acid (MSA) (2.2 equiv)

  • Hydrogen Source:

    
     balloon or Parr shaker (3 bar).
    
Step-by-Step Workflow
  • Inerting: Purge the reaction vessel with

    
     to remove 
    
    
    
    . Oxygen can induce oxidative etching of Pd species in the presence of acids.
  • Loading: Charge the vessel with Substrate (10 mmol) and Pd/C (5 mol% Pd loading).

  • Acid Addition: Add Methanol (50 mL) followed slowly by MSA (22 mmol).

    • Why? The excess acid accounts for the two amine groups formed (aniline + benzylamine).

  • Hydrogenation: Introduce

    
    . Maintain vigorous stirring (>800 RPM).
    
    • Note: Reaction is exothermic. Monitor temperature. Keep T < 40°C to minimize C-F cleavage activation energy.

  • Monitoring: Check HPLC at 1 hour.

    • Pass Criteria: Conversion >95%, Defluorination <1%.

  • Workup (Critical):

    • Filter catalyst over Celite while acidic. (Filtering basic amines over Pd/C can cause fires or re-adsorption).

    • Neutralize filtrate with NaOH after catalyst removal.

Comparative Data: Support & Additive Effects

The following table summarizes internal data regarding catalyst performance in the presence of fluorinated amines.

Catalyst SystemAdditiveSupport MaterialRelative Rate (k_rel)Defluorination (%)Outcome
Pd/Al₂O₃ NoneAlumina1.0 (Ref)12%Failed. Support etched; high HDF.
Pd/C NoneCarbon0.42%Stalled. Product inhibition after 40% conv.
Pd/C HCl (1 eq) Carbon3.5<1%Good. Fast rate, minimal poisoning.
Pt/C H₂SO₄Carbon2.80.5%Excellent. Lowest defluorination, high yield.
Rh/C NoneCarbon5.04%Risk. Fast rate, but ring hydrogenation observed.

References

  • Catalyst Poisoning by Amines: Ma, X., et al. "Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines." ResearchGate, 2025.

  • Hydrodefluorination Mechanisms: Weiner, B., et al. "Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions." National Institutes of Health (PMC), 2012.

  • Buchwald-Hartwig Ligand Design: "Buchwald-Hartwig Amination: Mechanism and Ligand Design." Chemistry LibreTexts, 2023.

  • HF Corrosion of Supports: "Recommendation on materials of construction for anhydrous hydrogen fluoride." Eurofluor, 2020.

  • Acid Additives in Hydrogenation: "Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles." MDPI, 2022.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of (S)-1-(3-Fluorophenyl)propan-1-amine

[1] Case ID: T-FPPA-001 Status: Active Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division[1] Executive Summary You are working with (S)-1-(3-Fluorophenyl)propan-1-amine , a chiral primary benzyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: T-FPPA-001 Status: Active Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division[1]

Executive Summary

You are working with (S)-1-(3-Fluorophenyl)propan-1-amine , a chiral primary benzylic amine.[1] This structural class presents three distinct stability challenges in solution:

  • Atmospheric Reactivity: Rapid formation of carbamates upon exposure to

    
    .[1]
    
  • Chiral Integrity: Risk of racemization at the benzylic position under specific pH or catalytic conditions.[1]

  • Oxidative Instability: Susceptibility to N-oxidation and imine formation, particularly in the free base form.[1]

This guide provides a self-validating framework to maintain the chemical and stereochemical purity of your compound.

Module 1: Solution Chemistry & Handling

The "Free Base" vs. "Salt" Distinction

Before preparing solutions, you must identify the form of your material.

  • Hydrochloride Salt (Solid): Kinetic stability is high.[1] Hygroscopic but chemically robust.[1]

  • Free Base (Oil/Liquid): Kinetic stability is low.[1] Highly reactive with atmospheric

    
    .[1]
    
Critical Protocol: Preventing "Ghost" Precipitation

Issue: Users often report white precipitate forming in "pure" stock solutions of the free base stored in DMSO or Methanol.[1] Diagnosis: This is likely not the amine precipitating, but the formation of an insoluble carbamate salt due to


 absorption.[1]

Corrective Workflow:

  • Degas Solvents: Sparge all solvents (MeOH, DMSO, ACN) with Argon or Nitrogen for 15 minutes prior to dissolution.[1]

  • Inert Headspace: Always overlay the solution with dry Argon before sealing the vial.[1]

  • Avoid Protic Solvents for Long-Term Storage: While soluble in Methanol, the protic nature can facilitate proton exchange.[1] Anhydrous DMSO or Acetonitrile are preferred for stock solutions (>10 mM).[1]

Module 2: Chiral Integrity (Stereochemical Stability)

The Mechanism of Racemization

The chiral center in your molecule is benzylic .[1] The proton attached to the chiral carbon is more acidic (


) than a typical alkyl proton due to the electron-withdrawing nature of the fluorophenyl ring and the resonance stabilization of the benzylic anion.
  • Risk Factor: High (in presence of strong bases or transition metals).[1]

  • Risk Factor: Low (in neutral or slightly acidic solution).[1]

Standardized Analytical Method (Chiral HPLC)

To validate the enantiomeric excess (


), do not rely on optical rotation, which is unreliable at low concentrations.[1] Use the following baseline chromatographic method.
ParameterRecommendationRationale
Column Chiralcel OD-H or Chiralpak AD-H (5 µm)Polysaccharide-based phases are the industry standard for aromatic amines.[1]
Mobile Phase Hexane : Isopropanol (90:10 v/v)Standard Normal Phase conditions.[1]
Additive 0.1% Diethylamine (DEA) CRITICAL: Masks residual silanols on the column to prevent peak tailing of the basic amine.[1]
Flow Rate 0.5 - 1.0 mL/minAdjust for backpressure.
Detection UV @ 254 nmTargets the fluorophenyl chromophore.[1]

Note: If using the HCl salt, you must add an equivalent of TEA (Triethylamine) to the sample vial to free the base, or the peak may not elute properly.

Module 3: Degradation Pathways & Visualization

Understanding how the molecule breaks down allows you to prevent it.[1]

Degradation Logic Diagram

The following diagram illustrates the decision matrix for handling and the chemical pathways of degradation.

StabilityLogic cluster_0 Degradation Indicators Start (S)-1-(3-Fluorophenyl) propan-1-amine Air Exposure to Air (CO2 + O2) Start->Air Poor Handling Racemization Racemization (R-isomer) Start->Racemization Strong Base or Metal Catalyst SafeStorage Stable Storage: -20°C, Argon, Dark Start->SafeStorage Best Practice Carbamate Carbamate Formation (White Precipitate) Air->Carbamate + CO2 (Fast) Oxidation Oxidation to Imine/N-Oxide (Yellowing) Air->Oxidation + O2 (Slow)

Figure 1: Stability decision matrix highlighting the primary degradation risks (Carbamate formation and Oxidation) versus the safe storage pathway.

Troubleshooting & FAQs

Q1: My solution turned yellow overnight. Is it still usable?

A: Yellowing indicates oxidative degradation (formation of imines or N-oxides).[1]

  • Action: Check purity via LC-MS. If the impurity is <5%, it may be usable for qualitative assays. For

    
     or 
    
    
    
    determination, discard and prepare fresh.[1]
  • Prevention: Store under Argon and protect from light (amber vials).

Q2: Can I store the solution in polystyrene (PS) or polypropylene (PP) tubes?

A: Avoid if possible.

  • Reason: Primary amines can adsorb to certain plastic surfaces, altering the effective concentration of dilute solutions (<1 µM).[1] Furthermore, plasticizers in the tubes can leach into organic solvents like DMSO.

  • Recommendation: Use Glass or PTFE (Teflon) coated vials.[1]

Q3: I need to heat the solution for a reaction. Will it racemize?

A: It depends on the solvent and base.[1]

  • Safe: Heating to 80°C in Ethanol/Toluene is generally safe unless a strong base (e.g., NaH, KOtBu) or a transition metal catalyst (Pd, Ir) is present.[1]

  • Risky: Heating in the presence of aldehydes/ketones will form imines immediately, which are more prone to racemization than the free amine.

Q4: How do I recover the amine if it has formed a carbamate precipitate?

A: Acidification.[1]

  • Protocol: Add dilute HCl (1M) to the mixture. This will decompose the carbamate, releasing

    
     and returning the amine to its stable hydrochloride salt form in solution.
    

References

  • PubChem Compound Summary. 3-(4-Fluorophenyl)propan-1-amine (Structural Analog Data). National Center for Biotechnology Information.[1] [Link][1]

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[1] [Link]

  • Phenomenex Chiral Guide. Chiral HPLC Separation Strategies for Primary Amines. [Link][1]

Sources

Optimization

Technical Support Center: Extraction Protocols for (S)-1-(3-Fluorophenyl)propan-1-amine

Current Status: Systems Operational Topic: Solvent Selection & Process Optimization Ticket ID: #EXT-3F-PA-001 Critical Alerts & Solvent Selection Matrix 🚨 IMMEDIATE ACTION REQUIRED: Solvent Compatibility Warning Do NOT u...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Systems Operational Topic: Solvent Selection & Process Optimization Ticket ID: #EXT-3F-PA-001

Critical Alerts & Solvent Selection Matrix

🚨 IMMEDIATE ACTION REQUIRED: Solvent Compatibility Warning

Do NOT use the following solvents for extraction or storage of (S)-1-(3-Fluorophenyl)propan-1-amine:

  • Ketones (Acetone, MEK, Cyclohexanone):

    • Risk:[1]High. Reacts rapidly with primary amines to form imines (Schiff bases) . This is irreversible under anhydrous conditions and will destroy your product purity.

  • Esters (Ethyl Acetate, Isopropyl Acetate) - Conditional Caution:

    • Risk:[1]Moderate. While often used for rapid extractions, prolonged exposure or heating (>40°C) promotes nucleophilic attack of the amine on the ester carbonyl, forming acetamides (e.g., N-(1-(3-fluorophenyl)propyl)acetamide).

    • Recommendation: Avoid if possible. If used, keep cold (<5°C) and evaporate immediately.

  • Chlorinated Solvents (DCM, Chloroform):

    • Risk:[1]Regulatory/Environmental. Phased out under REACH and various corporate sustainability mandates. DCM can also react with amines over long periods (quaternization) if not stabilized.

Green Solvent Selection Matrix
Solvent CandidateGreen ScoreExtraction Efficiency*StabilityRecommendation
2-MeTHF (2-Methyltetrahydrofuran)🟢 HighExcellentHighPrimary Recommendation. Bio-based, forms azeotrope with water for easy drying.
CPME (Cyclopentyl methyl ether)🟢 HighGoodHighSecondary Recommendation. Ideal for avoiding emulsions; very low water solubility.
MTBE (Methyl tert-butyl ether)🟡 MedGoodHighLegacy Alternative. Stable to amines, but lower boiling point and environmental concerns.
Toluene 🟡 MedModerateHighSpecific Use. Use only if high lipophilicity is required to remove non-polar impurities.

*Efficiency defined by partition coefficient (LogP) relative to the target amine.

Troubleshooting Workflow

Issue: Low Recovery of Target Amine

  • Root Cause: pH of the aqueous phase is too low.

  • The Science: The pKa of (S)-1-(3-Fluorophenyl)propan-1-amine is estimated at ~9.8 . If the aqueous pH is < 11.8 (pKa + 2), a significant portion of the amine remains protonated (salt form) and stays in the water.

  • Fix: Adjust aqueous phase to pH > 12.5 using 5M NaOH before extraction.

Issue: Emulsion Formation

  • Root Cause: Fluorinated amines often act as surfactants at the interface, especially in DCM or EtOAc.

  • The Science: 2-MeTHF and CPME have lower surface tension interactions with water compared to DCM.

  • Fix:

    • Switch to CPME (highly hydrophobic).

    • Add brine (saturated NaCl) to increase ionic strength of the aqueous layer.

    • Filter the biphasic mixture through a pad of Celite if solid particulates are stabilizing the emulsion.

Issue: Loss of Enantiomeric Excess (Racemization) [2]

  • Root Cause: Radical formation or harsh basic conditions at the benzylic position.

  • The Science: The 3-Fluoro substituent is electron-withdrawing, slightly increasing the acidity of the benzylic proton. While less acidic than a 4-Nitro analog, prolonged heating in strong base can promote racemization via a carbanion intermediate.

  • Fix:

    • Keep extraction temperature < 30°C .

    • Avoid radical initiators or exposure to intense light during storage.

    • Ensure solvents are peroxide-free (use BHT-stabilized 2-MeTHF).

Detailed Experimental Protocol

Protocol A: Extraction using 2-MeTHF (Recommended)

Objective: Isolate (S)-1-(3-Fluorophenyl)propan-1-amine free base from an acidic reaction mixture (e.g., HCl salt hydrolysis).

Reagents:

  • Crude Reaction Mixture (Acidic)

  • 2-Methyltetrahydrofuran (2-MeTHF)[3][4][5][6][7]

  • Sodium Hydroxide (5M NaOH)

  • Saturated NaCl (Brine)

  • Sodium Sulfate (Na₂SO₄) - Anhydrous

Step-by-Step:

  • Neutralization:

    • Cool the acidic reaction mixture to 0–5°C.

    • Slowly add 5M NaOH dropwise with vigorous stirring.

    • Checkpoint: Monitor pH. Continue until pH reaches 12.5 – 13.0 . Note: The solution may become cloudy as the free base oils out.

  • Extraction:

    • Add 2-MeTHF (1.0 volume equivalent to aqueous layer).

    • Stir vigorously for 10 minutes. (Do not just shake; equilibrium requires contact time).

    • Allow layers to separate. The top layer is the organic phase containing your product.

    • Repeat extraction 2x with fresh 2-MeTHF.

  • Washing:

    • Combine organic layers.

    • Wash once with 0.5 volume of Brine. This removes trapped water and inorganic salts.

  • Drying & Concentration:

    • Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

    • Filter off the solid.

    • Concentrate under reduced pressure (Rotavap).

    • Technical Advantage: 2-MeTHF forms an azeotrope with water (Boiling Point 71°C, ~10% water). As you evaporate the solvent, it pulls residual water out, often eliminating the need for extensive desiccant drying.

  • Yield Check:

    • Weigh the resulting oil.

    • Perform chiral HPLC to verify ee (enantiomeric excess) remains unchanged.

Visual Logic & Decision Pathways

Figure 1: Solvent Selection Logic Gate

Caption: Decision tree for selecting the optimal solvent based on chemical compatibility and process constraints.

SolventSelection Start Start: Select Extraction Solvent CheckAmine Is the target a Primary Amine? Start->CheckAmine KetoneCheck Avoid Ketones (Acetone, MEK) RISK: Imine Formation CheckAmine->KetoneCheck Yes EsterCheck Is heat or long storage required? KetoneCheck->EsterCheck AvoidEsters Avoid Esters (EtOAc) RISK: Amide Formation EsterCheck->AvoidEsters Yes GreenCheck Is 'Green/Sustainable' required? EsterCheck->GreenCheck No AvoidEsters->GreenCheck WaterSep Is water separation difficult (Emulsion risk)? GreenCheck->WaterSep Yes UseDCM USE: DCM (Only if strict legacy req) GreenCheck->UseDCM No Use2MeTHF USE: 2-MeTHF (Bio-based, Easy Drying) WaterSep->Use2MeTHF No (Standard) UseCPME USE: CPME (Hydrophobic, Stable) WaterSep->UseCPME Yes (High Emulsion Risk)

Figure 2: Extraction Phase Equilibrium

Caption: The pH-dependent "switch" mechanism for isolating the lipophilic free base from the aqueous salt.

ExtractionPhase Acidic Acidic Phase (pH < 9) Target: R-NH3+ (Salt) Soluble in: WATER BaseAdd Add NaOH (Target pH > 12) Acidic->BaseAdd Basic Basic Phase (pH > 12) Target: R-NH2 (Free Base) Soluble in: ORGANIC BaseAdd->Basic Deprotonation Solvent Add 2-MeTHF Basic->Solvent Separation Phase Separation Solvent->Separation OrganicLayer Top Layer (Organic) Contains: (S)-Amine Separation->OrganicLayer AqueousLayer Bottom Layer (Aqueous) Contains: Na+ Cl- OH- Separation->AqueousLayer

Frequently Asked Questions (FAQs)

Q: Can I use Dichloromethane (DCM) if I don't have 2-MeTHF? A: Technically, yes. DCM is an excellent solvent for this extraction. However, it is a suspected carcinogen and regulated under REACH. If you must use it, ensure adequate ventilation. Note that DCM is denser than water (bottom layer), whereas 2-MeTHF and CPME are less dense (top layer).

Q: Why did my product turn into a solid white precipitate inside the organic layer? A: You likely formed a carbamate species by exposing the free amine to atmospheric CO₂. Primary amines are avid CO₂ scavengers.

  • Fix: Always blanket your extraction and storage vessels with Nitrogen or Argon.

Q: Is the (S)-enantiomer stable in 2-MeTHF? A: Yes. 2-MeTHF is an ether and is chemically inert toward the amine. Unlike esters (acetylation risk) or ketones (imine risk), 2-MeTHF will not degrade your molecule.

Q: How do I remove residual 2-MeTHF? It smells distinct. A: 2-MeTHF has a higher boiling point (80°C) than THF (66°C).[7] It requires a slightly stronger vacuum or higher bath temperature on the rotavap. However, because it forms a low-boiling azeotrope with water, traces of water actually help speed up the removal of the solvent.

References

  • Pfizer Inc. (2016).[8] Pfizer Solvent Selection Guide. Green Chemistry.

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[6][7] ChemSusChem.

  • Watanabe, K. (2013). Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Organic Synthesis. Zeon Corporation Technical Report.

  • Henderson, R. K., et al. (2011). Expanding GSK's Solvent Selection Guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Reference for LogP/pKa principles).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of (S)-1-(3-Fluorophenyl)propan-1-amine

In the landscape of modern drug discovery and development, the precise structural elucidation of chiral molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cor...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of chiral molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose, offering detailed insights into molecular structure, connectivity, and stereochemistry. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of (S)-1-(3-Fluorophenyl)propan-1-amine, a chiral amine of interest in pharmaceutical synthesis. Through a comparative approach with structurally related analogs, we will dissect the nuances of its ¹H NMR spectrum, offering a robust framework for researchers and scientists in the field.

The Structural Significance of (S)-1-(3-Fluorophenyl)propan-1-amine and the Role of ¹H NMR

(S)-1-(3-Fluorophenyl)propan-1-amine is a chiral primary amine featuring a stereocenter at the carbon adjacent to the amino group. The presence of a fluorine atom on the phenyl ring introduces an additional layer of complexity and interest, as fluorine substitution is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Accurate characterization of such molecules is crucial, and ¹H NMR spectroscopy provides a powerful, non-destructive method to confirm its identity and purity.[2]

The ¹H NMR spectrum of a molecule provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[3] Each of these parameters offers specific clues about the electronic environment and connectivity of the protons within the molecule.

Predicted ¹H NMR Spectrum of (S)-1-(3-Fluorophenyl)propan-1-amine

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-Ar6.90 - 7.30m4H-
H-1~4.15t1H~6.8
NH₂~1.50br s2H-
H-2~1.75m2H-
H-3~0.90t3H~7.4

A Comparative Analysis with Structurally Related Amines

To substantiate our predicted spectrum and provide a richer context for interpretation, we will compare it with the known ¹H NMR data of three key analogs: 1-phenylpropan-1-amine, 1-phenylethanamine, and 3-(4-fluorophenyl)propan-1-amine.

¹H NMR Data for Comparative Analysis:

CompoundH-Ar (ppm)H-1 (ppm)NH₂ (ppm)Other Aliphatic (ppm)
(S)-1-(3-Fluorophenyl)propan-1-amine (Predicted) 6.90 - 7.30 ~4.15 ~1.50 H-2: ~1.75, H-3: ~0.90
1-Phenylpropan-1-amine[4][5]7.20 - 7.40~3.85~1.45H-2: ~1.70, H-3: ~0.90
(S)-1-Phenylethanamine[6][7][8]7.20 - 7.40~4.10 (q)~1.50CH₃: ~1.40 (d)
3-(4-Fluorophenyl)propan-1-amine[9]6.95 - 7.15-~1.20H-α: ~2.70, H-β: ~1.80, H-γ: ~2.60
Aromatic Region (δ 6.90 - 7.30 ppm)

The aromatic protons of (S)-1-(3-Fluorophenyl)propan-1-amine are expected to appear as a complex multiplet in the region of 6.90 to 7.30 ppm. The fluorine atom at the meta position will influence the chemical shifts of the adjacent aromatic protons through both inductive and mesomeric effects. Fluorine, being highly electronegative, generally exerts a deshielding effect.[10] The coupling of protons to the fluorine atom (H-F coupling) will further complicate the splitting pattern.

  • Comparison: In the unsubstituted 1-phenylpropan-1-amine and 1-phenylethanamine, the aromatic protons typically appear as a multiplet between 7.20 and 7.40 ppm. The predicted upfield shift for some of the aromatic protons in the fluorinated compound is consistent with the electronic effects of the fluorine substituent.

Benzylic Proton (H-1, δ ~4.15 ppm)

The proton at the chiral center (H-1), being adjacent to both the phenyl ring and the nitrogen atom, is significantly deshielded and is predicted to resonate at approximately 4.15 ppm. Its multiplicity will be a triplet due to coupling with the two adjacent methylene protons (H-2).

  • Comparison: This is a slightly downfield shift compared to the benzylic proton of 1-phenylpropan-1-amine (~3.85 ppm), which can be attributed to the electron-withdrawing effect of the fluorine on the phenyl ring. The chemical shift is comparable to that of 1-phenylethanamine (~4.10 ppm).

Amine Protons (NH₂, δ ~1.50 ppm)

The protons of the primary amine group typically appear as a broad singlet around 1.50 ppm.[2][11][12] The broadness of this signal is due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or other protic species. This signal will disappear upon the addition of D₂O, a useful diagnostic test for exchangeable protons.[2]

  • Comparison: The chemical shift of the amine protons is consistent across the compared compounds, highlighting that its electronic environment is less affected by substitution on the phenyl ring.

Propyl Chain Protons (H-2, δ ~1.75 ppm and H-3, δ ~0.90 ppm)

The methylene protons (H-2) adjacent to the chiral center are diastereotopic and will appear as a multiplet around 1.75 ppm. The terminal methyl protons (H-3) will be a triplet at approximately 0.90 ppm due to coupling with the H-2 protons.

  • Comparison: These chemical shifts are very similar to those observed for 1-phenylpropan-1-amine, indicating that the fluorine substitution on the phenyl ring has a negligible effect on the protons further down the alkyl chain.

Experimental Protocol for High-Quality ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of (S)-1-(3-Fluorophenyl)propan-1-amine, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good dissolving power for many organic compounds and its single deuterium signal that does not interfere with the analyte's signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Visualizing Molecular Connectivity and Experimental Workflow

To better understand the relationships between the protons and the experimental process, the following diagrams are provided.

Caption: Spin-spin coupling network in (S)-1-(3-Fluorophenyl)propan-1-amine.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Weigh Sample b Dissolve in CDCl₃ with TMS a->b c Transfer to NMR Tube b->c d Instrument Tuning & Shimming c->d e Acquire ¹H Spectrum d->e f Fourier Transform e->f g Phasing & Calibration f->g h Integration & Interpretation g->h

Caption: Workflow for ¹H NMR data acquisition and analysis.

Conclusion

The ¹H NMR spectrum of (S)-1-(3-Fluorophenyl)propan-1-amine, though predicted in this guide, is expected to exhibit distinct features that are readily interpretable through a systematic and comparative approach. The fluorine substituent on the phenyl ring primarily influences the chemical shifts of the aromatic and benzylic protons, while the signals for the propyl chain and amine protons remain largely consistent with those of its non-fluorinated analog. By following the detailed experimental protocol and utilizing the comparative data provided, researchers can confidently identify and characterize this and similar chiral amines, ensuring the integrity and quality of their work in drug development and organic synthesis.

References

  • Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ. (n.d.). Elsevier.
  • Parker, D., & Taylor, R. J. (n.d.). Direct 1H NMR assay of the enantiomeric composition of amines and β-amino alcohols using o-acetyl mandelic acid as a chiral solvating agent. Scilit. Retrieved February 15, 2026, from [Link]

  • Latypov, S. K., Seco, J. M., Quinoa, E., & Riguera, R. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 61(24), 8569–8577. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). Nature Protocols. Retrieved February 15, 2026, from [Link]

  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025, August 9). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Amines. (n.d.). University of Calgary. Retrieved February 15, 2026, from [Link]

  • Spectroscopy of Amines. (2020, February 7). Oregon State University. Retrieved February 15, 2026, from [Link]

  • 1H NMR Spectroscopy. (n.d.). Retrieved February 15, 2026, from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved February 15, 2026, from [Link]

  • 500 MHz 1 H NMR spectra of 117.89 mM ( R/S )-1-phenylethylamine, with... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • 1-Phenethylamine, (-)-. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Supplementary Data. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • 1-Phenylpropan-1-amine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Supplementary Information Electronically Tuneable Orthometalated RuII-NHC Complexes as Efficient Catalysts for the CC and CN Bond Formations via Borrowing Hydrogen Strategy. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). MDPI. Retrieved February 15, 2026, from [Link]

  • The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. (2007, July 19). Modgraph. Retrieved February 15, 2026, from [Link]

  • Figure S8. NMR of 1 H spectrum of 1-phenyl-1-propanone (1a), in CDCl3... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved February 15, 2026, from [Link]

  • Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Asia. Retrieved February 15, 2026, from [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Wiley Online Library. Retrieved February 15, 2026, from [Link]

  • 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (2022, February 23). Comptes Rendus Chimie. Retrieved February 15, 2026, from [Link]

  • Fluorine NMR. (n.d.). University of California, Santa Barbara. Retrieved February 15, 2026, from [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection. (2020, February 14). University of Wisconsin-Madison. Retrieved February 15, 2026, from [Link]

  • propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. (n.d.). Doc Brown's Chemistry. Retrieved February 15, 2026, from [Link]

  • Fluorine NMR study of proline-rich sequences using fluoroprolines. (n.d.). Retrieved February 15, 2026, from [Link]

  • Fluorine NMR study of proline-rich sequences using fluoroprolines. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • 3-(4-Fluorophenyl)propan-1-amine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating (S) and (R) Enantiomers of 1-(3-fluorophenyl)propan-1-amine

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety.[1][2] The enantiomers of a chiral drug can exhib...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety.[1][2] The enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[2][3][4] This guide provides an in-depth comparison of analytical techniques for differentiating the (S) and (R) enantiomers of 1-(3-fluorophenyl)propan-1-amine, a key chiral building block in the synthesis of various pharmaceutical agents.

The presence of a fluorine atom in the meta-position of the phenyl ring can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, making precise enantiomeric characterization essential.[5] We will explore the causality behind experimental choices and provide field-proven insights into four primary analytical methodologies: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), and X-ray Crystallography.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers due to its robustness, sensitivity, and broad applicability.[6][7][8] The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[9]

Causality of Experimental Choices

The selection of the CSP is the most critical parameter in developing a successful chiral HPLC method. For primary amines like 1-(3-fluorophenyl)propan-1-amine, several types of CSPs have proven effective:

  • Polysaccharide-based CSPs: These are broadly selective and can separate a wide range of chiral compounds, including primary amines.[10] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide derivative.

  • Crown Ether-based CSPs: Specifically designed for the separation of primary amines, these CSPs utilize the formation of host-guest complexes.[9][11] The chiral crown ether cavity selectively binds one enantiomer more strongly than the other.

  • Cyclofructan-based CSPs: These have also demonstrated high success rates in separating primary amines, particularly in polar organic mode.[10]

The choice of mobile phase is equally crucial. In normal-phase chromatography, a mixture of a nonpolar solvent (e.g., heptane) and a polar modifier (e.g., an alcohol) is used. In reversed-phase chromatography, an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) are employed. Mobile phase additives, such as acids or bases, can significantly impact peak shape and resolution by suppressing unwanted interactions with residual silanols on the silica support.[10]

Experimental Protocol: Chiral HPLC of 1-(3-fluorophenyl)propan-1-amine

Objective: To separate and quantify the (S) and (R) enantiomers of 1-(3-fluorophenyl)propan-1-amine.

Materials:

  • Racemic 1-(3-fluorophenyl)propan-1-amine standard

  • (S)-1-(3-fluorophenyl)propan-1-amine and (R)-1-(3-fluorophenyl)propan-1-amine reference standards

  • Chiral HPLC column (e.g., Chiralpak® IA, IB, IC, ID, IE, or IF; Larihc® CF6-P)[10]

  • HPLC-grade heptane, isopropanol, acetonitrile, methanol, and any necessary additives (e.g., trifluoroacetic acid, diethylamine)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Column Selection and Equilibration: Select a suitable chiral column. Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.

  • Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's recommendations or a validated method. For example, a mobile phase of heptane/isopropanol (90:10, v/v) with 0.1% diethylamine can be effective for polysaccharide-based columns in normal phase mode.

  • Sample Preparation: Dissolve the racemic standard and individual enantiomer reference standards in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of each sample onto the column.

  • Data Acquisition and Analysis: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm). Determine the retention times for each enantiomer from the chromatograms of the reference standards. Calculate the resolution between the two enantiomeric peaks in the racemic sample chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Data Presentation:

ParameterValue
Column[Specify Column Used]
Mobile Phase[Specify Composition]
Flow Rate[Specify Flow Rate]
Detection Wavelength[Specify Wavelength]
Retention Time (R-enantiomer)[Specify Time]
Retention Time (S-enantiomer)[Specify Time]
Resolution (Rs)[Specify Value]
Enantiomeric Excess (% ee)[Specify Value]

Visualization of Workflow:

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Column Column Equilibration Injection Injection Column->Injection MobilePhase Mobile Phase Preparation MobilePhase->Injection Sample Sample Preparation Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Analysis Peak Integration & Analysis Chromatogram->Analysis Report Report Generation Analysis->Report NMR_Principle cluster_enantiomers Enantiomers cluster_complexes Diastereomeric Complexes cluster_spectra NMR Spectra R_Amine (R)-Amine R_Complex (R)-Amine : CSA R_Amine->R_Complex + CSA Single_Peak Single Peak (Achiral Environment) S_Amine (S)-Amine S_Complex (S)-Amine : CSA S_Amine->S_Complex + CSA CSA Chiral Solvating Agent (CSA) Split_Peaks Split Peaks (Chiral Environment) R_Complex->Split_Peaks Distinct δ S_Complex->Split_Peaks Distinct δ

Caption: Principle of enantiomer differentiation by NMR using a CSA.

Vibrational Circular Dichroism (VCD): A Chiroptical Approach

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. [12]The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration. [12]

Causality of Experimental Choices

VCD is particularly powerful because the experimental spectrum can be compared to a theoretically calculated spectrum for a known absolute configuration. By matching the experimental and calculated spectra, the absolute configuration of the analyte can be unambiguously determined. [12]This requires quantum mechanical calculations, often using Density Functional Theory (DFT), to predict the VCD spectrum for one of the enantiomers.

The choice of solvent is important to minimize interfering absorptions in the IR region of interest. The concentration of the sample should be optimized to obtain a good signal-to-noise ratio without causing saturation of the absorption bands.

Experimental Protocol: Absolute Configuration Determination by VCD

Objective: To determine the absolute configuration of an enantiomerically enriched sample of 1-(3-fluorophenyl)propan-1-amine.

Materials:

  • Enantiomerically enriched sample of 1-(3-fluorophenyl)propan-1-amine

  • Suitable solvent (e.g., CDCl₃)

  • IR sample cell with appropriate path length

Instrumentation:

  • VCD spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of the amine in the chosen solvent at an appropriate concentration.

  • VCD Spectrum Acquisition: Record the VCD spectrum of the sample.

  • Quantum Mechanical Calculations: Perform ab initio calculations (e.g., using DFT) to predict the VCD spectrum for one of the enantiomers (e.g., the (S)-enantiomer).

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in terms of the signs and relative intensities of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.

Data Presentation:

Wavenumber (cm⁻¹)Experimental VCD Intensity (ΔA)Calculated VCD Intensity (ΔA) for (S)-enantiomer
[e.g., 1600][+/- value][+/- value]
[e.g., 1500][+/- value][+/- value]
[e.g., 1400][+/- value][+/- value]

Visualization of Principle:

VCD_Principle cluster_experiment Experimental cluster_theory Theoretical Sample Chiral Sample VCD_Spec VCD Spectrometer Sample->VCD_Spec Exp_Spectrum Experimental VCD Spectrum VCD_Spec->Exp_Spectrum Comparison Spectral Comparison Exp_Spectrum->Comparison S_Model (S)-Enantiomer Model DFT_Calc DFT Calculation S_Model->DFT_Calc Calc_Spectrum Calculated VCD Spectrum DFT_Calc->Calc_Spectrum Calc_Spectrum->Comparison Result Absolute Configuration Determined Comparison->Result

Caption: Workflow for absolute configuration determination using VCD.

X-ray Crystallography: The Definitive Answer

X-ray crystallography is considered the gold standard for determining the absolute configuration of a chiral molecule. [13][14]By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the electron density can be generated, revealing the precise spatial arrangement of all atoms. [15]

Causality of Experimental Choices

The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the enantiomerically pure compound or a salt thereof with a known chiral counter-ion. [13]To determine the absolute configuration from the diffraction data, the phenomenon of anomalous dispersion is utilized. [14]This effect is more pronounced for heavier atoms, so if the molecule does not contain an atom heavier than oxygen, it may be necessary to derivatize it or co-crystallize it with a molecule that does. [13]The Flack parameter, derived from the diffraction data, is a key indicator of the correctness of the assigned absolute configuration, with a value close to zero for the correct assignment. [16]

Experimental Protocol: X-ray Crystallography

Objective: To definitively determine the absolute configuration of 1-(3-fluorophenyl)propan-1-amine.

Materials:

  • Enantiomerically pure sample of 1-(3-fluorophenyl)propan-1-amine

  • Suitable solvents for crystallization

Instrumentation:

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystallization: Grow single crystals of the enantiomerically pure amine, or a suitable salt (e.g., with tartaric acid).

  • Crystal Mounting and Data Collection: Mount a suitable crystal on the diffractometer and collect the X-ray diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using appropriate software. Refine the structural model against the experimental data.

  • Absolute Configuration Determination: Determine the absolute configuration using anomalous dispersion effects, often assessed by the Flack parameter. [16] Data Presentation:

ParameterValue
Crystal System[e.g., Monoclinic]
Space Group[e.g., P2₁]
Flack Parameter[Value close to 0]
Assigned Absolute Configuration(R) or (S)

Visualization of Logic:

XRay_Logic Single_Crystal High-Quality Single Crystal Diffractometer X-ray Diffraction Single_Crystal->Diffractometer Diff_Pattern Diffraction Pattern Diffractometer->Diff_Pattern Anomalous_Dispersion Anomalous Dispersion Analysis (Flack Parameter) Diff_Pattern->Anomalous_Dispersion Absolute_Structure 3D Atomic Arrangement (Absolute Configuration) Anomalous_Dispersion->Absolute_Structure

Caption: Logical flow for determining absolute configuration via X-ray crystallography.

Conclusion and Recommendations

The choice of analytical technique for differentiating the enantiomers of 1-(3-fluorophenyl)propan-1-amine depends on the specific research or development goal.

  • For routine quality control and enantiomeric purity assessment, Chiral HPLC is the method of choice due to its high throughput, accuracy, and robustness.

  • For a rapid determination of enantiomeric excess without the need for chromatographic separation, NMR spectroscopy with chiral solvating or derivatizing agents is highly effective. Mosher's method further offers the advantage of potentially determining the absolute configuration.

  • When the absolute configuration needs to be determined for a sample in solution, Vibrational Circular Dichroism provides a powerful and reliable method through the comparison of experimental and computationally predicted spectra.

  • For an unambiguous and definitive determination of the absolute configuration, X-ray Crystallography remains the ultimate arbiter, provided that suitable single crystals can be obtained.

In a comprehensive drug development program, these techniques are often used in a complementary fashion. Chiral HPLC is used for routine analysis, while NMR, VCD, and X-ray crystallography are employed for initial structural elucidation and definitive stereochemical assignment.

References

  • Wenzel, T. J., & Wilcox, J. D. (2008). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 20(3-4), 356-364. [Link]

  • Wenzel, T. J., et al. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Tetrahedron: Asymmetry, 23(6-7), 481-488. [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26235-26243. [Link]

  • Chiralpedia. (n.d.). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. Semantic Scholar. [Link]

  • Li, H., et al. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(17), 10556-10562. [Link]

  • Wikipedia. (n.d.). Absolute configuration. [Link]

  • Wikipedia. (n.d.). Mosher's acid. [Link]

  • James, T. D. K., et al. (2016). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. The Journal of Organic Chemistry, 81(17), 7630-7635. [Link]

  • ChemEurope.com. (n.d.). Chiral derivitizing agents. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

  • Columnex. (n.d.). Chiral HPLC and SFC Columns. [Link]

  • Allen, D. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 698. [Link]

  • Li, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4153-4160. [Link]

  • ResearchGate. (n.d.). Chiral stationary phases for HPLC. [Link]

  • Gergely, A., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1363, 196-204. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). CHIMIA International Journal for Chemistry, 62(4), 267-270. [Link]

  • Ye, L., et al. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega, 8(24), 21657-21666. [Link]

  • Wolf, C. (2008). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. Georgetown University. [Link]

  • Chromatography Today. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]

  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(18), 5225-5232. [Link]

  • Jo, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 180-189. [Link]

  • Zhang, Y., et al. (2015). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Molecules, 20(11), 20562-20573. [Link]

  • Fossey, J. S., et al. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. Journal of Chemical Education, 93(8), 1429-1432. [Link]

  • ChemRxiv. (2022). Synthesis of heterocyclic analogues of Mosher's acid. [Link]

  • Lassen, P. R. (2006). Structural characterization of chiral molecules using vibrational circular dichroism spectroscopy. Technical University of Denmark. [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. [Link]

  • van der Veen, M. A., et al. (2021). Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. Chemical Science, 12(19), 6666-6673. [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). [Link]

  • University of Leeds. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 859-875. [Link]

  • LibreTexts Chemistry. (2022). 5.5: Simple Organic Enantiomers- R and S configurations. [Link]

  • LibreTexts Chemistry. (2014). 5.7: Naming Enantiomers by the R,S System. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. [Link]

  • The Royal Society of Chemistry. (2019). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. [Link]

  • ResearchGate. (n.d.). a) Chemical structure of the enantiomers (R, R‐1 and S, S‐1). [Link]

  • Ghislieri, D., & Hauer, B. (2014). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemCatChem, 6(3), 694-703. [Link]

  • Maciej, K., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules, 27(24), 8993. [Link]

  • Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]

  • Chemistry Steps. (2025). How to Determine the R and S Configuration. [Link]

  • Master Organic Chemistry. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. [Link]

  • Chiralpedia. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. [Link]

  • The Royal Society of Chemistry. (2014). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • McConathy, J., & Owens, M. J. (2003). The Significance of Chirality in Drug Design and Development. The Journal of Clinical Psychiatry, 64(Suppl 10), 5-9. [Link]

  • Patsnap Synapse. (2025). What is the application of stereochemistry in drug design? [Link]

  • Ferreira, L. G., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(11), 3187. [Link]

  • ResearchGate. (2016). A Novel Route to (R)-2-(3-Chlorophenyl)propan-1-amine, a Key Intermediate for the Synthesis of Lorcaserin. [Link]

Sources

Validation

Comparative Guide: FTIR Fingerprinting of (S)-1-(3-Fluorophenyl)propan-1-amine

Executive Summary: The Spectroscopic Signature In the development of chiral pharmaceutical intermediates, (S)-1-(3-Fluorophenyl)propan-1-amine represents a critical building block. Its structural integrity—specifically t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectroscopic Signature

In the development of chiral pharmaceutical intermediates, (S)-1-(3-Fluorophenyl)propan-1-amine represents a critical building block. Its structural integrity—specifically the meta-fluorine substitution and the chiral benzylic amine moiety—defines its reactivity and biological profile.

While NMR remains the gold standard for structural elucidation and Chiral HPLC for enantiomeric excess (ee), Fourier Transform Infrared Spectroscopy (FTIR) is the superior tool for rapid identity verification and polymorph screening in a QC environment. This guide objectively compares the FTIR performance of the target compound against its racemic and regioisomeric alternatives, establishing a self-validating protocol for batch release.

Theoretical Framework & Band Assignment

To accurately interpret the spectrum, we must deconstruct the molecule into its vibrational vectors. The spectrum of (S)-1-(3-Fluorophenyl)propan-1-amine is dominated by three competing signal sets: the primary amine, the alkyl chain, and the meta-fluorinated aromatic ring.

Predicted Characteristic Bands

Note: Values are derived from standard spectroscopic principles for benzylic amines and fluorinated aromatics.

Functional GroupVibration ModeWavenumber (cm⁻¹)Diagnostic Value
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3300 – 3400 (Doublet)High: Confirms free base vs. salt (broadens/shifts in HCl).
Aromatic Ring C-H Stretch3000 – 3100Medium: Distinguishes from non-aromatic precursors.
Alkyl Chain C-H Stretch (sp³)2850 – 2980Low: Common to all propyl analogs.
Amine N-H Scissoring1580 – 1650Medium: Often overlaps with aromatic C=C ring modes.[1]
Aromatic Fluorine C-F Stretch1200 – 1250Critical: Strong intensity; differentiates from non-fluorinated analogs.
Meta-Substitution C-H Out-of-Plane (OOP)750 – 810 & ~690Definitive: Distinguishes from para- (800-860) and ortho- isomers.

Comparative Performance Analysis

This section evaluates the utility of FTIR in distinguishing the target product from its most common "imposters" or alternatives in a supply chain.

Scenario A: Target (S)-Enantiomer vs. Racemate

Can FTIR distinguish the pure (S)-form from the (RS)-mixture?

  • Solution Phase: No. In solution (e.g., CHCl₃), both enantiomers and the racemate exhibit identical dipole moments and vibrational frequencies.

  • Solid State (ATR/KBr): Yes (Conditional). Enantiomers often crystallize in different space groups compared to their racemic co-crystals.

    • Performance: The solid-state FTIR spectrum of the racemate typically shows sharper, shifted peaks in the "Fingerprint Region" (600–1500 cm⁻¹) due to different lattice packing forces compared to the pure (S)-enantiomer.

    • Recommendation: Use FTIR for batch consistency (fingerprint match). For quantitative enantiomeric purity, Chiral HPLC is the mandatory alternative.

Scenario B: Target (Meta) vs. Regioisomers (Para/Ortho)

Can FTIR distinguish the 3-fluoro (meta) from the 4-fluoro (para) analog?

  • Performance: Superior. FTIR outperforms low-field NMR in rapidly flagging regioisomeric errors without expensive deuterated solvents.

  • Mechanism: The substitution pattern on the benzene ring dictates the "Out-of-Plane" (OOP) C-H bending vibrations.

    • Target (Meta): Expect strong bands at 750–810 cm⁻¹ and ~690 cm⁻¹ .

    • Alternative (Para): Expect a single strong band at 800–860 cm⁻¹ ; the 690 cm⁻¹ band is often absent or weak.

Scenario C: Free Base vs. Hydrochloride Salt

Can FTIR distinguish the form?

  • Performance: Excellent.

  • Data:

    • Free Base: Sharp N-H doublet at 3300–3400 cm⁻¹.

    • HCl Salt: Broad, complex "ammonium band" spanning 2500–3000 cm⁻¹ (obscuring C-H stretches) due to -NH₃⁺ vibrations.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (ALCOA+ principles), follow this decision logic.

Diagram: Isomer & Identity Verification Logic

FTIR_Workflow Start Sample: (S)-1-(3-Fluorophenyl)propan-1-amine Prep Sample Prep: Diamond ATR (Solid) or Thin Film (Liquid) Start->Prep Check1 Check 3300-3400 cm⁻¹ Region Prep->Check1 IsSalt Broad Band 2500-3000 cm⁻¹? Check1->IsSalt ResultSalt Identify: HCl Salt Form IsSalt->ResultSalt Yes ResultBase Identify: Free Base IsSalt->ResultBase No (Sharp Doublet) Check2 Check Fingerprint (600-900 cm⁻¹) ResultSalt->Check2 ResultBase->Check2 IsMeta Peaks at ~690 & 750-810 cm⁻¹? Check2->IsMeta ResultMeta Confirm: Meta-Substitution (Target) IsMeta->ResultMeta Yes ResultPara Reject: Para/Ortho Isomer IsMeta->ResultPara No (e.g. 830 cm⁻¹ only)

Caption: Decision logic for validating salt form and regio-isomer identity via ATR-FTIR.

Step-by-Step Methodology
  • Blanking: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a background spectrum (air) at 4 cm⁻¹ resolution, 16 scans.

  • Sample Application:

    • Solid (Salt): Place ~5 mg on the crystal. Apply high pressure (clamp) to ensure contact.

    • Liquid (Base): Place 1 drop to cover the crystal active area.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Validation (System Suitability):

    • Verify the C-F stretch exists (strong band ~1200-1250 cm⁻¹). If absent, suspect non-fluorinated analog (e.g., 1-phenylpropan-1-amine).

    • Verify Benzene Overtones (1600-2000 cm⁻¹). Meta-substitution typically shows a "three-finger" pattern of weak bands, distinct from the "two-finger" pattern of para-isomers.

Summary of Alternatives Comparison

FeatureFTIR (This Method) NMR (¹H) Chiral HPLC
Isomer ID (Meta vs Para) Excellent (Distinct OOP bands)Good (Splitting patterns complex)Poor (Requires specific method dev)
Enantiomer ID (S vs R) Poor (Requires pure ref standard & solid state)Poor (Requires chiral shift reagent)Excellent (Separates peaks)
Salt vs Base Excellent (Distinct NH profiles)Fair (Shift dependent on solvent/pH)Poor (Buffer masks salt form)
Throughput High (< 2 mins/sample)Low (> 15 mins/sample)Low (> 20 mins/sample)

References

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. Distinguishing primary, secondary, and tertiary amines via N-H stretching. Link

  • Spectroscopy Online. (2016).[2] Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Detailed analysis of C-H wagging vibrations for meta (750-810 cm⁻¹) vs para isomers. Link

  • UCSC Chemistry. IR Tables: Characteristic IR Absorption Peaks of Functional Groups. Reference for C-F stretch (1000-1400 cm⁻¹) and aromatic overtones.[3] Link

  • Royal Society of Chemistry (Analyst). (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Validates the use of the 600-900 cm⁻¹ region for isomer differentiation.[4][5] Link

Sources

Comparative

Mass spectrometry fragmentation patterns of fluorinated propylamines

Publish Comparison Guide: Mass Spectrometry Profiling of Fluorinated Propylamines Executive Summary: The Isomer Challenge In drug development and forensic toxicology, fluorinated propylamines —specifically fluoroamphetam...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Profiling of Fluorinated Propylamines

Executive Summary: The Isomer Challenge

In drug development and forensic toxicology, fluorinated propylamines —specifically fluoroamphetamines (FAs) and their aliphatic analogs—represent a critical analytical challenge. The introduction of a fluorine atom is a standard medicinal chemistry strategy to block metabolic hot spots and increase lipophilicity.[1] However, this modification creates regioisomers (2-FA, 3-FA, 4-FA) that exhibit virtually identical mass spectral signatures under standard Electron Ionization (EI) conditions.

This guide compares the Standard Direct Injection Method (the "Alternative") against an Optimized Derivatization Protocol (the "Recommended Product/Method"). We demonstrate that while standard EI-MS fails to differentiate positional isomers due to dominant


-cleavage, the optimized protocol using heptafluorobutyric anhydride (HFBA) provides the necessary structural resolution.

Mechanistic Analysis: Why Standard Methods Fail

To understand the solution, we must first dissect the failure mode of standard EI-MS (70 eV).

The Alpha-Cleavage Dominance

For amines, the ionization potential of the nitrogen lone pair is significantly lower than that of C-C


-bonds. Upon electron impact, the radical cation forms at the nitrogen. This triggers 

-cleavage
, where the bond adjacent to the C-N group breaks to form a resonance-stabilized immonium ion.
  • The Blind Spot: In fluoroamphetamines (

    
    ), the fluorine atom is located on the aromatic ring.[1] The 
    
    
    
    -cleavage event separates the amine backbone (the detected ion) from the benzyl radical (the neutral loss).
  • Result: All three isomers (2-, 3-, and 4-FA) yield the same base peak at m/z 44 (

    
    ). The fluorine-containing fragment is lost as a neutral radical, rendering the mass spectrum structurally silent regarding the position of the fluorine.
    
Comparative Mechanism Visualization

The following diagram illustrates the divergent pathways between a simple fluorinated chain and the drug-class fluoroamphetamines.

FragmentationPathways cluster_0 Pathway A: Ring-Fluorinated (Fluoroamphetamines) cluster_1 Pathway B: Chain-Fluorinated (3-Fluoropropylamine) Start Molecular Ion (M+.) Ring_M [F-Ph-CH2-CH(CH3)-NH2]+. Start->Ring_M Chain_M [F-(CH2)3-NH2]+. Start->Chain_M Alpha_Ring α-Cleavage Ring_M->Alpha_Ring Base_Ring Immonium Ion m/z 44 (No Fluorine) Alpha_Ring->Base_Ring Dominant Ion Neutral_Ring Neutral Loss: Fluorobenzyl Radical (Contains the F) Alpha_Ring->Neutral_Ring Alpha_Chain α-Cleavage Chain_M->Alpha_Chain Base_Chain Immonium Ion m/z 30 (CH2=NH2+) Alpha_Chain->Base_Chain Dominant Ion Neutral_Chain Neutral Loss: Fluoroethyl Radical Alpha_Chain->Neutral_Chain

Figure 1: Comparative fragmentation pathways showing how


-cleavage isolates the fluorine atom in the neutral (undetected) fragment for amphetamines, leading to loss of structural data.

The Solution: Optimized Derivatization Protocol

To prevent the loss of the fluorine signal, we must alter the fragmentation physics. By using Heptafluorobutyric Anhydride (HFBA) , we attach a heavy, electron-withdrawing group to the nitrogen.

Mechanism of Action:

  • Mass Shift: Increases molecular weight significantly, moving ions into a higher, cleaner mass range.

  • Fragmentation Redirection: The perfluoroacyl group stabilizes the molecular ion and promotes alternative cleavage pathways (e.g., McLafferty rearrangement) that may retain the aromatic ring in the charged species.

  • Chromatographic Resolution: The bulky HFBA group amplifies subtle steric differences between ortho-, meta-, and para-isomers, allowing them to be separated by retention time (

    
    ) even if their mass spectra remain similar.
    
Step-by-Step Protocol

Reagents:

  • Heptafluorobutyric Anhydride (HFBA)[2][3]

  • Ethyl Acetate (solvent)[2]

  • 50 mM Carbonate Buffer (pH 9.0)

Workflow:

  • Extraction: Add 200 µL of biological sample (plasma/urine) to 200 µL carbonate buffer. Extract with 1 mL Ethyl Acetate. Vortex (2 min) and Centrifuge (3000 rpm, 5 min).

  • Evaporation: Transfer organic layer to a clean vial. Evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization: Reconstitute residue in 50 µL Ethyl Acetate and add 50 µL HFBA .

  • Incubation: Cap vial and incubate at 70°C for 30 minutes . (Critical: Heat drives the reaction to completion for steric hindrance candidates like 2-FA).

  • Reconstitution: Evaporate excess reagent under nitrogen. Reconstitute in 100 µL Ethyl Acetate for GC-MS injection.

Comparative Performance Data

The following table contrasts the diagnostic ions observed using the standard method versus the HFBA protocol. Note the shift from non-specific low-mass ions to high-mass diagnostic markers.

FeatureStandard Direct Injection (Alternative) HFBA Derivatization (Recommended)
Molecular Ion (

)
Weak / Absent (m/z 153)Strong / Distinct (m/z 349)
Base Peak m/z 44 (Identical for all isomers)m/z 240 (Perfluoro-fragment)
Diagnostic Ions m/z 109 (F-Benzyl) - Very Low Intensitym/z 118, 91 (Stabilized Ring Fragments)
Isomer Separation Poor (Co-elution common)Excellent (

min)
Limit of Detection ~50 ng/mL~1-5 ng/mL (Reduced background)
Analytical Workflow Diagram

Workflow Sample Biological Sample (Urine/Plasma) Extract LLE Extraction (Ethyl Acetate + Buffer) Sample->Extract Dry Evaporation (N2, 40°C) Extract->Dry Deriv Derivatization Add 50µL HFBA 70°C, 30 min Dry->Deriv Critical Step GC GC Separation (Rxi-5Sil MS Column) Deriv->GC MS MS Detection (SIM Mode: m/z 240, 118, 91) GC->MS Data differentiation of 2-FA, 3-FA, 4-FA MS->Data

Figure 2: Optimized analytical workflow for the differentiation of fluorinated amine regioisomers.

References

  • Differentiation of Regioisomeric Fluoroamphetamines Source: National Institutes of Health (NIH) / PubMed [Link]

  • Comparison of Derivatization Methods (HFBA vs PFPA) for Amphetamines Source: Journal of Analytical Toxicology [Link]

  • Mass Spectral Characteristics of Phenethylamines Source: MDPI / Molecules [Link]

  • NIST Chemistry WebBook: Propylamine Fragmentation Source: National Institute of Standards and Technology (NIST) [Link]

Sources

Validation

Comparing biological activity of (S)-1-(3-Fluorophenyl)propan-1-amine vs non-fluorinated analogs

Topic: Comparative Biological Activity & Pharmacological Profiling: (S)-1-(3-Fluorophenyl)propan-1-amine vs. Non-Fluorinated Analogs Executive Summary This technical guide provides a comparative analysis of (S)-1-(3-Fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Biological Activity & Pharmacological Profiling: (S)-1-(3-Fluorophenyl)propan-1-amine vs. Non-Fluorinated Analogs

Executive Summary

This technical guide provides a comparative analysis of (S)-1-(3-Fluorophenyl)propan-1-amine (3-F-PPA) against its non-fluorinated analog, (S)-1-Phenylpropan-1-amine (PPA).[1] Targeted at drug discovery scientists, this document evaluates the impact of meta-fluorination on physicochemical properties, metabolic stability, and biological target engagement.[1][2]

While structurally isomeric to amphetamines, these


-ethylbenzylamines  represent a distinct pharmacophore.[1] The introduction of the fluorine atom at the 3-position is a strategic bioisosteric modification designed to modulate lipophilicity (

), prevent specific metabolic degradation pathways, and fine-tune electronic interactions with monoamine transporters and kinase domains.[1]

Chemical Identity & Structural Logic

It is critical to distinguish the target molecule from its regioisomers to ensure experimental validity.[1]

  • Target: (S)-1-(3-Fluorophenyl)propan-1-amine (Benzylic amine).[1]

  • Non-Fluorinated Analog: (S)-1-Phenylpropan-1-amine .[1][3]

  • Common Confusion: Often confused with 3-Fluoroamphetamine (1-(3-fluorophenyl)propan-2-amine), which carries the amine on the second carbon.[1]

Structural Visualization

ChemicalStructure cluster_0 Non-Fluorinated Analog (PPA) cluster_1 Target Molecule (3-F-PPA) PPA Ph-CH(NH2)-CH2-CH3 (S)-1-Phenylpropan-1-amine Base Scaffold F_PPA 3-F-Ph-CH(NH2)-CH2-CH3 (S)-1-(3-Fluorophenyl)propan-1-amine Fluorinated Scaffold PPA->F_PPA Bioisosteric Replacement (H → F at C3)

Figure 1: Structural relationship showing the bioisosteric modification from the base scaffold.[1]

Physicochemical Profiling

The incorporation of fluorine alters the electronic and steric landscape of the molecule.[1][2] The following data highlights the shift in key drug-like properties.

Property(S)-1-Phenylpropan-1-amine (PPA)(S)-1-(3-Fluorophenyl)propan-1-amine (3-F-PPA)Impact of Fluorination
Molecular Weight 135.21 g/mol 153.20 g/mol +18 Da (Negligible steric bulk increase)
cLogP (Lipophilicity)~1.85~2.15Increased: Enhances BBB permeability.[1]
pKa (Amine)~9.6~9.2Decreased: Electron-withdrawing F reduces basicity.[1]
TPSA 26.02 Ų26.02 ŲUnchanged (Polar surface area constant).[1]
Hammett Constant (

)
0.000.34Electronic: Strong electron-withdrawing effect.[1]

Scientific Insight: The decrease in pKa (approx.[1] 0.4 units) is significant.[1] It implies that at physiological pH (7.4), a slightly higher fraction of 3-F-PPA exists in the neutral, membrane-permeable form compared to PPA, further aiding CNS penetration.[1]

Biological Activity & Mechanism of Action[1][4]

Metabolic Stability (Microsomal Clearance)

The primary advantage of 3-F-PPA is its resistance to oxidative metabolism.[1] The non-fluorinated PPA is susceptible to aromatic hydroxylation at the 3 and 4 positions.[1]

  • PPA: Rapidly metabolized by CYP450 isoforms (CYP2D6, CYP3A4) via ring hydroxylation.[1]

  • 3-F-PPA: The C-F bond (approx. 116 kcal/mol) is metabolically inert.[1] Fluorine at the 3-position blocks metabolic attack at this site and electronically deactivates the ring, reducing the rate of para-hydroxylation (C4).[1]

Target Engagement (Monoamine Transporters)

While less potent than their amphetamine isomers,


-ethylbenzylamines modulate monoamine signaling.[1]
  • Selectivity Shift: 3-Fluoro substitution on phenethylamine scaffolds typically shifts selectivity towards the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) over the Dopamine Transporter (DAT).[1]

  • Mechanism: 3-F-PPA acts as a substrate-based releaser.[1] The electron-withdrawing fluorine reduces the cation-pi interaction strength in the transporter binding pocket, potentially accelerating release rates compared to the "stickier" non-fluorinated analog.[1]

Metabolic Pathway Diagram

Metabolism PPA Non-Fluorinated (PPA) Metabolite1 3-Hydroxy-PPA (Inactive/Excreted) PPA->Metabolite1 CYP2D6 (Major Path) Metabolite2 4-Hydroxy-PPA PPA->Metabolite2 CYP450 FPPA Fluorinated (3-F-PPA) FPPA->Metabolite1 BLOCKED (C-F Bond) Stable Unchanged Drug (Prolonged Half-Life) FPPA->Stable Metabolic Resistance

Figure 2: Metabolic blockade mechanism.[1] The C-F bond prevents hydroxylation at the 3-position, extending biological half-life.[1]

Experimental Protocols

To validate the comparative performance, the following standardized protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) difference between PPA and 3-F-PPA.
  • Preparation: Prepare 10 mM stock solutions of (S)-PPA and (S)-3-F-PPA in DMSO.

  • Incubation System:

    • Phosphate buffer (100 mM, pH 7.4).[1]

    • Rat liver microsomes (0.5 mg/mL protein).[1]

    • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Reaction:

    • Pre-incubate microsomes and test compounds (1 µM final conc) at 37°C for 5 mins.

    • Initiate with NADPH.[1]

    • Sample at

      
       min.[1]
      
  • Termination: Quench with ice-cold acetonitrile containing internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    determines
    
    
    .[1]
    • Expected Result: 3-F-PPA should exhibit a 2-3x longer half-life than PPA.[1]

Protocol B: Lipophilicity Assessment (Shake-Flask Method)

Objective: Experimentally verify the


 shift.
  • Phases: Octanol (saturated with water) and Water (saturated with octanol).[1]

  • Equilibrium: Dissolve compound in the octanol phase. Add equal volume of water phase.[1]

  • Agitation: Shake for 24 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Measure UV absorbance (approx. 260 nm) of both phases.

  • Calculation:

    
    .[1]
    
    • Validation: Ensure mass balance

      
      .[1]
      

Synthesis & Sourcing

For researchers synthesizing these scaffolds from scratch, the chiral resolution step is critical for biological activity, as the (S)-enantiomer often exhibits distinct pharmacodynamics.[1]

  • Precursor: 3-Fluorobenzaldehyde (for 3-F-PPA) vs. Benzaldehyde (for PPA).[1]

  • Reaction: Grignard addition of ethylmagnesium bromide to the corresponding N-tert-butanesulfinyl imine (Ellman's auxiliary) yields high diastereoselectivity (>98% de).[1]

  • Deprotection: Acidic hydrolysis (HCl/MeOH) yields the enantiopure amine hydrochloride.[1]

References

  • Desrosiers, J. N., et al. (2008).[1] "Preparation of Enantiomerically Enriched (1S)-1-Phenylpropan-1-amine Hydrochloride." Organic Syntheses. [1]

  • Hagenaars, N., et al. (2024).[1] "Design, Synthesis and Investigation of Biological Activity of Fluoroaryl-Substituted Derivatives." National Institutes of Health (PMC).[1][4]

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]

  • Wade, D., et al. (2019).[1] "Evaluating the effects of fluorine on biological properties and metabolic stability." European Journal of Medicinal Chemistry.

  • Chem960 Data Sheet. (2024). "1-(3-Fluorophenyl)propylamine Chemical Profile and Applications." Chem960.

Sources

Comparative

Technical Comparison of Solid-State Characteristics: Salts of (S)-1-(3-Fluorophenyl)propan-1-amine

The following guide serves as an advanced technical resource for the solid-state characterization and salt selection of (S)-1-(3-Fluorophenyl)propan-1-amine , a critical chiral building block in the synthesis of calcimim...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an advanced technical resource for the solid-state characterization and salt selection of (S)-1-(3-Fluorophenyl)propan-1-amine , a critical chiral building block in the synthesis of calcimimetics and CNS-active agents.

This guide moves beyond basic synthesis, focusing on the crystallographic engineering required to select the optimal salt form for drug development.

Executive Summary & Strategic Context

In the development of fluorinated chiral amines, the selection of the salt form dictates bioavailability, stability, and purification efficiency. For (S)-1-(3-Fluorophenyl)propan-1-amine (hereafter Compound 1-S ), the presence of the meta-fluorine atom introduces unique electronic repulsion and lipophilicity changes compared to its non-fluorinated analogues.

This guide compares three distinct salt forms—Hydrochloride (HCl) , (S)-Mandelate , and (L)-Tartrate —based on X-ray crystallographic data patterns observed in this chemical class.

Core Comparative Insights
FeatureHydrochloride (HCl) (S)-Mandelate (L)-Tartrate
Primary Utility Final Formulation (API)Chiral Resolution (Intermediate)Purification / Hydrate Formation
Crystallinity High; often needles/platesHigh; robust prismsModerate; prone to solvation
H-Bond Network Charge-assisted N-H···ClCharge-assisted N-H···O (carboxylate) + O-H···NComplex 3D network; often includes H₂O
Resolution Efficiency N/A (Achiral counterion)High (>95% de) via "handshake" motifModerate; solvent dependent

Crystallographic Characterization & Structural Motifs

The following analysis synthesizes experimental data from the fluorinated aralkyl amine class to predict and interpret the specific behavior of Compound 1-S.

A. The Hydrochloride Salt (Space Group: Typically Monoclinic )

The HCl salt is the industry standard for stability. Crystallographic analysis typically reveals a structure dominated by ionic packing.

  • Lattice Characteristics: The chloride ion acts as a spherical acceptor for three hydrogen bonds (

    
     donor).
    
  • Fluorine Effect: The meta-fluorine atom creates a "exclusion zone" in the crystal lattice due to electrostatic repulsion, often expanding the unit cell volume by 3–5% compared to the des-fluoro analogue.

  • Packing: Expect a bilayer structure where the hydrophobic fluorophenyl tails align, separated by a hydrophilic ionic layer of ammonium chlorides.

B. The (S)-Mandelate Salt (Space Group: Orthorhombic )

Mandelic acid is the "Gold Standard" for resolving 1-S.

  • The "Handshake" Motif: The success of this salt in chiral resolution drives from a specific 3-point hydrogen bonding interaction:

    • Ammonium

      
      
      
      
      
      Carboxylate
      
      
      (Strong Ionic)
    • Ammonium

      
      
      
      
      
      Carboxylate
      
      
    • Mandelate Hydroxyl

      
      
      
      
      
      Carboxylate
      
      
      (Intramolecular) or Ammonium (Intermolecular).
  • Selectivity: The rigid phenyl ring of the mandelate stacks with the 3-fluorophenyl ring of the amine (

    
     stacking), creating a highly dense, stable lattice that excludes the 
    
    
    
    -enantiomer.
C. The (L)-Tartrate Salt (Space Group: Monoclinic or )
  • Network Complexity: Tartaric acid, being a di-acid with two hydroxyls, creates a "molecular tape" structure.

  • Risk Factor: This salt form is highly susceptible to channel hydrate formation. The X-ray data often shows solvent voids if not dried aggressively.

Experimental Protocols

Protocol A: Salt Screening & Crystal Growth

Objective: Obtain single crystals suitable for XRD analysis.

  • Preparation of Free Base:

    • Dissolve commercial 1-S HCl in

      
      . Basify with 2M NaOH to pH 12.
      
    • Extract with MTBE (

      
      ). Dry over 
      
      
      
      . Evaporate to oil.
  • Screening Matrix:

    • Prepare 0.1 M solutions of 1-S free base in MeOH, EtOH, and IPA.

    • Add 1.05 eq. of acid (HCl in dioxane, (S)-Mandelic acid solid, (L)-Tartaric acid solid).

  • Vapor Diffusion (Preferred Method):

    • Place 1 mL of salt solution in an inner vial.

    • Place inner vial into a larger jar containing 5 mL of antisolvent (Hexane or

      
      ).
      
    • Seal and store at 4°C for 72 hours.

Protocol B: Chiral Resolution Efficiency Test

Objective: Quantify the "Resolution Efficiency" (S-factor) of the Mandelate salt.

  • Mix Racemic 1-(3-Fluorophenyl)propan-1-amine (1.0 g) with (S)-Mandelic acid (0.5 eq) in EtOH (10 mL).

  • Heat to reflux until clear; cool slowly to 25°C over 6 hours.

  • Filter precipitate.

  • Analysis: Liberate base and analyze via Chiral HPLC (Chiralcel OD-H, Hexane:IPA 90:10).

Visualization of Structural Logic

The following diagrams illustrate the decision logic for salt selection and the molecular interactions driving the stability of the Mandelate salt.

Diagram 1: Salt Selection Decision Tree

SaltSelection Start Start: (S)-1-(3-Fluorophenyl)propan-1-amine Goal Define Goal Start->Goal Resolution Chiral Resolution (Purify Enantiomer) Goal->Resolution Need >99% ee Bioavailability Drug Formulation (Final Dosage) Goal->Bioavailability Need Solubility Structure Structural Study (X-Ray) Goal->Structure Need Single Crystal Mandelate (S)-Mandelate Salt High Selectivity (Pi-Stacking) Resolution->Mandelate Best Packing HCl HCl Salt High MP, Biocompatible Bioavailability->HCl Standard Structure->Mandelate Prisms Tartrate Tartrate Salt Forms Hydrates, Complex Network Structure->Tartrate Needles

Caption: Decision matrix for selecting the appropriate salt form based on the research objective (Resolution vs. Formulation).

Diagram 2: The "Handshake" Interaction (Mandelate)

Interaction cluster_lattice Crystal Lattice Stability Factors Amine Amine (S-Isomer) (Donor) Acid Mandelic Acid (Acceptor) Amine->Acid Ionic H-Bond (N-H...O) Amine->Acid Secondary H-Bond Fluorine 3-Fluoro Group Phenyl Mandelic Phenyl Fluorine->Phenyl Pi-Stacking / Electronic Repulsion

Caption: Schematic of the intermolecular forces stabilizing the (S)-Mandelate diastereomeric salt, critical for chiral resolution.

Comparative Data Table: Physicochemical Properties

Note: Data ranges are representative of the fluorinated phenylpropylamine class.

PropertyHCl Salt(S)-Mandelate Salt(L)-Tartrate Salt
Melting Point (°C) 155 – 165135 – 145110 – 125 (dec)
Hygroscopicity Moderate (deliquescent >70% RH)Low (Non-hygroscopic)High (Often forms hydrates)
Solubility (Water) > 50 mg/mL< 5 mg/mL> 20 mg/mL
Solubility (EtOH) SolubleSparingly Soluble (Ideal for cryst.)Soluble
Space Group

(Monoclinic)

(Orthorhombic)

(Monoclinic)
Resolution Yield N/AHigh (40-45% of theory) Moderate (30%)

References

  • Sigma-Aldrich. (S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride Product Specification. Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for salt screening protocols).
  • Saigo, K., et al. (1998). "Optical Resolution of alpha-Ethylbenzylamine Derivatives". Bulletin of the Chemical Society of Japan. (Primary literature on resolution of alpha-ethylbenzylamines).
  • Cambridge Crystallographic Data Centre (CCDC). Search for Fluorinated Phenethylamines. Link (Database for verifying specific lattice parameters).

Validation

Technical Guide: Determination of Absolute Configuration of 1-(3-fluorophenyl)propan-1-amine

Executive Summary The determination of the absolute configuration of 1-(3-fluorophenyl)propan-1-amine (3-FPPA) is a critical step in the development of monoamine reuptake inhibitors and chiral building blocks. As a fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of the absolute configuration of 1-(3-fluorophenyl)propan-1-amine (3-FPPA) is a critical step in the development of monoamine reuptake inhibitors and chiral building blocks. As a fluorinated analog of amphetamine-class compounds, the specific enantiomer (


 or 

) dictates pharmacological potency and metabolic stability.

This guide objectively compares and details three methodologies for configuration assignment:

  • NMR Spectroscopy (Mosher's Method): The preferred analytical approach, leveraging the

    
    F nucleus for high-resolution discrimination.
    
  • Enzymatic Kinetic Resolution (Biocatalysis): A preparative method that assigns configuration based on established enzyme selectivity rules (Kazlauskas Rule).

  • X-Ray Crystallography: The absolute standard, requiring derivatization to solid salts.

Comparative Analysis of Methodologies

The following decision matrix compares the three primary methods based on experimental requirements and output reliability.

FeatureMethod A:

F/

H NMR (Mosher)
Method B: Enzymatic Resolution (CAL-B) Method C: X-Ray Crystallography
Primary Utility Analytical Assignment (Rapid)Preparative Separation (Scale-up)Absolute Validation (Gold Standard)
Sample Required < 10 mg> 100 mg (scalable to kg)Single Crystal (requires salt formation)
Time to Result 4–8 Hours24–48 HoursDays to Weeks (crystal growth)
Destructive? No (Derivatization reversible)No (Resolves into Amide/Amine)Non-destructive
Reliability High (Double validation via

H &

F)
High (Based on empirical rule)Absolute (Unambiguous)
Cost Low (Reagents)Low (Enzymes are reusable)High (Equipment/Service)

Method A: NMR Spectroscopy (Mosher's Method)

This is the most efficient method for ab initio determination of the absolute configuration of 3-FPPA. By derivatizing the amine with a chiral auxiliary—


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA)—we create diastereomeric amides.
The Mechanism: Anisotropic Shielding

The MTPA auxiliary creates a magnetic anisotropy (shielding cone) due to its phenyl ring. In the preferred conformation, the MTPA phenyl ring shields substituents on one side of the chiral center relative to the other.[1]

  • Unique Advantage for 3-FPPA: The substrate contains a fluorine atom on the aromatic ring. The chemical shift difference (

    
    ) in 
    
    
    
    F NMR is often larger and cleaner than in
    
    
    H NMR, providing a "double check" mechanism.
Experimental Protocol

Reagents:

  • Substrate: Racemic or Enantioenriched 1-(3-fluorophenyl)propan-1-amine.

  • Reagents:

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl.
  • Solvent: Pyridine-

    
     or CDCl
    
    
    
    with pyridine scavenger.

Step-by-Step Workflow:

  • Derivatization (Parallel Reactions):

    • Vial 1: Mix 5 mg amine + 10 µL

      
      -MTPA-Cl + 0.5 mL Pyridine-
      
      
      
      .
    • Vial 2: Mix 5 mg amine + 10 µL

      
      -MTPA-Cl + 0.5 mL Pyridine-
      
      
      
      .
    • Note: Shake for 10 minutes. Reaction is instantaneous for primary amines.

  • NMR Acquisition:

    • Acquire

      
      H NMR and 
      
      
      
      F NMR for both samples.
  • Data Analysis (

    
     Calculation): 
    
    • Calculate

      
      .[2]
      
    • Crucial: Note that

      
      -MTPA-Cl yields the 
      
      
      
      -Mosher configuration at the acid center due to CIP priority changes, but standard notation often refers to the reagent used. Ensure you follow the Mosher Model strictly:
      • Assign protons/fluorines to the Left (

        
        ) or Right (
        
        
        
        ) of the plane.
      • 
        : Substituent is on the side unshielded by the phenyl group in the 
        
        
        
        -derivative.
      • 
        : Substituent is shielded.
        
Visualization of Mosher's Model

MosherModel Substrate 1-(3-fluorophenyl)propan-1-amine Rxn React with (R)- and (S)-MTPA-Cl Substrate->Rxn Analysis Analyze Chemical Shifts (δ) Rxn->Analysis DeltaCalc Calculate Δδ = δ(S-MTPA) - δ(R-MTPA) Analysis->DeltaCalc Result_Pos Δδ > 0 (Protons/F on Right Side) DeltaCalc->Result_Pos Shielding Analysis Result_Neg Δδ < 0 (Protons/F on Left Side) DeltaCalc->Result_Neg Config Assign Absolute Configuration (R or S) Result_Pos->Config Result_Neg->Config

Figure 1: Logic flow for assigning configuration using Mosher's Method. The sign of the chemical shift difference maps the spatial arrangement of the ethyl vs. aryl groups.

Method B: Enzymatic Kinetic Resolution (Biocatalysis)

This method serves a dual purpose: it resolves the racemate into pure enantiomers and assigns configuration based on the high predictability of Lipase B from Candida antarctica (CAL-B).

The Kazlauskas Rule

For primary amines, CAL-B follows the Kazlauskas Rule , which predicts that the enzyme preferentially acylates the enantiomer where the stereocenter fits the active site such that the "Medium" group (Ethyl) and "Large" group (3-F-Phenyl) align with specific hydrophobic pockets.

  • Prediction: CAL-B selectively acylates the (

    
    )-enantiomer  of 1-arylalkylamines.
    
  • Result:

    • Product: (

      
      )-N-(1-(3-fluorophenyl)propyl)acetamide (High ee).
      
    • Remaining Substrate: (

      
      )-1-(3-fluorophenyl)propan-1-amine (High ee).
      
Experimental Protocol

Reagents:

  • Catalyst: Novozym 435 (Immobilized CAL-B).

  • Acyl Donor: Ethyl Acetate (also acts as solvent) or Isopropyl Acetate.

  • Temperature: 30–40 °C.

Step-by-Step Workflow:

  • Setup: Dissolve 100 mg of racemic amine in 5 mL of Ethyl Acetate.

  • Initiation: Add 20 mg of Novozym 435. Incubate in an orbital shaker (200 rpm) at 35 °C.

  • Monitoring: Monitor conversion by HPLC (Chiralcel OD-H or AD-H column).

  • Termination: Stop reaction at 50% conversion (typically 24–48 hours). Filter off the enzyme.

  • Separation: Acid-base extraction.

    • The unreacted (

      
      )-amine  is basic (extract into aqueous HCl).
      
    • The formed (

      
      )-amide  is neutral (remains in organic layer).
      
  • Verification: Measure Optical Rotation (

    
    ) of the isolated amine and compare with literature values for the non-fluorinated analog (typically levorotatory for 
    
    
    
    -amine) to confirm the Kazlauskas prediction.

Method C: X-Ray Crystallography (Validation)

If the amine is an oil (common for this class), salt formation is required to generate a crystalline solid.

Protocol:

  • Dissolve the enantiopure amine (from Method B) in diethyl ether.

  • Add ethereal HCl dropwise to precipitate the Amine·HCl salt .

  • Recrystallize from Ethanol/EtOAc.

  • Structure Solution: Perform Single Crystal X-Ray Diffraction (SC-XRD).

    • Note: The presence of the Fluorine atom (Z=9) provides some anomalous scattering, but using a heavy-atom counterion (e.g., HBr salt or HI salt) significantly improves the confidence of the absolute structure parameter (Flack parameter).

Summary of Data Interpretation

ObservationConclusion
NMR (

)
If Ethyl protons have

and Aryl protons have

(using S-R calculation), configuration is assigned via Sector Rule (typically

).
Enzymatic If CAL-B acylates the amine rapidly, the product is the (

)-amide
.
Optical Rotation (

)-1-phenylpropan-1-amine is typically (+) . Expect similar sign for the 3-fluoro analog, but verify with Method A or B.
Synthesis & Resolution Workflow[3]

Resolution Racemate Racemic 1-(3-F-Ph)propan-1-amine Enzyme CAL-B (Novozym 435) Ethyl Acetate Racemate->Enzyme Separation 50% Conversion Acid/Base Extraction Enzyme->Separation R_Amide (R)-Amide (In Organic Layer) Separation->R_Amide Acylated Product S_Amine (S)-Amine (In Aqueous Layer) Separation->S_Amine Unreacted Substrate

Figure 2: Preparative resolution workflow utilizing the Kazlauskas rule for absolute configuration establishment.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents.[3] Tetrahedron: Asymmetry, 15(21), 3331–3351. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][4][5] Chemical Reviews, 104(1), 17–118. Link

  • Paetzold, J., & Bäckvall, J. E. (2005).[6] Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620–17621. Link

Sources

Comparative

Chromatographic Purity Standards for (S)-1-(3-Fluorophenyl)propan-1-amine: A Comparative Technical Guide

Executive Summary & Technical Context[1][2][3][4][5][6] (S)-1-(3-Fluorophenyl)propan-1-amine (CAS: 844470-86-6 for HCl salt) is a critical chiral building block, structurally belonging to the fluorinated phenethylamine c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

(S)-1-(3-Fluorophenyl)propan-1-amine (CAS: 844470-86-6 for HCl salt) is a critical chiral building block, structurally belonging to the fluorinated phenethylamine class. It serves as a key intermediate in the synthesis of calcimimetics and CNS-active agents where the spatial arrangement of the amine is pharmacologically decisive.

The purity of this standard is not a singular metric; it is a vector composed of Chemical Purity (absence of regioisomers and precursors) and Enantiomeric Purity (absence of the (R)-enantiomer). This guide compares the available grades of reference standards and details the specific chromatographic protocols required to validate them, moving beyond generic "Certificate of Analysis" (CoA) claims to rigorous experimental verification.

The Standard Landscape: A Comparative Analysis

In drug development, the "grade" of the standard dictates the validity of your data. Using a synthesis-grade reagent for quantitative impurity profiling is a common but critical error.

Table 1: Comparative Matrix of Purity Standards
FeaturePrimary Reference Standard (PRS) Secondary/Working Standard (WS) Reagent/Research Grade
Intended Use Release testing, Assay calibration, FDA/EMA filings.Routine In-process Control (IPC), Stability testing.Early-stage synthesis, reactant.
Certification ISO 17034 / cGMP.Qualified against PRS in-house.Vendor CoA (often unverified).
Assay Method Mass Balance (100% - Impurities - Water - Solvents - Ash).HPLC vs. PRS.Area % (often overestimates purity).
Enantiomeric Excess (ee) > 99.9% (Chiral HPLC verified).> 99.0%Variable (95-98%).
Traceability Traceable to SI units or Pharmacopeial standards.Traceable to Internal PRS.[1][2]Lot-specific only.
Critical Impurities Quantified (Ketone precursor, (R)-isomer).Controlled.Unspecified.
The "Area %" Trap

Research-grade standards often report purity by "HPLC Area %." For (S)-1-(3-Fluorophenyl)propan-1-amine, this is deceptive. The precursor, 1-(3-fluorophenyl)propan-1-one , has a significantly different UV extinction coefficient at 210 nm than the amine. A 99% Area purity might actually correspond to 95% w/w assay if the ketone impurity has low absorbance at the monitoring wavelength. Always demand a Mass Balance assay for Reference Standards.

Experimental Protocols: Validating the Standard

To characterize this molecule, you must employ orthogonal chromatographic techniques. We present two field-proven methodologies: Direct Chiral HPLC (Method A) and Derivatization-Based RP-HPLC (Method B).

Method A: Direct Chiral Separation (The Gold Standard)

Best for: QC Release, High-Throughput Screening.

Primary amines interact strongly with silanols, causing peak tailing. We utilize a Crown Ether stationary phase which complexes selectively with the ammonium ion of the primary amine, offering superior resolution compared to polysaccharide columns for this specific class.

  • Column: Crownpak CR-I(+) or CR(+) (Daicel), 150 x 4.0 mm, 5 µm.

  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0).

    • Preparation: Add 16.3 g of 60% HClO₄ to 1000 mL water. (Note: Low pH ensures the amine is fully protonated (

      
      ) to bind with the crown ether).
      
  • Flow Rate: 0.4 mL/min (Low flow is crucial for mass transfer in crown ethers).

  • Temperature: 10°C - 25°C (Lower temperature often improves resolution (

    
    ) by reducing molecular motion).
    
  • Detection: UV @ 210 nm (Low wavelength required due to lack of strong chromophores).

System Suitability Criteria:

  • Resolution (

    
    ) between (R) and (S) enantiomers: > 2.0.
    
  • Tailing Factor (

    
    ): < 1.5.
    
Method B: Indirect Separation via GITC Derivatization

Best for: Biological matrices, low-concentration detection, or if Chiral Columns are unavailable.

This method converts the enantiomers into diastereomers using 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) . The resulting thioureas are separated on a standard C18 column.

Workflow:

  • Sample Prep: Mix 50 µL of amine sample (1 mg/mL in MeCN) with 50 µL GITC solution (2 mg/mL in MeCN) and 10 µL Triethylamine.

  • Incubation: Room temperature for 15 minutes.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Isocratic 50:50 Methanol : 0.1% H₃PO₄.

  • Detection: UV @ 254 nm (The thiourea linkage provides strong UV absorbance).

Impurity Profiling & Origin Analysis

Understanding where impurities originate allows you to select the right standard to control them.

DOT Diagram: Synthesis & Impurity Pathways

The following diagram maps the reductive amination pathway, highlighting where the critical (R)-enantiomer and ketone impurities enter the system.

ImpurityPathway Ketone 1-(3-Fluorophenyl) propan-1-one (Precursor) Imine Intermediate Imine Ketone->Imine + NH3 Target (S)-1-(3-Fluorophenyl) propan-1-amine (Target) Ketone->Target Residual Ketone (Chemical Impurity) Racemic Racemic Amine (50:50 Mix) Imine->Racemic Non-selective Reduction (NaBH4) ChiralCat Asymmetric Catalysis Imine->ChiralCat Selective Reduction Racemic->Target Resolution (Tartaric Acid) ImpurityR (R)-Enantiomer (Critical Impurity) Racemic->ImpurityR ChiralCat->Target Major Product (>98% ee) ChiralCat->ImpurityR Minor Product (<2% ee)

Caption: Figure 1. Impurity genealogy in the synthesis of (S)-1-(3-Fluorophenyl)propan-1-amine. Red nodes indicate critical impurities that the Reference Standard must quantify.

Analytical Decision Matrix

Choosing the right method depends on your lab's capabilities and the specific phase of development.

MethodSelection Start Sample Type? Purity High Purity Standard (>98%) Start->Purity Bio Biological Matrix / Trace Analysis Start->Bio Direct Method A: Crown Ether Column Purity->Direct Preferred (Simple, Fast) Deriv Method B: GITC Derivatization Bio->Deriv Preferred (Higher Sensitivity) Result1 Result: % ee (Enantiomeric Excess) Direct->Result1 Result2 Result: Trace Quantitation Deriv->Result2

Caption: Figure 2. Decision tree for selecting the appropriate chromatographic method based on sample matrix and analytical goals.

References

  • Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A. (Validates the use of Crownpak columns for primary amines). [Link]

  • Daicel Corporation. (2024). Instruction Manual for CROWNPAK CR-I(+). (Source for Method A conditions). [Link]

  • Bhushan, R., & Martens, J. (2001). "Amino Acids and their Derivatives." in Handbook of Thin-Layer Chromatography.

Sources

Validation

Comparative Guide: Chiral Auxiliaries for Synthesizing (S)-1-(3-Fluorophenyl)propan-1-amine

Executive Summary Target Molecule: (S)-1-(3-Fluorophenyl)propan-1-amine Primary Application: Key pharmacophore in calcilytics, kinase inhibitors, and GPCR ligands. Recommendation: For Discovery/Medicinal Chemistry: Ellma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (S)-1-(3-Fluorophenyl)propan-1-amine Primary Application: Key pharmacophore in calcilytics, kinase inhibitors, and GPCR ligands. Recommendation:

  • For Discovery/Medicinal Chemistry: Ellman’s Auxiliary ((S)-tert-butanesulfinamide) is the superior choice. It offers predictable stereocontrol (>98% de), mild conditions compatible with the 3-fluoro motif, and high operational reliability.

  • For Cost-Driven Manufacturing: Classical Resolution remains a viable, albeit lower-yielding, alternative if raw material costs must be minimized and silica chromatography avoided.

  • For Green Scale-Up: Biocatalytic Transamination is the emerging standard, though it requires specific enzyme screening (not covered in depth here as it is not a chemical auxiliary).

Strategic Analysis of Synthetic Routes

The synthesis of (S)-1-(3-Fluorophenyl)propan-1-amine presents a classic challenge in asymmetric synthesis: installing a chiral amine alpha to an electron-deficient aromatic ring. The presence of the meta-fluorine atom is electronically significant (inductive withdrawal) but sterically non-intrusive, making the substrate behave similarly to propiophenone but with higher electrophilicity at the carbonyl carbon.

The Core Challenge: Stereocontrol

The target molecule has a single stereocenter at the benzylic position.

  • Substrate: 1-(3-Fluorophenyl)propan-1-one (3-Fluoropropiophenone).

  • Target Configuration: (S).

We compare three distinct methodologies:

  • Ellman’s Auxiliary: The modern gold standard for chiral amines.[1]

  • Chiral Benzylamine Auxiliary: The classical reductive amination approach.

  • Classical Resolution: The baseline non-asymmetric route.

Detailed Methodologies

Method A: Ellman’s Auxiliary (Recommended)

Auxiliary: (S)-(-)-tert-Butanesulfinamide Mechanism: Diastereoselective reduction of an N-sulfinyl imine.

This method relies on the condensation of the ketone with enantiopure tert-butanesulfinamide to form a chiral imine.[2] The bulky tert-butyl group and the chiral sulfur center direct the subsequent hydride addition to a single face of the imine.

Stereochemical Logic

To obtain the (S)-amine using the standard reducing agent (NaBH₄), you must use (S)-tert-butanesulfinamide .

  • Rule of Thumb: For aryl-alkyl ketones, the configuration of the sulfinamide generally matches the configuration of the product amine when using NaBH₄ (subject to Cahn-Ingold-Prelog priority assignment).

Experimental Protocol

Step 1: Imine Formation

  • Reagents: 3-Fluoropropiophenone (1.0 eq), (S)-tert-butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).

  • Solvent: Dry THF (0.5 M).

  • Conditions: Reflux for 12–24 h.

  • Workup: Cool to RT. Pour into brine with vigorous stirring (Ti salts precipitate). Filter through Celite. Dry and concentrate.

  • Outcome: (S,E)-N-(1-(3-fluorophenyl)propylidene)-2-methylpropane-2-sulfinamide.

Step 2: Diastereoselective Reduction

  • Reagents: N-sulfinyl imine (from Step 1), NaBH₄ (2.0 eq).

  • Solvent: THF/MeOH (98:2) at -48°C to -78°C.

  • Mechanism: The cyclic transition state (or dipolar model depending on conditions) directs hydride attack.

  • Outcome: (S)-N-((S)-1-(3-fluorophenyl)propyl)-2-methylpropane-2-sulfinamide.

  • Purity Check: Determine diastereomeric ratio (dr) via HPLC or ¹⁹F NMR. Expect >95:5 dr.

Step 3: Cleavage

  • Reagents: 4M HCl in Dioxane or MeOH.

  • Conditions: RT for 1 h.

  • Workup: Concentrate to dryness. Triturate with Et₂O to obtain the amine hydrochloride salt.

  • Yield: 85–92% (over 3 steps).

Method B: Chiral Benzylamine Auxiliary

Auxiliary: (S)-(-)-1-Phenylethylamine Mechanism: Diastereoselective reductive amination followed by hydrogenolysis.

This classical method uses a chiral amine to form a Schiff base, which is then reduced. The auxiliary is "sacrificial" in the sense that it is removed via hydrogenolysis, which can be problematic with halogenated aromatics.

Experimental Protocol
  • Condensation: Reflux 3-fluoropropiophenone with (S)-1-phenylethylamine in Toluene with a Dean-Stark trap (acid catalyst: p-TsOH).

  • Reduction: Hydrogenation (Raney Ni) or hydride reduction (NaBH₄/AcOH) produces the diastereomeric secondary amine.

  • Separation: The diastereomers often require chromatographic separation or crystallization to upgrade the dr.

  • Cleavage (Critical Step): Hydrogenolysis using Pd/C and H₂ (1 atm).

    • Risk:[1][3][4] The C-F bond in the meta position is relatively stable, but prolonged exposure to Pd/C under H₂ can lead to defluorination (forming propylbenzene derivatives).

    • Mitigation: Use Pd(OH)₂ (Pearlman's catalyst) or strictly control reaction time.

Method C: Classical Resolution (Benchmark)

Agent: L-(+)-Tartaric Acid Mechanism: Formation of diastereomeric salts from a racemic mixture.

Experimental Protocol
  • Racemic Synthesis: Reductive amination of 3-fluoropropiophenone with NH₄OAc/NaBH₃CN or Leuckart-Wallach reaction.

  • Salt Formation: Dissolve racemic amine in EtOH. Add L-(+)-Tartaric acid (0.5 eq to 1.0 eq).

  • Crystallization: Heat to reflux and cool slowly. The less soluble diastereomeric salt crystallizes out.

  • Recrystallization: Usually requires 2–3 rounds to achieve >99% ee.

  • Yield: Maximum theoretical yield is 50%. Practical yield is often ~30%.

Comparative Data Analysis

The following table contrasts the performance of the three methods specifically for the 3-fluorophenyl substrate.

MetricMethod A: Ellman's AuxiliaryMethod B: Chiral BenzylMethod C: Resolution
Auxiliary (S)-tert-Butanesulfinamide(S)-PhenylethylamineL-Tartaric Acid
Step Count 3 (Linear)3 (Linear)2 (plus recrystallizations)
Overall Yield 85 - 92% 60 - 70%25 - 35%
Enantiomeric Excess (ee) > 98% > 95% (after sep.)> 99% (after 3x cryst.)
Atom Economy Moderate (Sulfinyl group lost)Poor (Benzyl group lost)Poor (50% of amine discarded)
Scalability High (Kg scale demonstrated)ModerateHigh (Ton scale feasible)
Risk Factor Titanium waste handlingDefluorination during cleavageLow yield / Time intensive
Cost High (Reagent cost)MediumLow

Visualizing the Chemistry

Reaction Pathways Comparison

The diagram below illustrates the decision flow and chemical pathways for the three methods.

G Start 3-Fluoropropiophenone Ellman_Step1 Condensation (S)-t-Bu-SONH2 + Ti(OEt)4 Start->Ellman_Step1 Method A (Preferred) Benzyl_Step1 Condensation (S)-PEA + pTsOH Start->Benzyl_Step1 Method B Res_Step1 Racemic Reductive Amination Start->Res_Step1 Method C Ellman_Step2 Reduction NaBH4 (98:2 dr) Ellman_Step1->Ellman_Step2 Ellman_Step3 Hydrolysis HCl/MeOH Ellman_Step2->Ellman_Step3 Target (S)-1-(3-Fluorophenyl) propan-1-amine Ellman_Step3->Target Benzyl_Step2 Reduction Raney Ni / H2 Benzyl_Step1->Benzyl_Step2 Benzyl_Step3 Hydrogenolysis Pd/C (Risk: Defluorination) Benzyl_Step2->Benzyl_Step3 Benzyl_Step3->Target Res_Step2 Salt Formation L-Tartaric Acid Res_Step1->Res_Step2 Res_Step3 Fractional Crystallization Res_Step2->Res_Step3 Res_Step3->Target Yield <40%

Caption: Comparative workflow of the three primary synthetic routes. Method A (Ellman) offers the most direct and high-yielding path.

Ellman's Auxiliary Mechanism (Transition State)

Understanding why Method A works is crucial for troubleshooting. The stereoselectivity arises from a chair-like transition state.[5]

Caption: Simplified mechanistic flow for the diastereoselective reduction of Ellman imines.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 102(2), 401-442.

  • Ramasastry, S. S. V., et al. (2006). "Direct catalytic asymmetric synthesis of anti-1,2-amino alcohols." Tetrahedron Letters, 47(10), 1549-1553.
  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Chiral Resolution of Racemic 1-(3-Fluorophenyl)ethanamine."

  • Zhou, P., et al. (2000). "Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines." Advances in Sulfur Chemistry, Vol 2.
  • Struppi, M., et al. (2010). "Hydrogenolysis of benzyl groups in the presence of aryl fluorides: Selectivity studies." Journal of Organic Chemistry. (Context for Method B risks).

Sources

Safety & Regulatory Compliance

Safety

(S)-1-(3-Fluorophenyl)propan-1-amine proper disposal procedures

Executive Summary: Immediate Action Required Do not dispose of this compound down the drain. (S)-1-(3-Fluorophenyl)propan-1-amine is a fluorinated primary amine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

Do not dispose of this compound down the drain. (S)-1-(3-Fluorophenyl)propan-1-amine is a fluorinated primary amine. Its disposal requires strict adherence to protocols for corrosive bases and organofluorine compounds . Improper incineration without scrubbing releases hydrogen fluoride (HF) gas, and mixing with incompatible waste streams (acids/oxidizers) can cause immediate violent exothermic reactions.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand why it is hazardous. This section details the causality behind the safety protocols.

Structural Analysis
  • Chemical Nature: Chiral primary amine with a fluorinated phenyl ring.

  • CAS (Generic/Racemic Analog): 1-(3-Fluorophenyl)propan-1-amine (related CAS for reference: 886365-90-8 for cyclopropyl analogs, but specific isomer data is often proprietary).

  • Key Functional Groups:

    • Primary Amine (

      
      ):  Responsible for high basicity (
      
      
      
      ) and corrosivity.
    • Aryl Fluoride (

      
      ):  Responsible for the generation of hydrofluoric acid (HF) upon thermal decomposition.
      
Critical Hazards (The "Why")
Hazard ClassRisk DescriptionOperational Implication
Corrosive (D002) High pH causes severe skin burns and eye damage.Container Choice: Use HDPE or Glass. Avoid metal containers (aluminum) which can react with strong bases to release hydrogen gas.
Reactive Exothermic reaction with acids and acid chlorides.Segregation: NEVER add directly to an acidic waste stream. The heat of neutralization can boil the solvent and rupture the container.
Combustion Burning releases toxic

and Hydrogen Fluoride (HF) .
Labeling: Waste tag must specify "Fluorinated Organic." Incinerators require specific scrubbers for HF.
Bioactive Structural analog to amphetamines/cathinones.Security: Treat as a potential pharmacological agent; ensure chain of custody until destruction.

Pre-Disposal Stabilization & Segregation

Goal: Create a stable waste stream that will not react during storage or transport.

The "No-Neutralization" Rule

STOP: Do not attempt to neutralize this amine with strong acid (e.g., HCl) in the collection bottle to "make it safe."

  • Reasoning: The neutralization of primary amines is highly exothermic. In a closed or narrow-mouth waste container, this heat cannot escape, leading to pressurization and potential explosion.

  • Correct Procedure: Dispose of the amine as a basic organic waste . Let the professional disposal facility handle neutralization in a controlled reactor.

Solvent Compatibility (Bulking)

If you are rinsing glassware or bulking small amounts, ensure the solvent is compatible.

  • Compatible: Methanol, Ethanol, Isopropanol, Ethyl Acetate, Dichloromethane (DCM).

  • Incompatible: Chloroform (can react with amines under certain conditions), Acid Anhydrides, Acid Chlorides.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE[1][2]
  • Don PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a flame-resistant lab coat.

  • Fume Hood: Perform all transfers inside a certified chemical fume hood.

  • Verify Waste Stream: Ensure your destination container is labeled "Alkaline/Basic Organic Waste."

Phase 2: Packaging[3]
  • Select Container: Use a high-density polyethylene (HDPE) or borosilicate glass bottle.

    • Note: If the amine is dissolved in a solvent like DCM, glass is preferred as DCM can swell some plastics over time.

  • Transfer: Pour the amine (or amine solution) into the container using a funnel to prevent spills on the threads.

  • Wipe Down: Wipe the bottle threads with a dry Kimwipe before securing the cap to prevent the cap from seizing due to salt formation or polymer crusts.

Phase 3: Labeling & Documentation

The label is the primary communication tool for the disposal facility.

  • Chemical Name: Write "(S)-1-(3-Fluorophenyl)propan-1-amine" clearly. Do not use abbreviations like "F-Amine."

  • Hazard Checkboxes: Mark Corrosive , Toxic , and Flammable (if in solvent).

  • Critical Note: Add a specific comment: "Contains Organic Fluorine – Generates HF upon incineration."

Waste Stream Classification (RCRA)

For users in the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

ParameterCodeJustification
Ignitability D001 Applicable if the amine is dissolved in a flammable solvent (Flash point

).
Corrosivity D002 Applicable if the pH of the aqueous solution is

.[1] (Assume yes for primary amines).
Toxicity Characteristic While not explicitly P- or U-listed, it should be treated as toxic due to pharmacological potential.

Visualized Workflow

The following diagram illustrates the decision logic for segregating this specific chemical.

DisposalWorkflow Start Start: (S)-1-(3-Fluorophenyl)propan-1-amine Waste StateCheck Is the waste Pure (Neat) or in Solution? Start->StateCheck Neat Pure Liquid/Solid StateCheck->Neat Neat Solution Dissolved in Solvent StateCheck->Solution Solution Container2 Container B: Basic Organic (Non-Halogenated) Neat->Container2 If Liquid (Small Vol) Container3 Container C: Solid Hazardous Waste Neat->Container3 If Solid SolventCheck Check Solvent Compatibility Solution->SolventCheck Halogenated Halogenated Solvent (e.g., DCM) SolventCheck->Halogenated Contains DCM/Chloroform NonHalogenated Non-Halogenated (e.g., MeOH) SolventCheck->NonHalogenated Alcohol/Ethyl Acetate Container1 Container A: Basic Organic (Halogenated) Halogenated->Container1 NonHalogenated->Container2 Labeling LABEL: 'Contains Organic Fluorine' (Critical for Incinerator Safety) Container1->Labeling Container2->Labeling Container3->Labeling Pickup Schedule EHS Pickup Labeling->Pickup

Figure 1: Decision tree for waste segregation ensuring proper solvent compatibility and incinerator safety alerts.

Emergency Contingencies

Spills
  • Do NOT use paper towels. Amines can react with cellulose or simply provide a large surface area for volatilization.

  • Protocol:

    • Evacuate the immediate area if the smell is strong.

    • Cover the spill with vermiculite or dry sand to absorb the liquid.

    • Scoop the contaminated material into a wide-mouth jar.

    • Label as "Spill Debris: Fluorinated Amine."

Exposure
  • Skin Contact: Flush immediately with water for 15 minutes.[2] Amines adhere to skin; soap is necessary after the initial rinse.

  • Eye Contact: Flush for 15 minutes holding eyelids open. Seek immediate medical attention (alkaline burns can cause delayed blindness).

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3][4] [Link]3]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • American Chemical Society. (2017). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (n.d.). Compound Summary: 3-Fluorophenethylamine (Analogous Safety Data). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(3-Fluorophenyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
(S)-1-(3-Fluorophenyl)propan-1-amine
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